Product packaging for 2,3,4-Trimethoxy-benzamidine(Cat. No.:CAS No. 885954-26-7)

2,3,4-Trimethoxy-benzamidine

Cat. No.: B1608313
CAS No.: 885954-26-7
M. Wt: 210.23 g/mol
InChI Key: KAVTYRWRZDWABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,4-Trimethoxy-benzamidine is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O3 B1608313 2,3,4-Trimethoxy-benzamidine CAS No. 885954-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVTYRWRZDWABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=N)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400751
Record name 2,3,4-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-26-7
Record name 2,3,4-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethoxybenzamidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzamidine is a substituted aromatic amidine that holds significant interest within the realms of medicinal chemistry and drug discovery. The benzamidine scaffold itself is a well-established pharmacophore, known for its ability to act as a reversible competitive inhibitor of trypsin and other serine proteases. The introduction of three methoxy groups onto the phenyl ring at the 2, 3, and 4 positions significantly modifies the molecule's electronic and steric properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3,4-Trimethoxybenzamidine, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior and interactions in a biological system.

Molecular Structure

2,3,4-Trimethoxybenzamidine possesses a central benzene ring substituted with a carboximidamide (amidine) group and three methoxy groups at the 2, 3, and 4 positions. The amidine group, with its basic nitrogen atoms, is crucial for its potential interactions with biological targets, often mimicking the guanidinium group of arginine residues in proteins.

Caption: 2D structure of 2,3,4-Trimethoxybenzamidine.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4-Trimethoxybenzamidine and its commonly used hydrochloride salt is presented in the table below. These parameters are critical for understanding the compound's solubility, stability, and suitability for various experimental and formulation contexts.

Property2,3,4-Trimethoxybenzamidine2,3,4-Trimethoxybenzamidine HydrochlorideSource(s)
CAS Number 885954-26-71187929-17-4[1]
Molecular Formula C₁₀H₁₄N₂O₃C₁₀H₁₅ClN₂O₃[1]
Molecular Weight 210.23 g/mol 246.69 g/mol [1][2]
Appearance Predicted to be a solid.Typically a white to off-white crystalline solid.[3]
Solubility Data not available. Expected to have some solubility in organic solvents.Soluble in water.[3]
Melting Point Data not available.Data not available.
pKa Data not available. The amidine group is basic.Data not available.

Synthesis of 2,3,4-Trimethoxybenzamidine

The synthesis of benzamidine derivatives can be achieved through various synthetic routes. A common and effective method for the preparation of amidines from nitriles is the Pinner reaction.[4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (Pinner salt), which is then converted to the amidine upon treatment with ammonia.

Synthetic Strategy: The Pinner Reaction

The synthesis of 2,3,4-Trimethoxybenzamidine can be logically approached by the Pinner reaction starting from 2,3,4-trimethoxybenzonitrile. This precursor can be synthesized from the commercially available 2,3,4-trimethoxybenzaldehyde. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile cluster_1 Step 2: Pinner Reaction 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Oxime intermediate Oxime intermediate 2,3,4-Trimethoxybenzaldehyde->Oxime intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Dehydration Dehydration 2,3,4-Trimethoxybenzonitrile 2,3,4-Trimethoxybenzonitrile Oxime intermediate->2,3,4-Trimethoxybenzonitrile Dehydration 2,3,4-Trimethoxybenzonitrile_2 2,3,4-Trimethoxybenzonitrile Pinner_Salt Imidate Hydrochloride (Pinner Salt) 2,3,4-Trimethoxybenzonitrile_2->Pinner_Salt + Anhydrous EtOH/HCl Ethanol_HCl Anhydrous Ethanol, HCl (gas) Product 2,3,4-Trimethoxybenzamidine HCl Pinner_Salt->Product + Ammonolysis Ammonia Ammonia in Ethanol

Caption: Synthetic workflow for 2,3,4-Trimethoxybenzamidine via the Pinner reaction.

Detailed Experimental Protocol (Proposed)

The following is a proposed, generalized protocol for the synthesis of 2,3,4-Trimethoxybenzamidine hydrochloride based on the principles of the Pinner reaction.

Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile from 2,3,4-Trimethoxybenzaldehyde

  • Oxime Formation: To a solution of 2,3,4-trimethoxybenzaldehyde in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Dehydration to Nitrile: The resulting oxime can be dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. For example, the oxime can be heated under reflux with acetic anhydride.

  • After completion of the reaction, the mixture is cooled and poured into ice water. The precipitated product, 2,3,4-trimethoxybenzonitrile, is collected by filtration, washed with water, and dried.

Step 2: Pinner Reaction to form 2,3,4-Trimethoxybenzamidine Hydrochloride

  • Formation of the Pinner Salt: Dissolve the synthesized 2,3,4-trimethoxybenzonitrile in a mixture of anhydrous ethanol and a co-solvent like anhydrous diethyl ether or chloroform in a flask equipped with a drying tube.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be carefully controlled.

  • Continue the addition of HCl gas until the solution is saturated. The imidate hydrochloride (Pinner salt) will precipitate out of the solution as a white solid.

  • Allow the mixture to stand in the cold for several hours to ensure complete precipitation.

  • Collect the Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to the Amidine: Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the Pinner salt and the formation of ammonium chloride.

  • Upon completion, the ammonium chloride is removed by filtration.

  • The filtrate, containing the 2,3,4-trimethoxybenzamidine, can be concentrated under reduced pressure. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent. The resulting precipitate of 2,3,4-Trimethoxybenzamidine hydrochloride is then collected by filtration, washed with a cold solvent, and dried.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 2,3,4-Trimethoxybenzamidine is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant between these protons would be indicative of their ortho relationship.

  • Methoxy Protons: Three distinct singlets in the region of δ 3.8-4.0 ppm, each integrating to three protons, corresponding to the three methoxy groups.

  • Amidine Protons: Broad signals corresponding to the -NH₂ and =NH protons of the amidine group. These signals are often exchangeable with D₂O and their chemical shift can be variable.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide further structural confirmation:

  • Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm), corresponding to the six carbons of the benzene ring. The carbons attached to the methoxy groups and the amidine group will have distinct chemical shifts.

  • Amidine Carbon: A signal for the amidine carbon (C=N) typically appears in the downfield region of the spectrum (around δ 160-170 ppm).

  • Methoxy Carbons: Three signals for the methoxy carbons, typically in the range of δ 55-65 ppm.

FTIR Spectroscopy

The infrared spectrum would display characteristic absorption bands for the key functional groups:

  • N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amidine group.

  • C=N Stretching: A strong absorption band around 1650 cm⁻¹ due to the C=N stretching of the imine functionality.

  • C-O Stretching: Strong absorptions in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching of the methoxy groups.

  • Aromatic C-H and C=C Stretching: Characteristic absorptions for the aromatic ring.

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. For 2,3,4-Trimethoxybenzamidine, the molecular ion peak [M]⁺ would be expected at m/z 210.23. The fragmentation pattern would likely involve the loss of methoxy groups and cleavage of the amidine functionality.

Applications and Future Directions

Benzamidine and its derivatives are well-documented as inhibitors of serine proteases, which are implicated in a wide array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. The trimethoxy substitution pattern on the phenyl ring of 2,3,4-Trimethoxybenzamidine may confer unique properties that could be exploited for the development of more potent and selective inhibitors.

Potential areas of research and application for 2,3,4-Trimethoxybenzamidine include:

  • Anticoagulant and Antithrombotic Agents: As potential inhibitors of proteases in the coagulation cascade.

  • Anti-inflammatory Drugs: By targeting proteases involved in inflammatory pathways.

  • Anticancer Therapeutics: Targeting proteases that play a role in tumor growth, invasion, and metastasis.

  • Antimicrobial Agents: Exploring its potential to inhibit microbial proteases.

The synthesis of a library of analogs based on the 2,3,4-trimethoxybenzamidine scaffold, coupled with robust biological screening, could lead to the discovery of novel drug candidates with improved therapeutic profiles.

Applications cluster_apps Potential Therapeutic Applications 2,3,4-Trimethoxybenzamidine 2,3,4-Trimethoxybenzamidine Anticoagulant Anticoagulant 2,3,4-Trimethoxybenzamidine->Anticoagulant Inhibition of Coagulation Proteases Anti-inflammatory Anti-inflammatory 2,3,4-Trimethoxybenzamidine->Anti-inflammatory Modulation of Inflammatory Proteases Anticancer Anticancer 2,3,4-Trimethoxybenzamidine->Anticancer Targeting of Tumor-Associated Proteases Antimicrobial Antimicrobial 2,3,4-Trimethoxybenzamidine->Antimicrobial Inhibition of Microbial Proteases

Caption: Potential therapeutic applications of 2,3,4-Trimethoxybenzamidine.

Conclusion

2,3,4-Trimethoxybenzamidine is a molecule of significant interest for medicinal chemists and drug development professionals. Its unique combination of a proven pharmacophore, the benzamidine moiety, with a specific trimethoxy substitution pattern offers exciting opportunities for the design of novel therapeutic agents. While detailed experimental data on its properties and synthesis are still emerging, this guide provides a solid foundation for researchers to build upon. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted and holds the promise of unlocking new avenues in the treatment of a variety of diseases.

References

A Comprehensive Technical Guide to the Synthesis of 2,3,4-Trimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,3,4-Trimethoxy-benzamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The benzamidine scaffold is a well-established pharmacophore, known for its ability to act as a competitive inhibitor of serine proteases.[1] The specific 2,3,4-trimethoxy substitution pattern offers a unique modulation of the molecule's electronic and steric properties, potentially enhancing binding affinity, solubility, and metabolic stability.[2] This document is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the principal synthetic route, which proceeds through the key intermediate 2,3,4-trimethoxybenzonitrile, followed by its conversion to the target amidine via the classical Pinner reaction. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and discuss critical parameters for achieving high yield and purity.

Introduction: Strategic Importance and Chemical Identity

The strategic value of substituted benzamidines in pharmaceutical development cannot be overstated. Their structural resemblance to the guanidinium group of arginine allows them to bind effectively to the active sites of critical enzymes like trypsin.[1][2] The introduction of methoxy groups onto the phenyl ring is a common strategy in medicinal chemistry to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

1.1 Chemical Identity

The target compound, this compound hydrochloride, is a specific derivative whose properties are summarized below.

PropertyValueReference(s)
Chemical Name This compound hydrochloride[3][4]
CAS Number 1187929-17-4[3]
Molecular Formula C₁₀H₁₅ClN₂O₃[3]
Molecular Weight 246.69 g/mol [3][5]
Appearance Typically a white to off-white solid
Solubility Soluble in water and alcohols[6]

The Principal Synthetic Pathway: From Benzaldehyde to Benzamidine

The most reliable and widely applicable synthesis of this compound hydrochloride is a multi-step process that hinges on the formation of a nitrile intermediate, followed by its conversion to the amidine via the Pinner reaction. This approach offers high yields and a well-understood reaction mechanism, ensuring reproducibility.

2.1 Strategic Workflow Overview

The synthesis is logically divided into two primary stages: the preparation of the nitrile intermediate and its subsequent conversion to the final product. The choice of starting material for the nitrile synthesis depends on commercial availability and laboratory capabilities.

G cluster_0 Stage 1: Nitrile Synthesis cluster_1 Stage 2: Amidine Formation start1 1,2,3-Trimethoxybenzene aldehyde 2,3,4-Trimethoxybenzaldehyde start1->aldehyde Vilsmeier-Haack Formylation start2 2,3,4-Trihydroxybenzaldehyde start2->aldehyde Exhaustive Methylation nitrile 2,3,4-Trimethoxybenzonitrile aldehyde->nitrile Oxime Formation & Dehydration pinner_salt Intermediate Pinner Salt (Alkyl Imidate HCl) nitrile->pinner_salt Pinner Reaction: Anhydrous EtOH, HCl (g) final_product This compound HCl pinner_salt->final_product Ammonolysis: NH₃ G cluster_0 Phase 1: Pinner Salt Formation cluster_1 Phase 2: Ammonolysis nitrile R-C≡N protonated_nitrile [R-C≡N⁺-H] Cl⁻ nitrile->protonated_nitrile + HCl (g) alcohol_attack R-C(O⁺H-R')=NH protonated_nitrile->alcohol_attack + R'-OH pinner_salt [R-C(OR')=N⁺H₂] Cl⁻ (Pinner Salt) alcohol_attack->pinner_salt + HCl (g) ammonia_attack R-C(OR')(NH₂)-NH₂ pinner_salt->ammonia_attack + NH₃ amidine_hcl [R-C(NH₂)=N⁺H₂] Cl⁻ (Amidine HCl) ammonia_attack->amidine_hcl - R'-OH

References

Spectroscopic and Synthetic Profile of 2,3,4-Trimethoxybenzamidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3,4-Trimethoxybenzamidine, a compound of interest in medicinal chemistry and drug development. While empirical data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from its precursors to present a predictive but scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, a plausible synthetic route commencing from the commercially available 2,3,4-Trimethoxybenzaldehyde is detailed, offering a complete workflow from synthesis to characterization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed molecular fingerprint of a compound.[3] This analytical triad allows for the confirmation of a target structure, assessment of purity, and provides insights into the chemical environment of atoms within the molecule.[1][3]

2,3,4-Trimethoxybenzamidine is a compound with potential applications in medicinal chemistry, given the prevalence of the benzamidine moiety in enzyme inhibitors and the modulatory effects of trimethoxy substitutions on pharmacokinetic properties. A thorough understanding of its spectroscopic signature is the first step in its journey as a potential drug candidate.

Synthetic Pathway: From Aldehyde to Amidine

A logical and efficient synthesis of 2,3,4-Trimethoxybenzamidine can be achieved from the readily available starting material, 2,3,4-Trimethoxybenzaldehyde. The proposed synthetic route involves a two-step process: the conversion of the aldehyde to the corresponding nitrile, followed by the Pinner reaction to yield the target benzamidine.[4]

Synthesis of 2,3,4-Trimethoxybenzonitrile

The initial step involves the conversion of the aldehyde functional group to a nitrile. A standard and effective method is the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to the nitrile.

Experimental Protocol:

  • Oxime Formation: To a solution of 2,3,4-Trimethoxybenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After completion, cool the reaction mixture and pour it into cold water. The oxime product will precipitate and can be collected by filtration.

  • Dehydration: The dried oxime is then treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield 2,3,4-Trimethoxybenzonitrile. The reaction is typically heated to drive it to completion.

  • Purification: The crude nitrile can be purified by recrystallization or column chromatography.

Pinner Reaction for 2,3,4-Trimethoxybenzamidine Synthesis

The Pinner reaction is a classic method for the synthesis of amidines from nitriles.[1][5][6] It proceeds via the formation of an intermediate Pinner salt (an imino ester hydrochloride), which is then treated with ammonia to furnish the amidine.[3][5][7]

Experimental Protocol:

  • Pinner Salt Formation: Dissolve 2,3,4-Trimethoxybenzonitrile in a mixture of anhydrous ethanol and a non-polar solvent like diethyl ether. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation. The Pinner salt will precipitate out of the solution.

  • Isolation of Pinner Salt: Collect the precipitated imino ester hydrochloride by filtration under anhydrous conditions and wash with cold, dry diethyl ether.

  • Ammonolysis: Suspend the Pinner salt in a solution of ammonia in ethanol. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolation and Purification: The final product, 2,3,4-Trimethoxybenzamidine hydrochloride, can be isolated by filtration and purified by recrystallization. The free base can be obtained by neutralization with a suitable base.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Pinner Reaction A 2,3,4-Trimethoxybenzaldehyde C 2,3,4-Trimethoxybenzaldoxime A->C Oxime Formation B Hydroxylamine HCl, NaOAc E 2,3,4-Trimethoxybenzonitrile C->E Dehydration D Acetic Anhydride G Pinner Salt (Imino Ester HCl) E->G Salt Formation F Anhydrous EtOH, Dry HCl I 2,3,4-Trimethoxy-benzamidine G->I Ammonolysis H Ammonia in EtOH

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy groups, and the amidine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAromatic H
~6.8-7.0d1HAromatic H
~6.0-8.0br s2H-NH₂ (exchangeable)
~3.9s3H-OCH₃
~3.85s3H-OCH₃
~3.8s3H-OCH₃

Interpretation: The two aromatic protons will appear as doublets due to coupling with each other. The three methoxy groups are expected to be in slightly different chemical environments, leading to three distinct singlet signals. The amidine protons (-NH₂) will likely appear as a broad singlet and are exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~165C=N (Amidine)
~150-155Aromatic C-O
~140-145Aromatic C-O
~120-130Aromatic C-C
~110-120Aromatic C-H
~105-110Aromatic C-H
~60-62-OCH₃
~56-OCH₃

Interpretation: The most downfield signal will be the carbon of the amidine group. The aromatic carbons attached to the oxygen atoms will appear at lower field compared to the other aromatic carbons. The three methoxy carbons are expected to have slightly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: A small amount of solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal is first recorded and automatically subtracted from the sample spectrum.

  • Data Presentation: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum
Predicted Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretch (Amidine)
3000-3100C-H stretch (Aromatic)
2850-3000C-H stretch (Aliphatic, -OCH₃)
~1650C=N stretch (Amidine)
1580-1600C=C stretch (Aromatic)
1200-1300C-O stretch (Aryl ether)
1000-1100C-O stretch (Aryl ether)

Interpretation: The IR spectrum will be characterized by the presence of N-H stretching bands in the high-frequency region, confirming the amidine group. The C=N stretch will be a prominent peak around 1650 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic ring and the C-O bonds of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC).

  • Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) to primarily generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum
Predicted m/zAssignment
211.1[M+H]⁺ (Protonated Molecular Ion)
194.1[M-NH₂]⁺

Interpretation: The ESI mass spectrum is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of 2,3,4-Trimethoxybenzamidine (210.24 g/mol ) plus the mass of a proton. Fragmentation may occur, with a likely loss of the amino group.

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Interpretation A This compound (Synthesized Product) B NMR Spectroscopy A->B Analysis C IR Spectroscopy A->C Analysis D Mass Spectrometry A->D Analysis E Structural Elucidation B->E C->E D->E F Purity Assessment E->F

Caption: Analytical workflow for synthesized this compound.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic and synthetic profile of 2,3,4-Trimethoxybenzamidine. The outlined synthetic route offers a practical approach for its preparation, while the predicted NMR, IR, and MS data serve as a foundational reference for its characterization. As a molecule of interest in drug discovery, this guide equips researchers with the necessary information to synthesize, identify, and further investigate the therapeutic potential of 2,3,4-Trimethoxybenzamidine and its derivatives. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment of the synthesized compound.

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzamidine: A Scaffold of Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds that offer unique structural and electronic properties is paramount. 2,3,4-Trimethoxybenzamidine emerges as a compound of significant interest, positioned at the intersection of two pharmacologically relevant motifs: the benzamidine core and the trimethoxy-substituted phenyl ring. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a critical class of enzymes implicated in a multitude of physiological and pathological processes including coagulation, inflammation, and cancer.[1][2] The introduction of methoxy groups onto the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, solubility, and metabolic stability.[1]

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxybenzamidine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, propose a robust synthetic pathway, explore the scientific rationale for its investigation in therapeutic development, and provide essential safety and handling protocols. While publicly available research specifically on 2,3,4-Trimethoxybenzamidine is limited, this guide synthesizes information from closely related analogues and foundational chemical principles to present a self-validating framework for its study and application.

Core Physicochemical Properties

The fundamental properties of 2,3,4-Trimethoxybenzamidine and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often preferred in experimental settings due to its increased solubility and stability.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 885954-26-71187929-17-4[3]
Molecular Formula C₁₀H₁₄N₂O₃C₁₀H₁₅ClN₂O₃[3]
Molecular Weight 210.23 g/mol 246.69 g/mol [3]
Appearance Likely an off-white to white solidOff-white to white crystalline powder[4][5]
Solubility Slightly soluble in waterSoluble in water[2][5]

Synthesis of 2,3,4-Trimethoxybenzamidine Hydrochloride

The synthesis of benzamidine derivatives is most classically achieved via the Pinner reaction .[6][7] This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently treated with ammonia or an amine to yield the desired amidine.[6][8]

The logical precursor for the synthesis of 2,3,4-Trimethoxybenzamidine is 2,3,4-trimethoxybenzonitrile. This nitrile can be prepared from its corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde, which is a commercially available starting material used in the synthesis of the anti-anginal drug Trimetazidine.[9][10]

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 2,3,4-trimethoxybenzaldehyde.

G cluster_0 Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile cluster_1 Step 2: Pinner Reaction to form Amidine A 2,3,4-Trimethoxybenzaldehyde C 2,3,4-Trimethoxybenzonitrile A->C Reflux in Formic Acid B Hydroxylamine Hydrochloride Sodium Formate B->C D 2,3,4-Trimethoxybenzonitrile F Ethyl 2,3,4-trimethoxybenzimidate HCl (Pinner Salt Intermediate) D->F Low Temperature E Anhydrous Ethanol Dry HCl gas E->F H 2,3,4-Trimethoxybenzamidine HCl F->H Stir at RT G Ammonia in Ethanol G->H

Caption: Proposed two-step synthesis of 2,3,4-Trimethoxybenzamidine HCl.

Experimental Protocol: Pinner Reaction

This protocol describes the conversion of 2,3,4-trimethoxybenzonitrile to 2,3,4-Trimethoxybenzamidine hydrochloride.

Materials:

  • 2,3,4-trimethoxybenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (HCl) gas

  • Ammonia solution (saturated in anhydrous ethanol)

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve 2,3,4-trimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile) in a dry round-bottom flask.

    • Cool the solution in an ice-salt bath to 0°C.

    • Bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.

    • Continue bubbling HCl until the solution is saturated. The Pinner salt intermediate (ethyl 2,3,4-trimethoxybenzimidate hydrochloride) will begin to precipitate as a white solid.

    • Seal the flask and store it in a refrigerator (4°C) for 24-48 hours to allow for complete precipitation.

    • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to the Amidine:

    • Suspend the dried Pinner salt in a minimal amount of anhydrous ethanol.

    • Add a solution of ammonia saturated in anhydrous ethanol (approx. 2-3 equivalents) to the suspension.

    • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, the ammonium chloride byproduct can be removed by filtration.

    • Concentrate the filtrate under reduced pressure. The crude 2,3,4-Trimethoxybenzamidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Causality and Self-Validation: The Pinner reaction's success hinges on anhydrous conditions. Water is detrimental as it can hydrolyze the nitrile or the Pinner salt intermediate to form an ester or amide, respectively, reducing the yield of the desired amidine.[6][11] The use of dry HCl gas and anhydrous solvents is therefore critical. The precipitation of the Pinner salt serves as a purification step and a visual confirmation of the reaction's progress. The subsequent ammonolysis is a nucleophilic substitution at the imidate carbon, which is a robust and high-yielding transformation.

Rationale for Investigation in Drug Discovery

While direct biological data for 2,3,4-Trimethoxybenzamidine is not extensively published, a strong rationale for its investigation can be built upon the well-documented activities of its core structural components.

Potential as a Serine Protease Inhibitor

The benzamidine moiety is a classic "pharmacophore" for the inhibition of serine proteases.[1] These enzymes, which include thrombin, trypsin, and plasmin, feature a catalytic triad with a key aspartate residue at the bottom of their S1 specificity pocket. The positively charged amidinium group of benzamidine effectively mimics the guanidinium group of the natural substrate, arginine, allowing it to form a salt bridge with this aspartate residue, thereby competitively and reversibly inhibiting the enzyme.[1][12]

G cluster_1 Inhibitor Binding Asp189 Aspartate 189 (Negative Charge) Ser195 Serine 195 (Catalytic Residue) Amidinium 2,3,4-Trimethoxybenzamidine (Positively Charged Amidinium) Amidinium->Asp189 Ionic Interaction (Inhibition)

Caption: Benzamidine binding to a serine protease active site.

The 2,3,4-trimethoxy substitution pattern can further modulate this activity. The methoxy groups are electron-donating, which can influence the pKa of the amidinium group and its binding affinity. Furthermore, their steric bulk and position will dictate how the molecule fits into the specificity pocket, potentially conferring selectivity for one serine protease over another.[12] This offers a rich avenue for structure-activity relationship (SAR) studies.

Scaffold for Novel Therapeutics

The 2,3,4-trimethoxybenzyl group is a key component of Trimetazidine, a drug that modulates cellular metabolism.[10] This suggests that the 2,3,4-trimethoxy substitution pattern can impart favorable drug-like properties. By combining this moiety with the benzamidine core, 2,3,4-Trimethoxybenzamidine serves as a valuable starting material or fragment for the synthesis of more complex molecules targeting a range of diseases, including:

  • Anticoagulants: Targeting thrombin or Factor Xa.[13]

  • Anti-inflammatory agents: Targeting proteases involved in the complement cascade.[12]

  • Anticancer agents: The 3,4,5-trimethoxyphenyl motif is a known feature of antimitotic agents, and various trimethoxyphenyl analogues have shown cytotoxic activity.[1][14]

  • Antimicrobial agents: Aromatic amidines have been explored for their activity against various pathogens.[15]

Safety, Handling, and Storage

As a research chemical, 2,3,4-Trimethoxybenzamidine hydrochloride should be handled with appropriate care. The following guidelines are based on data for benzamidine hydrochloride and related compounds.[3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wash hands thoroughly after handling.[16]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[4]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[4]

    • Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[16]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Benzamidine derivatives can be sensitive to moisture.

Conclusion

2,3,4-Trimethoxybenzamidine represents a promising, yet underexplored, chemical entity for drug discovery and medicinal chemistry. Its synthesis is achievable through established chemical transformations like the Pinner reaction. The combination of the serine protease-targeting benzamidine core with the pharmacologically relevant trimethoxy substitution pattern provides a strong rationale for its investigation as a novel enzyme inhibitor and as a versatile building block for new therapeutic agents. This guide provides the foundational knowledge and protocols necessary for researchers to begin exploring the potential of this intriguing molecule.

References

An In-Depth Technical Guide to the Solubility and Stability of 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of 2,3,4-trimethoxy-benzamidine. The methodologies detailed herein are grounded in established principles of pharmaceutical analysis and are designed to yield robust and reliable data crucial for preclinical and formulation development.

Introduction: The Significance of Physicochemical Characterization

This compound is a substituted benzamidine derivative. The benzamidine moiety is a recognized pharmacophore, known for its ability to inhibit serine proteases.[1] The introduction of three methoxy groups on the phenyl ring is anticipated to significantly modulate the compound's physicochemical properties, including its solubility and metabolic stability, which in turn will influence its biological activity and therapeutic potential.[1]

A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug development. Solubility directly impacts bioavailability, while stability determines a drug's shelf-life and potential for degradation into inactive or harmful byproducts.[2] This guide presents a systematic approach to evaluating these critical parameters for this compound.

Theoretical Considerations: A Predictive Analysis

The structure of this compound, available as the hydrochloride salt, suggests several key physicochemical characteristics.[3][4] The presence of the amidine group, a strong base, implies that the compound's solubility will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of the protonated amidinium ion.[5] The three methoxy groups, being electron-donating, may influence the pKa of the amidine group and will certainly increase the lipophilicity of the molecule compared to unsubstituted benzamidine.[6]

The stability of the molecule will likely be influenced by the susceptibility of the amidine functional group to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding benzamide. The methoxy groups are generally stable, but under harsh acidic conditions, ether cleavage is a possibility.

Experimental Workflow for Solubility and Stability Assessment

A logical and phased approach is essential for the comprehensive characterization of this compound. The following workflow outlines the key stages of this process.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Stability Assessment (Forced Degradation) A HPLC-UV Method Development & Validation C Equilibrium Solubility Assay A->C F Time-Point Sampling & Analysis A->F B Solvent Selection B->C D Data Analysis & Reporting C->D I Final Report Generation D->I E Stress Condition Design (Acid, Base, Oxidative, Thermal, Photolytic) E->F G Degradant Identification & Pathway Elucidation F->G H Mass Balance Calculation G->H H->I

Figure 1: Overall workflow for the solubility and stability assessment of this compound.

Analytical Methodology: The Cornerstone of Accurate Quantification

A robust and validated analytical method is a prerequisite for accurate solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the quantification of benzamidine derivatives.[7][8][9]

Recommended HPLC-UV Method Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the basic amidine group.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditionsA gradient elution is necessary to elute the parent compound and any potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength ~230 nm or ~270 nmBenzamidine and its derivatives typically have UV maxima in these regions.[10] A full UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLA standard volume for analytical HPLC.
Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Solubility Determination: A Multi-Solvent Approach

The solubility of this compound should be determined in a range of solvents to understand its behavior in different environments, which is critical for formulation development.

Experimental Protocol for Equilibrium Solubility
  • Solvent Selection: Choose a diverse set of solvents representing a range of polarities.

    • Polar Protic: Purified Water, Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO)

    • Nonpolar: Dichloromethane, Hexane

  • Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume (e.g., 1 mL) of each solvent in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC method.

  • Quantification: Analyze the diluted samples by the validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the original supernatant by back-calculating from the diluted sample concentration.

Expected Solubility Profile and Data Presentation

The solubility data should be presented in a clear and concise table.

SolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Water (pH 7)10.2Moderate (as HCl salt)To be determined
0.1 M HClHighHighTo be determined
Methanol5.1HighTo be determined
Ethanol4.3HighTo be determined
Acetonitrile5.8ModerateTo be determined
DMSO7.2HighTo be determined
Dichloromethane3.1Low to ModerateTo be determined
Hexane0.1LowTo be determined

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance.[11][12] These studies help to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[2][13]

General Considerations
  • Target Degradation: Aim for 5-20% degradation of the parent compound.[14] If degradation is too extensive, it may lead to secondary degradation products that are not relevant to real-world storage conditions.

  • Control Samples: For each stress condition, a control sample (stored at ambient temperature in the dark) should be analyzed in parallel.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

Experimental Protocols for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared for these studies.

6.2.1 Hydrolytic Degradation

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C and collect samples at the same time points. Neutralize samples with 0.1 M HCl before analysis.

6.2.2 Oxidative Degradation

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Collect samples at 0, 2, 4, 8, and 24 hours and analyze directly by HPLC.

6.2.3 Thermal Degradation

  • Store the solid compound in a temperature-controlled oven at 80 °C.

  • Dissolve a portion of the solid in a suitable solvent at each time point (e.g., 0, 1, 3, 7, and 14 days) for analysis.

  • Also, subject a solution of the compound to thermal stress at 60 °C and sample at the hydrolytic time points.

6.2.4 Photolytic Degradation

  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample both the exposed and control solutions at appropriate time intervals until significant degradation is observed.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for this compound under hydrolytic stress.

G A This compound B 2,3,4-Trimethoxy-benzamide A->B  Hydrolysis (Acid/Base) C 2,3,4-Trimethoxy-benzoic acid B->C  Further Hydrolysis

Figure 2: Potential hydrolytic degradation pathway of this compound.

Data Interpretation and Reporting

All data from the solubility and stability studies should be meticulously documented. The final report should include:

  • A summary of the physicochemical properties of this compound.

  • The validated HPLC-UV method parameters and validation data.

  • The quantitative solubility data in all tested solvents.

  • A detailed account of the forced degradation studies, including the percentage of degradation under each stress condition and a chromatogram overlay showing the separation of the parent compound from its degradants.

  • An assessment of the mass balance.

  • A proposed degradation pathway based on the experimental findings.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that will be instrumental in advancing the development of this promising compound. The insights gained from these studies will inform critical decisions regarding formulation, storage, and handling, ultimately accelerating its journey from the laboratory to the clinic.

References

Unlocking the Therapeutic Potential of 2,3,4-Trimethoxybenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to mimic arginine and inhibit crucial enzymes like serine proteases.[1] Concurrently, the trimethoxy-substituted phenyl ring is a recurring motif in potent bioactive compounds, known to influence metabolic stability, target binding affinity, and cellular uptake.[1] This guide explores the convergence of these two powerful pharmacophores in the form of 2,3,4-trimethoxybenzamidine derivatives. We provide a comprehensive analysis of their scientific rationale, plausible synthetic routes, and significant, albeit underexplored, potential in oncology, anti-inflammatory, and antimicrobial applications. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic diagrams, to empower researchers in the rational design and evaluation of this promising class of molecules.

The Scientific Rationale: A Synthesis of Privileged Scaffolds

The strategic design of novel therapeutic agents often involves the combination of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets. The 2,3,4-trimethoxybenzamidine core represents a compelling example of this design philosophy.

The Benzamidine Moiety: A Versatile Pharmacophore

Benzamidine and its derivatives are distinguished by a carboximidamide group attached to a benzene ring. This structural feature is a bioisostere of the guanidinium group of arginine, enabling these compounds to act as competitive inhibitors for a vast family of enzymes, particularly serine proteases, which are pivotal in processes ranging from coagulation to cancer progression.[1] The inherent basicity and hydrogen-bonding capability of the amidine group make it a highly effective anchor for active site binding.

The 2,3,4-Trimethoxy Phenyl Group: Modulator of Potency and Pharmacokinetics

The inclusion of methoxy groups on a phenyl ring profoundly impacts a molecule's physicochemical properties.[1] The 2,3,4-trimethoxy substitution pattern, in particular, is a key feature in several bioactive molecules, including the anti-anginal agent Trimetazidine.[2][3] These groups can:

  • Enhance Binding Affinity: Through electronic and steric effects, methoxy groups can optimize interactions with protein targets.

  • Improve Metabolic Stability: Methoxy groups can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Modulate Solubility: The polarity imparted by methoxy groups can influence aqueous solubility and membrane permeability.

Notably, the 3,4,5-trimethoxyphenyl motif is a well-established feature of potent antimitotic agents that disrupt tubulin polymerization, providing a strong mechanistic precedent for investigating the anticancer potential of related isomers.[1][4]

Synthesis and Chemical Characterization

The synthesis of 2,3,4-trimethoxybenzamidine derivatives is achievable through established organic chemistry transformations, typically starting from the commercially available 2,3,4-trimethoxybenzaldehyde.

Proposed Synthetic Pathway

A common and reliable method to synthesize benzamidines from their corresponding aldehydes involves a multi-step process. The aldehyde is first converted to an oxime, which is then transformed into an imidoyl chloride intermediate before final amination to yield the desired benzamidine product. This workflow ensures high yields and purity.

G A 2,3,4-Trimethoxybenzaldehyde B Oxime Intermediate A->B Hydroxylamine (NH2OH·HCl) C Imidoyl Chloride Intermediate B->C Thionyl Chloride (SOCl2) D 2,3,4-Trimethoxybenzamidine Derivative C->D Ammonia or Amine (NH3 / R-NH2)

Caption: General synthetic workflow for 2,3,4-trimethoxybenzamidine derivatives.

Experimental Protocol: Synthesis of 2,3,4-Trimethoxybenzamidine Hydrochloride

This protocol describes a representative synthesis adapted from established procedures for analogous compounds.[5][6]

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde Oxime

  • Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the oxime.

Step 2: Synthesis of Ethyl 2,3,4-Trimethoxybenzimidate Hydrochloride

  • Suspend the dried oxime (1.0 eq) in absolute ethanol.

  • Cool the suspension to 0°C in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring until saturation.

  • Allow the mixture to stir at room temperature overnight.

  • Remove the solvent under reduced pressure. The resulting solid is the imidate hydrochloride salt, which can be used in the next step without further purification.

Step 3: Formation of 2,3,4-Trimethoxybenzamidine Hydrochloride

  • Dissolve the crude imidate hydrochloride salt (1.0 eq) in a fresh solution of 7N ammoniacal ethanol.

  • Stir the solution in a sealed pressure vessel at room temperature for 48 hours.

  • Monitor the reaction for the disappearance of the starting material via TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2,3,4-trimethoxybenzamidine hydrochloride.

Self-Validation: Each step should be monitored by Thin-Layer Chromatography (TLC) to ensure complete conversion of the starting material. The final product's identity and purity must be confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), comparing the spectral data with expected values.

Potential Biological Activities and Mechanisms of Action

The unique hybrid structure of 2,3,4-trimethoxybenzamidine suggests a rich pharmacology. Below, we explore the most promising therapeutic avenues based on data from structurally related compounds.

Anticancer Activity

The trimethoxyphenyl motif is strongly associated with anticancer properties, primarily through the disruption of microtubule dynamics.[4][7]

  • Mechanism 1: Inhibition of Tubulin Polymerization: Many potent anticancer agents, such as podophyllotoxin, feature a trimethoxyphenyl ring that binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules. The disruption of microtubule formation and function arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4] It is highly plausible that 2,3,4-trimethoxybenzamidine derivatives could operate via this clinically validated mechanism.

G cluster_0 cluster_1 A 2,3,4-Trimethoxy- benzamidine Derivative C Microtubule Polymerization A->C Inhibition B Tubulin Dimers B->C D Microtubule Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

  • Mechanism 2: Inhibition of Ribonucleotide Reductase (RR): A novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was found to inhibit ribonucleotide reductase.[8] This enzyme is critical for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. Inhibition of RR depletes the dNTP pool, stalls DNA synthesis, and induces apoptosis, particularly in rapidly dividing cancer cells.[8] Given the structural similarity, 2,3,4-trimethoxybenzamidine derivatives are excellent candidates for investigation as RR inhibitors.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is driven by enzymes like cyclooxygenases (COX). The 3,4,5-trimethoxybenzyl moiety has been identified in compounds acting as selective COX-2 inhibitors.[9]

  • Mechanism: Selective COX-2 Inhibition: The COX enzyme has two main isoforms. COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa. COX-2 is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[10] Conjugates of NSAIDs with 3,4,5-trimethoxybenzyl alcohol have shown enhanced anti-inflammatory activity and greater COX-2 selectivity compared to the parent drugs, suggesting this moiety effectively targets the COX-2 active site.[9][10][11]

G cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway (Inflammation) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Housekeeping Prostaglandins (e.g., Gastric Protection) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever) COX2->PG2 Inhibitor 2,3,4-Trimethoxy- benzamidine Derivative Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by a hypothetical derivative.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Inhibitor Incubation: Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) to the wells. Add the COX-1 or COX-2 enzyme and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Quantify Prostaglandin: After a 2-minute incubation, stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Potential

Aromatic amidine derivatives have a long history as antimicrobial agents.[12] While specific data on 2,3,4-trimethoxybenzamidine is scarce, the general properties of the scaffold are promising.

  • Rationale and Potential Mechanisms: Amidines are cationic at physiological pH and can interact with negatively charged microbial cell membranes and DNA. Potential mechanisms include membrane disruption, inhibition of essential enzymes, and interference with DNA replication.[12] Furthermore, linking amidino groups to heterocyclic moieties, such as 1,2,3-triazoles, has been shown to yield potent antifungal agents.[12] The exploration of 2,3,4-trimethoxybenzamidine derivatives against a panel of bacterial and fungal pathogens is therefore a logical and promising research direction.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) corresponding to 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe, no drug) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Data Summary

While a dedicated SAR study for this specific scaffold is not yet published, we can infer valuable insights from analogous chemical series to guide future optimization efforts.

  • Amidine Group: N-substitution on the amidine can modulate basicity, lipophilicity, and hydrogen bonding potential, which will critically impact target engagement and cell permeability.

  • Phenyl Ring: The position and nature of substituents on the phenyl ring are crucial. The 2,3,4-trimethoxy pattern provides a potent starting point. Exploring bioisosteric replacements or adding small halogen atoms could further enhance activity or selectivity.

Table 1: Representative Biological Activity of Structurally Related Compounds

Compound ClassTarget/OrganismActivity (IC₅₀ / MIC)Reference
Trimethoxyphenyl (TMP) AnaloguesHepG2 (Hepatocellular Carcinoma)1.38 - 3.21 µM[4]
3,4,5-Trimethoxybenzamidine DerivativeRibonucleotide ReductaseSignificant dNTP depletion[8]
NSAID-Trimethoxybenzyl ConjugateCOX-2 Enzyme94% inhibition (Ketoprofen deriv.)[9][10]
Benzamidine-Triazole DerivativesC. lagenarium (Fungus)79% efficacy in vivo[12]
Benzylidene-butanamide DerivativesMRSA (S. aureus)2 µg/mL[14]

Note: This table presents data from compounds that are structurally related to the 2,3,4-trimethoxybenzamidine scaffold to illustrate the therapeutic potential and provide a benchmark for future studies.

Future Directions and Therapeutic Outlook

The 2,3,4-trimethoxybenzamidine scaffold stands at a promising intersection of known pharmacophores. It is a largely untapped chemical space with strong potential for yielding novel therapeutic agents.

Future work should focus on:

  • Systematic Library Synthesis: Prepare a focused library of derivatives by modifying the N-substituents of the amidine and exploring minor variations of the substitution pattern on the phenyl ring.

  • Broad Biological Screening: Evaluate the synthesized library against a wide range of targets, including panels of cancer cell lines, inflammatory enzymes (COX, LOX), and pathogenic microbes.

  • Mechanism of Action Studies: For active "hit" compounds, perform detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays, specific enzyme kinetics) to elucidate their mode of action.

  • In Vivo Efficacy: Advance the most promising leads into preclinical animal models of cancer, inflammation, or infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzamidine: From Synthesis to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of its Discovery, Chemistry, and Pharmacological Significance

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxybenzamidine, a synthetically derived benzamidine derivative. While the specific historical account of its initial synthesis is not extensively documented, its chemical lineage is intrinsically linked to the development of polysubstituted aromatic compounds and the broad therapeutic interest in benzamidine-based scaffolds. This document details the probable synthetic pathways, explores the mechanistic rationale for its potential biological activity, and contextualizes its relevance for researchers, scientists, and drug development professionals. We will delve into its role as a potential serine protease inhibitor and its structural relationship to key pharmaceutical precursors, thereby offering insights into its prospective applications in medicinal chemistry.

Introduction: The Benzamidine Scaffold and the Influence of Methoxy Substitution

Benzamidine and its derivatives represent a cornerstone in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1][2] This class of enzymes plays a critical role in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. The inhibitory action of benzamidines stems from their structural mimicry of the guanidinium group of arginine, allowing them to bind to the active sites of these enzymes.[1] The therapeutic landscape of benzamidine derivatives is vast, with investigations spanning anticoagulants, anti-inflammatory agents, and even antimicrobial and anticancer therapies.[1]

The introduction of methoxy groups onto the phenyl ring can profoundly modulate a molecule's biological profile.[1] These substitutions exert significant electronic and steric effects, which can fine-tune binding affinity to target proteins, enhance solubility, and improve metabolic stability. The 2,3,4-trimethoxy substitution pattern, in particular, is of significant interest. This motif is present in various biologically active natural and synthetic compounds.[1] For instance, the structurally related 3,4,5-trimethoxyphenyl group is a well-established feature of several antimitotic agents that interact with tubulin.[1] Consequently, 2,3,4-Trimethoxybenzamidine emerges as a compound of considerable scientific interest, warranting a detailed exploration of its synthesis and potential applications.

Historical Context and Discovery: An Inferred Timeline

The synthesis of polysubstituted benzaldehydes, such as the 2,3,4-trimethoxy derivative, became practical with the advent of powerful formylation reactions in the late 19th and early 20th centuries.[3] Foundational reactions that paved the way for such syntheses include:

  • The Gattermann Reaction: Developed by German chemist Ludwig Gattermann, this method initially utilized hydrogen cyanide and hydrogen chloride for the formylation of aromatic compounds, providing a direct route to aromatic aldehydes.[3]

  • The Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like 1,2,3-trimethoxybenzene.[3]

The availability of 2,3,4-Trimethoxybenzaldehyde as a synthetic intermediate gained particular prominence with the development of the anti-anginal drug Trimetazidine.[4] The synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde underscores the industrial and pharmaceutical relevance of this substitution pattern.[4][5][6][7] It is highly probable that the synthesis and exploration of 2,3,4-Trimethoxybenzamidine occurred in parallel with or as a subsequent investigation to the development of Trimetazidine and other derivatives of its aldehyde precursor.

Synthesis of 2,3,4-Trimethoxybenzamidine: A Proposed Pathway

The synthesis of 2,3,4-Trimethoxybenzamidine is not explicitly detailed in readily available literature. However, a robust and logical synthetic route can be proposed based on established methods for the conversion of benzaldehydes to benzamidines. A common and effective method is the Pinner reaction, which proceeds via an imidate intermediate.

Proposed Two-Step Synthesis from 2,3,4-Trimethoxybenzaldehyde

This proposed synthesis involves the conversion of the aldehyde to a nitrile, followed by the Pinner reaction to yield the desired benzamidine.

Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile

A plausible method for this conversion is the reaction of 2,3,4-Trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the aldoxime, followed by dehydration to the nitrile.

Step 2: Pinner Reaction to form 2,3,4-Trimethoxybenzamidine

The resulting 2,3,4-Trimethoxybenzonitrile can then be converted to the corresponding benzamidine via the Pinner reaction. This involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., hydrogen chloride) to form the imidate salt, which is then reacted with ammonia to yield the final amidine.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Amidine Formation (Pinner Reaction) Aldehyde 2,3,4-Trimethoxybenzaldehyde Nitrile 2,3,4-Trimethoxybenzonitrile Aldehyde->Nitrile Aldoxime formation & Dehydration Reagent1 Hydroxylamine Hydrochloride, Sodium Formate, Formic Acid Reagent1->Aldehyde Amidine 2,3,4-Trimethoxybenzamidine Nitrile->Amidine Imidate formation & Ammonolysis Reagent2 1. Anhydrous Ethanol, HCl (gas) 2. Anhydrous Ammonia Reagent2->Nitrile

Caption: Proposed two-step synthesis of 2,3,4-Trimethoxybenzamidine.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Anhydrous ethanol

  • Hydrogen chloride gas

  • Anhydrous ammonia

  • Anhydrous diethyl ether

  • Reaction vessel with stirrer, condenser, and gas inlet

  • Filtration apparatus

Procedure:

Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile

  • In a reaction vessel, dissolve 2,3,4-Trimethoxybenzaldehyde in formic acid.

  • Add a solution of hydroxylamine hydrochloride and sodium formate in water, maintaining the temperature below 30°C.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,3,4-Trimethoxybenzonitrile.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2,3,4-Trimethoxybenzamidine Hydrochloride (Pinner Reaction)

  • Dissolve the purified 2,3,4-Trimethoxybenzonitrile in anhydrous ethanol in a reaction vessel equipped with a gas inlet and cooled in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the vessel and allow it to stand at room temperature for 24-48 hours, during which the imidate hydrochloride salt should precipitate.

  • Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • Dry the imidate salt under vacuum.

  • Suspend the dry imidate salt in anhydrous ethanol and cool in an ice bath.

  • Bubble dry ammonia gas through the suspension until saturation.

  • Stir the mixture at room temperature for several hours.

  • Filter the mixture to remove ammonium chloride.

  • Evaporate the filtrate to dryness to yield crude 2,3,4-Trimethoxybenzamidine.

  • The final product can be further purified by recrystallization.

Mechanism of Action and Biological Activity

The primary anticipated mechanism of action for 2,3,4-Trimethoxybenzamidine is the competitive inhibition of serine proteases.[1] This is a well-established activity for the benzamidine scaffold.[8][9] The positively charged amidinium group at physiological pH is expected to interact with the negatively charged aspartate residue in the S1 pocket of many serine proteases, mimicking the natural substrate.

Serine_Protease_Inhibition Inhibitor 2,3,4-Trimethoxybenzamidine + Amidinium group Binding Competitive Inhibition Inhibitor->Binding Enzyme Serine Protease Active Site S1 Pocket (Aspartate residue) Catalytic Triad (Ser, His, Asp) Substrate Natural Substrate Arginine/Lysine residue Substrate->Binding Binding->Enzyme Blocks substrate binding

References

A Comprehensive Technical Guide to 2,3,4-Trimethoxy-benzamidine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,3,4-Trimethoxy-benzamidine, a versatile chemical intermediate with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delineates the landscape of commercial sourcing, elucidates the rationale behind its synthesis and quality control, and explores its promising research applications.

Introduction: The Scientific Merit of this compound

This compound is a substituted aromatic compound featuring a benzamidine core functionalized with three methoxy groups. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in medicinal chemistry. The benzamidine moiety is a well-established pharmacophore, known for its ability to mimic the guanidinium group of arginine, allowing it to act as a competitive inhibitor of serine proteases.[1] These enzymes play critical roles in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer progression.

The addition of the 2,3,4-trimethoxy substitution is not trivial. Methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting its solubility, metabolic stability, and binding affinity to target proteins.[1] Notably, the 2,3,4-trimethoxybenzyl motif is a key component of Trimetazidine, an anti-anginal drug, underscoring the therapeutic relevance of this specific substitution pattern.[2] Consequently, this compound emerges as a compound of interest for the synthesis of novel therapeutic agents, potentially targeting a range of diseases.

Commercial Availability and Supplier Evaluation

For researchers embarking on projects involving this compound, a reliable source of high-purity starting material is paramount. The compound is commercially available in two primary forms: the free base and the hydrochloride salt. The hydrochloride salt often exhibits enhanced stability and solubility in aqueous media, which can be advantageous for certain experimental setups.

When selecting a supplier, it is crucial to consider not only the cost but also the purity, available quantities, and the quality of the accompanying technical documentation, such as Certificates of Analysis (CoA). Below is a comparative table of representative commercial suppliers.

SupplierProduct Name(s)CAS Number(s)PurityAvailable Quantities
Benchchem This compound885954-26-7 (free base)InquiryInquiry
This compound Hydrochloride1187929-17-4 (HCl salt)
Chem-Impex This compound hydrochloride1187929-17-4InquiryGrams to bulk
001Chemical This compound Hydrochloride1187929-17-4InquiryCustom Synthesis
AK Scientific 2,3,4-Trimethoxy-benzamidinehydrochloride1187929-17-4>97%Gram quantities
ChemScene 2,3,4-Trimethoxybenzimidamide hydrochloride1187929-17-4>98%Milligrams to grams

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always conduct their own due diligence when sourcing chemical reagents.

A recommended workflow for supplier evaluation and procurement is outlined in the following diagram:

SupplierEvaluation Supplier Evaluation Workflow A Identify Potential Suppliers B Request Quotes and Lead Times A->B C Request Certificate of Analysis (CoA) A->C E Assess Available Quantities and Scalability B->E D Evaluate Purity and Impurity Profile C->D G Place Order with Selected Supplier D->G Purity Meets Requirements E->G F Inquire about Technical Support F->G H Perform In-house Quality Control G->H SynthesisPathway Plausible Synthesis of this compound A 2,3,4-Trimethoxybenzaldehyde C 2,3,4-Trimethoxybenzaldehyde Oxime A->C + B Hydroxylamine B->C + E 2,3,4-Trimethoxybenzonitrile C->E + D Dehydrating Agent D->E + G Pinner Salt (Imino Ester HCl) E->G + (Pinner Reaction) F Anhydrous Alcohol + HCl F->G + I This compound HCl G->I + (Ammonolysis) H Ammonia H->I +

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of pharmaceutical research and drug development, novel molecules are the bedrock of innovation. Among these, substituted benzamidine derivatives have garnered significant interest for their diverse pharmacological potential.[1] 2,3,4-Trimethoxy-benzamidine, a compound of interest in this class, presents a unique profile for researchers. However, its full toxicological and safety profile is not yet extensively documented. This guide, therefore, serves as a comprehensive resource, constructed from established principles of chemical safety and data extrapolated from structurally analogous compounds, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious and informed approach to its handling. The guidance provided herein is based on the known hazards of the benzamidine functional group and related substituted aromatic amines and amides.

Hazard Identification and Risk Assessment: An Inferential Approach

Given the lack of specific toxicological data for this compound, a thorough risk assessment is paramount before any handling. The potential hazards are inferred from related compounds:

  • Benzamidine Hydrochloride: Known to cause skin, eye, and respiratory tract irritation.[1] The toxicological properties have not been fully investigated, warranting a high degree of caution.[1]

  • Substituted Benzamides and Anilides: Some substituted benzamides have been associated with neurotoxic effects.[2] Aromatic amides can also be irritants.[3]

  • Aromatic Amines: Many aromatic amines are known to be toxic and may have other long-term health effects. The potential for in-vivo cleavage of the amidine to the corresponding amine should be considered.[4]

Inferred Hazard Profile for this compound:

Hazard ClassInferred RiskJustification
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for structurally similar compounds like 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common hazard for benzamidine derivatives and other aromatic amines/amides.[1][6]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Extrapolated from data on benzamidine hydrochloride and other related compounds.[1][7]
Respiratory Irritation PossibleInhalation of dusts may cause respiratory tract irritation.[1]
Long-term Exposure UnknownThe toxicological properties of this specific compound have not been fully investigated.[1] Chronic effects may be delayed.[1]

The Hierarchy of Controls: A Proactive Safety Paradigm

To mitigate the inferred risks associated with this compound, a systematic approach based on the hierarchy of controls is essential.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, lab coat, eye protection) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory when handling this compound.[8][9][10][11][12]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).[9]Provides a barrier against skin contact.[10] Check for breakthrough times if prolonged contact is anticipated.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[9] A face shield should be worn when there is a risk of splashing.[11]Protects against accidental splashes and airborne particles.[9]
Body Protection A lab coat, appropriately selected for the hazards encountered.[10]Protects personal clothing and skin from contamination.[10]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.[1]Prevents inhalation of airborne particles.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Experimental Workflow for Safe Handling:

Safe Handling Workflow cluster_1 Safe Handling of this compound Prep Preparation - Don PPE - Work in a fume hood Handling Handling - Avoid dust generation - Use appropriate tools Prep->Handling Cleanup Cleanup - Decontaminate surfaces - Dispose of waste properly Handling->Cleanup Removal PPE Removal - Remove gloves last - Wash hands thoroughly Cleanup->Removal

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Don all required PPE as outlined in the table above.

    • Have spill cleanup materials readily available.

  • Handling:

    • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid the formation of dust.[1] If the compound is a solid, handle it carefully.

    • Use appropriate, clean tools (spatulas, etc.) to handle the material.

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]

    • The compound may be moisture-sensitive; store in a tightly sealed container.[1]

    • Aromatic waters and similar compounds should be protected from light.[13][14]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion

While this compound holds promise for scientific advancement, its safe handling is a non-negotiable prerequisite. By embracing a culture of safety, adhering to the principles outlined in this guide, and treating this compound with the caution it deserves, researchers can protect themselves and their colleagues while pursuing innovation. The information provided here should be used in conjunction with a thorough, lab-specific risk assessment and standard operating procedures.

References

A Comprehensive Technical Guide to the Purity Assessment of Synthesized 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of modern drug discovery and development, the synthesis of novel chemical entities is but the first step on a long and rigorous journey. The biological activity of a compound is intrinsically linked to its chemical structure, and by extension, its purity. For researchers, scientists, and drug development professionals, the meticulous assessment of a synthesized compound's purity is not merely a quality control measure; it is a fundamental prerequisite for reliable biological data and, ultimately, patient safety. This guide provides an in-depth technical overview of the core methodologies and strategic considerations for assessing the purity of synthesized 2,3,4-Trimethoxy-benzamidine, a compound of interest within various medicinal chemistry programs. We will move beyond rote procedural descriptions to explore the scientific rationale underpinning each analytical choice, ensuring a robust and self-validating approach to purity determination.

Understanding the Impurity Profile: A Synthesis-Forward Approach

The potential impurities in a sample of this compound are not random; they are dictated by the synthetic route employed. A common pathway to benzamidine derivatives involves the conversion of a corresponding benzonitrile. Therefore, a logical starting point for our purity assessment is to consider the likely process-related impurities.

A plausible synthesis route starts from 2,3,4-trimethoxybenzaldehyde, which is converted to the corresponding benzonitrile, and subsequently to the target benzamidine.[1][2][3] This suggests the following potential impurities:

  • Starting Materials: Unreacted 2,3,4-trimethoxybenzaldehyde or the intermediate 2,3,4-trimethoxybenzonitrile.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

  • Degradation Products: Impurities that may form over time due to the intrinsic stability of the this compound molecule.[4][5][6][7][8]

A thorough understanding of the synthetic pathway is therefore the first pillar of a sound purity assessment strategy.

Orthogonal Analytical Approaches: The Cornerstone of Confidence

No single analytical technique is sufficient to definitively determine the purity of a compound. A robust purity assessment relies on the principle of orthogonality, employing multiple analytical methods that measure different physicochemical properties of the analyte and its potential impurities. For this compound, a comprehensive approach will integrate chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the principal technique for the separation and quantification of non-volatile organic impurities in a drug substance.[9][10][11][12][13] The method's high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities.

Causality Behind Experimental Choices:

  • Column: A C18 column is the standard choice for the separation of moderately polar aromatic compounds like this compound. The non-polar stationary phase allows for retention based on hydrophobicity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter. Given that benzamidines are basic, maintaining a slightly acidic pH (e.g., pH 3-4) will ensure the analyte is in its protonated, more water-soluble form, leading to better peak shape and reproducibility. The organic modifier concentration is optimized to achieve adequate retention and separation of the main peak from any impurities.

  • Detection: A photodiode array (PDA) or UV detector is suitable. The detection wavelength should be set at an absorbance maximum of this compound to ensure high sensitivity. A preliminary UV-Vis scan of a dilute solution of the compound is recommended to determine the optimal wavelength. Based on the structure, a wavelength in the range of 230-280 nm is expected to be appropriate.[14][15][16]

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is generally preferred for impurity profiling. This allows for the elution of both early-eluting (more polar) and late-eluting (more non-polar) impurities within a reasonable run time.

Experimental Protocol: RP-HPLC for Impurity Profiling

  • Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Presentation: Comparison of Analytical Techniques

Analytical TechniquePrincipleInformation ObtainedStrengthsLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High resolution, high sensitivity, quantitative.Requires a chromophore, may not detect co-eluting impurities.
qNMR Nuclear magnetic resonance of atomic nuclei.Absolute purity (mol %), structural confirmation.Primary quantitative method, structure-specific.Lower sensitivity than HPLC, requires a certified internal standard.
LC-MS HPLC separation followed by mass analysis.Molecular weight of impurities, structural fragmentation.High sensitivity, high specificity for identification.Response factors can vary, may not be strictly quantitative without standards for each impurity.
FTIR Infrared absorption by molecular vibrations.Presence of functional groups.Fast, simple, good for identity confirmation.Not suitable for quantification of impurities, complex mixtures are difficult to interpret.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Approach to Purity

While HPLC provides a measure of purity based on relative peak areas, quantitative NMR (qNMR) offers a direct, or absolute, measure of purity without the need for a reference standard of the analyte itself.[17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

Causality Behind Experimental Choices:

  • Internal Standard: The choice of an internal standard is critical. It must:

    • Be of high, certified purity (≥99.5%).

    • Have signals that do not overlap with any signals from the analyte or impurities.[18][19]

    • Be soluble in the same deuterated solvent as the analyte.

    • Be chemically inert towards the analyte.

    • For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, which have simple spectra in regions that are unlikely to overlap with the aromatic or methoxy signals of the analyte.[18]

  • Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between successive pulses. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard.[20][21][22][23] For aromatic compounds, T1 values can be several seconds, so a relaxation delay of 30-60 seconds is often a safe starting point. A preliminary inversion-recovery experiment can be performed to measure the T1 values accurately.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard must be used. DMSO-d6 is a common choice for its high solubilizing power.

Experimental Protocol: Absolute Purity by qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 x T1 (e.g., 30 s).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy: Indispensable Tools for Identification

While HPLC and qNMR address the "how much," MS and FTIR answer the "what."

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides the molecular weight of the parent compound and its impurities. By coupling the separation power of HPLC with the detection specificity of MS, we can obtain the mass of each impurity peak. Furthermore, tandem MS (MS/MS) experiments can be performed to fragment the impurity ions, providing structural clues for their identification. For benzamidine derivatives, common fragmentation patterns involve cleavage of the amidine group or loss of substituents from the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to confirm the identity of the synthesized compound by identifying its functional groups. The FTIR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (of the amidine group), C=N stretching, aromatic C-H and C=C stretching, and C-O stretching (of the methoxy groups). While not a quantitative technique for impurity profiling, it serves as a crucial identity check.

Forced Degradation Studies: Probing the Stability of this compound

To develop a truly stability-indicating analytical method, it is essential to perform forced degradation studies.[4][5][6][7][8] This involves subjecting the this compound to harsh conditions to intentionally induce degradation. The goal is to demonstrate that the chosen analytical method (typically HPLC) can separate the intact drug from its degradation products.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C).

  • Photolytic Degradation: Exposure to UV and visible light.

The samples from these studies are then analyzed by HPLC-PDA to assess for the formation of new peaks. The ability of the method to resolve these degradation product peaks from the main analyte peak is a key aspect of method validation.

Regulatory Context and Acceptance Criteria

The purity requirements for a new drug substance are outlined in the guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2).[18][24][25] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

The analytical methods used for purity assessment must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, linear, and robust.[4][26]

Visualizing the Workflow

The overall workflow for the purity assessment of synthesized this compound can be visualized as follows:

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Core Purity Assessment cluster_validation Method Validation & Stability cluster_reporting Final Assessment Synthesis Synthesis of this compound Initial_Char Initial Characterization (FTIR, 1H NMR) Synthesis->Initial_Char HPLC HPLC-UV for Impurity Profiling Initial_Char->HPLC qNMR qNMR for Absolute Purity Initial_Char->qNMR LCMS LC-MS for Impurity ID HPLC->LCMS Forced_Deg Forced Degradation Studies HPLC->Forced_Deg Final_Report Purity Statement & Impurity Profile Report (ICH Q3A) qNMR->Final_Report LCMS->Final_Report Method_Val Method Validation (ICH Q2) Forced_Deg->Method_Val Method_Val->Final_Report

Caption: Workflow for Purity Assessment.

Conclusion: A Commitment to Scientific Integrity

The purity assessment of a synthesized compound like this compound is a multi-faceted process that demands a deep understanding of chemical synthesis, analytical chemistry, and regulatory requirements. By employing a strategic combination of orthogonal analytical techniques, each with its own scientific rationale, and validating these methods in accordance with established guidelines, researchers can be confident in the purity of their materials. This, in turn, ensures the integrity of subsequent biological and preclinical studies, paving the way for the successful development of new and effective therapeutics. This guide has laid out a framework for such an assessment, emphasizing not just the "how" but the "why" behind each step, empowering scientists to approach purity determination with the rigor and intellectual honesty that the field demands.

References

Methodological & Application

Experimental protocol for enzyme inhibition assay using 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Detailed Guide to Serine Protease Inhibition Assays Using 2,3,4-Trimethoxy-benzamidine

Abstract

This comprehensive guide provides a detailed experimental protocol for conducting an enzyme inhibition assay using this compound, a derivative of the well-characterized serine protease inhibitor, benzamidine. Benzamidine and its analogues act as reversible, competitive inhibitors of trypsin-like serine proteases by mimicking the side chain of arginine at the enzyme's active site.[1][2] This document is intended for researchers, scientists, and drug development professionals. It outlines the scientific principles of the assay, provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50), and offers guidance on data analysis and troubleshooting. The protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

Scientific Principle: The Mechanism of Inhibition

Serine proteases are a ubiquitous class of enzymes crucial in physiological processes ranging from digestion to blood coagulation.[3][4] Their catalytic activity relies on a highly conserved triad of amino acids, including a key serine residue, in the active site. Many serine proteases, such as trypsin, thrombin, and plasmin, exhibit a preference for cleaving peptide bonds following basic amino acids like arginine or lysine.[1][5][6]

Benzamidine derivatives are effective competitive inhibitors because their structure allows them to interact with the enzyme's active site. The positively charged amidino group of the inhibitor binds to a negatively charged aspartate residue at the bottom of the enzyme's S1 specificity pocket, the same pocket that accommodates the side chain of arginine or lysine residues of the natural substrate.[1][7] This reversible binding event physically blocks the substrate from accessing the active site, thereby inhibiting catalysis.[2][8]

This protocol employs a colorimetric assay to quantify this inhibitory effect. The enzyme (e.g., trypsin) catalyzes the hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BApNA). The cleavage of BApNA releases p-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm.[9] In the presence of an inhibitor like this compound, the rate of p-nitroaniline formation decreases in a concentration-dependent manner. By measuring this rate change across a range of inhibitor concentrations, we can determine the inhibitor's potency, most commonly expressed as the IC50 value.[10][11]

Materials and Reagents

Equipment
  • 96-well clear, flat-bottom microplates

  • Multichannel pipette (5-50 µL and 50-300 µL)

  • Calibrated single-channel pipettes

  • Microplate reader capable of measuring absorbance at 405 nm

  • Refrigerator (2-8°C) and Freezer (-20°C)

  • Vortex mixer

  • pH meter

Reagents & Consumables
  • Inhibitor: this compound hydrochloride (e.g., Chem-Impex International, Cat. No. 28148)[12]

  • Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, Cat. No. T8003)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BApNA) (e.g., Sigma-Aldrich, Cat. No. B4500)[13]

  • Buffer Components:

    • Tris(hydroxymethyl)aminomethane (Tris)

    • Calcium Chloride (CaCl₂)

    • Hydrochloric Acid (HCl) for pH adjustment

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Water: Deionized or ultrapure water

  • Reagent reservoirs

  • 96-well microplates

Experimental Protocol

This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL per well. It is crucial to perform all experiments in triplicate for statistical validity.[14]

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Add 1.47 g of CaCl₂ dihydrate.

    • Adjust the pH to 8.0 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C. Allow the buffer to warm to room temperature before use.[15][16]

  • Inhibitor Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO. Note: The molecular weight of the hydrochloride salt should be used for this calculation.

    • Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[17]

  • Enzyme Stock Solution (Trypsin, 200 nM):

    • Prepare a 20 nM working solution of Trypsin in Assay Buffer immediately before use.[15] Keep the solution on ice.

    • Causality Note: Enzymes can be unstable.[14] Preparing the enzyme solution fresh and keeping it on ice minimizes degradation and ensures consistent activity throughout the experiment.

  • Substrate Stock Solution (BApNA, 10 mM):

    • Prepare a 10 mM stock solution of BApNA in DMSO.

    • This stock can be stored at -20°C, protected from light.[13]

    • For the assay, dilute this stock with Assay Buffer to the required final concentration (e.g., 1 mM working solution).

Assay Workflow Diagram

The following diagram illustrates the key steps of the experimental procedure.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_read Phase 3: Data Acquisition prep_buffer Prepare Assay Buffer prep_inhibitor Prepare Inhibitor Stock & Serial Dilutions prep_enzyme Prepare Enzyme Working Solution prep_substrate Prepare Substrate Working Solution add_inhibitor Add Inhibitor/Vehicle to Wells (50 µL) prep_substrate->add_inhibitor add_enzyme Add Enzyme Solution to Wells (100 µL) add_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme + Inhibitor (15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate (50 µL) pre_incubate->add_substrate read_plate Read Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_plate caption Figure 1. Experimental workflow for the enzyme inhibition assay.

Caption: Figure 1. Experimental workflow for the enzyme inhibition assay.

Assay Procedure: IC50 Determination
  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock solution to generate a range of concentrations (e.g., 10 points from 100 µM to 0.5 nM final concentration).

    • First, dilute the stock in DMSO to create the highest concentration for the assay series, then perform subsequent dilutions in Assay Buffer. This minimizes the final DMSO concentration in each well. Ensure the DMSO concentration is constant across all wells, including controls (typically ≤1%).

  • Set Up the 96-Well Plate:

    • A recommended plate layout is provided in the table below.

    • Test Wells: Add 50 µL of each inhibitor dilution.

    • 100% Activity Control (No Inhibitor): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme): Add 150 µL of Assay Buffer (with DMSO) and 50 µL of the substrate solution.

Well TypeInhibitor SolutionEnzyme Solution (100 µL)Substrate Solution (50 µL)
Test Wells 50 µL (Varying Conc.)Added in Step 4Added in Step 6
100% Activity Control 50 µL (Vehicle)Added in Step 4Added in Step 6
Blank (Background) 50 µL (Vehicle)Do Not Add Added in Step 6
  • Add Enzyme: Add 100 µL of the fresh Trypsin working solution to all wells except the "Blank" wells.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature (or 37°C, depending on the enzyme's optimal condition) for 15 minutes.

    • Causality Note: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the substrate is introduced. This is critical for accurately measuring the potency of reversible inhibitors.[14][18]

  • Initiate the Enzymatic Reaction:

    • Add 50 µL of the BApNA working solution to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm. This can be done in two modes:

      • Kinetic Mode (Preferred): Read the absorbance every minute for 15-30 minutes. The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot.[19] This method is more robust as it ensures measurements are taken during the initial linear phase of the reaction.[20]

      • Endpoint Mode: Incubate the plate for a fixed period (e.g., 20 minutes) where the 100% activity control reaction remains in the linear range. Then, stop the reaction (optional, with a stop solution like acetic acid) and take a single absorbance reading.

Data Analysis and Interpretation

Calculating Percent Inhibition
  • Correct for Background: Subtract the average absorbance of the "Blank" wells from all other wells.

  • Calculate Velocity: For kinetic data, determine the reaction rate (V) by calculating the slope (ΔAbs/min) from the linear phase of the reaction for each well. For endpoint data, the corrected absorbance value serves as a proxy for velocity.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = [ 1 - ( Vinhibitor / Vcontrol ) ] x 100

    Where:

    • Vinhibitor is the reaction rate in the presence of the inhibitor.

    • Vcontrol is the reaction rate of the 100% Activity Control (no inhibitor).

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]

  • Plot the Data: Create a semi-logarithmic plot with the inhibitor concentration on the x-axis (log scale) and the corresponding % Inhibition on the y-axis (linear scale).

  • Fit the Curve: The resulting data should form a sigmoidal dose-response curve. Use a non-linear regression analysis (four-parameter logistic fit) available in software like GraphPad Prism or R to fit the curve.

  • Determine IC50: The IC50 value is the inhibitor concentration that corresponds to 50% on the y-axis of the fitted curve.[21]

Data Analysis Pipeline Diagram

DataAnalysis raw_data Raw Absorbance Data (405 nm) subtract_blank Subtract Blank (Background Correction) raw_data->subtract_blank calc_velocity Calculate Reaction Velocity (ΔAbs/min) subtract_blank->calc_velocity calc_inhibition % Inhibition Calculation calc_velocity->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve fit_curve Non-linear Regression (Sigmoidal Fit) plot_curve->fit_curve ic50 Determine IC50 Value fit_curve->ic50

Caption: Figure 2. Data analysis pipeline from raw absorbance to IC50.

From IC50 to Ki: A Note on Potency

The IC50 value is a functional measure of potency but is dependent on experimental conditions, particularly the substrate concentration. To determine a true measure of inhibitor affinity, the inhibition constant (Ki), the Cheng-Prusoff equation can be used for competitive inhibitors:[11]

Ki = IC50 / ( 1 + [S] / Km )

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant of the enzyme for the substrate, which must be determined in a separate experiment.

A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
No or Weak Signal Inactive enzyme or substrate.Test enzyme and substrate activity independently. Prepare fresh solutions.[22]
Incorrect plate reader settings.Verify the wavelength (405 nm) and other settings are correct for the assay.[23]
Omission of a key reagent.Carefully check the protocol to ensure all reagents were added in the correct order.[22]
High Background Substrate auto-hydrolysis.Monitor the blank wells over time. If the signal increases significantly, the substrate may be unstable in the assay buffer.
Contaminated buffers or reagents.Use fresh, high-purity reagents and prepare buffers fresh.[22]
High Well-to-Well Variability Pipetting errors.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for enzyme and substrate addition where possible.[19][23]
Inconsistent mixing.Ensure the plate is mixed thoroughly but gently after adding reagents.
Edge effects in the 96-well plate.Avoid using the outer wells, or fill them with buffer/water to maintain humidity and thermal equilibrium.[19]
Curve Does Not Reach 100% or 0% Inhibition Inhibitor solubility issues at high concentrations.Check the solubility of this compound in the final assay buffer. Ensure DMSO concentration is consistent.
Insufficient range of inhibitor concentrations.Extend the concentration range tested in both directions. A minimum of 10 concentrations is recommended for an accurate curve fit.[24]
Assay interference from the compound.Test for compound auto-fluorescence or absorbance at 405 nm by running a control plate without the enzyme.

References

Application Notes & Protocols: Investigating 2,3,4-Trimethoxy-benzamidine in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal drugs with novel mechanisms of action.

This document outlines a comprehensive research framework for the evaluation of 2,3,4-Trimethoxy-benzamidine , a synthetic compound, as a potential lead molecule in an antifungal drug discovery program. While the direct antifungal properties of this specific molecule are not yet established in publicly available literature, its chemical scaffold presents a starting point for systematic investigation. These application notes provide a logical, step-by-step guide, from initial screening to preliminary mechanism of action studies, designed to rigorously assess its potential.

Part 1: Primary Antifungal Activity Screening

The initial step is to determine if this compound exhibits any intrinsic activity against a panel of clinically significant fungal pathogens. Standardized broth microdilution methods, as established by the Clinical and Laboratory Standards Institute (CLSI), provide a robust and reproducible means of assessing this.[1]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

Materials:

  • This compound (stock solution in DMSO)

  • Panel of fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)[4][5][6][7]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[8]

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • For yeasts (C. albicans, C. neoformans), culture on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.[9]

    • For molds (A. fumigatus), culture on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to 0.4-5 x 10^4 conidia/mL in RPMI medium.[9]

  • Drug Dilution:

    • Create a serial 2-fold dilution of this compound in RPMI medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

    • Include a positive control well (fungus without compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Reading:

    • The MIC is determined as the lowest drug concentration at which there is no visible growth. For molds, the minimum effective concentration (MEC), where hyphae are short and branched, can also be noted.[10]

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[11]

Procedure:

  • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C until growth is visible in the control spots.

  • The MFC is the lowest concentration from the MIC plate that yields no fungal growth on the subculture plate.

Part 2: Cytotoxicity and Selectivity Assessment

A viable antifungal candidate must be selectively toxic to fungal cells while exhibiting minimal toxicity to host cells.[12]

Protocol 3: In Vitro Mammalian Cell Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - human embryonic kidney cells)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)[12]

  • 96-well cell culture plates

Procedure:

  • Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Summarizing Primary Screening Data

The results from these initial assays should be compiled to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.

SI = CC50 / MIC

A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Mammalian Cell LineCC50 (µg/mL)Selectivity Index (SI)
This compoundC. albicans[Hypothetical Value][Hypothetical Value]HepG2[Hypothetical Value][Calculated Value]
This compoundA. fumigatus[Hypothetical Value][Hypothetical Value]HepG2[Hypothetical Value][Calculated Value]
This compoundC. neoformans[Hypothetical Value][Hypothetical Value]HepG2[Hypothetical Value][Calculated Value]

Part 3: Mechanism of Action (MoA) Elucidation

If this compound demonstrates promising and selective antifungal activity, the next phase is to investigate its MoA. The fungal cell wall and cell membrane are excellent targets as they are essential for fungi and absent or significantly different in mammals.[13][14]

Workflow for MoA Investigation

MoA_Workflow start Active Compound (this compound) ergosterol Ergosterol Biosynthesis Inhibition Assay start->ergosterol Target Membrane? chitin Chitin Synthase Inhibition Assay start->chitin Target Cell Wall? glucan 1,3-β-D-Glucan Synthase Inhibition Assay start->glucan Target Cell Wall? result1 Membrane Disruption ergosterol->result1 result2 Cell Wall Damage chitin->result2 glucan->result2

Caption: High-level workflow for elucidating the mechanism of action.

Protocol 4: Ergosterol Biosynthesis Inhibition Assay

This assay determines if the compound interferes with the ergosterol biosynthesis pathway, a common target for azole antifungals.[15][16][17]

Procedure:

  • Grow the target fungal cells (e.g., C. albicans) in a liquid medium to mid-log phase.

  • Expose the cells to the MIC and sub-MIC concentrations of this compound for several hours.

  • Harvest the cells, and perform a non-saponifiable sterol extraction using alcoholic potassium hydroxide and n-heptane.

  • Analyze the extracted sterols by UV-Vis spectrophotometry or GC-MS.

  • Interpretation: Inhibition of ergosterol biosynthesis will result in a decrease in the characteristic ergosterol absorbance peak (at 281.5 nm) and an accumulation of precursor sterols.

Diagram: Ergosterol Biosynthesis Pathway

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol Erg1 ergosterol Ergosterol lanosterol->ergosterol Erg11, etc. target_squalene Target: Squalene Epoxidase (Allylamines) target_squalene->squalene target_lanosterol Target: 14α-demethylase (Azoles) target_lanosterol->lanosterol candidate Potential Target for This compound? candidate->lanosterol

Caption: Simplified ergosterol biosynthesis pathway highlighting key enzyme targets.

Protocol 5: Cell Wall Integrity Assays

These assays investigate if the compound targets the fungal cell wall by inhibiting key enzymes like chitin synthase or 1,3-β-D-glucan synthase.[18][19][20][21]

A. Chitin Synthase Activity: Chitin is a crucial component of the fungal cell wall, and its synthesis is a prime target for specific inhibitors.[13][18][22]

  • Prepare crude membrane fractions from fungal protoplasts.

  • Set up a reaction mixture containing the membrane fraction, UDP-[14C]-N-acetylglucosamine (the substrate), and varying concentrations of this compound.

  • After incubation, measure the incorporation of radiolabeled substrate into chitin.

  • Interpretation: A reduction in radioactivity in the chitin fraction indicates inhibition of chitin synthase.

B. 1,3-β-D-Glucan Synthase Activity: This enzyme is the target of the echinocandin class of antifungals and is essential for cell wall construction.[20][21][23]

  • Similar to the chitin synthase assay, prepare crude membrane fractions.

  • Use UDP-[14C]-glucose as the substrate in the reaction mixture with the test compound.

  • Measure the incorporation of radiolabeled glucose into the glucan polymer.

  • Interpretation: A dose-dependent decrease in radiolabeled glucan indicates inhibition of 1,3-β-D-glucan synthase.

Conclusion and Future Directions

This document provides a foundational framework for the initial assessment of this compound as a potential antifungal drug candidate. The protocols described herein are designed to systematically evaluate its antifungal activity, host cell toxicity, and potential mechanism of action. Positive results from this discovery cascade—specifically, potent MIC values, a high selectivity index, and a clear effect in one of the MoA assays—would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models of infection, and more detailed mechanistic studies. This structured approach ensures that resources are directed toward candidates with the highest probability of success in the long and challenging path of antifungal drug development.

References

Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to a wide array of chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This document outlines a comprehensive framework for the investigation of 2,3,4-Trimethoxy-benzamidine , a compound of significant interest based on its structural motifs.

The benzamidine scaffold is a well-established pharmacophore, recognized primarily as a reversible competitive inhibitor of trypsin and other serine proteases, which are key players in various physiological and pathological processes, including inflammation.[1][2] Furthermore, the presence of a trimethoxy-substituted phenyl ring is a recurring feature in numerous biologically active natural and synthetic compounds.[1] The specific positioning of methoxy groups can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity to protein targets.[1]

While public-domain research on the specific anti-inflammatory properties of this compound is limited, the demonstrated anti-inflammatory activity of other benzamide derivatives provides a strong rationale for its investigation.[1][3][4] For instance, certain N-substituted benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by modulating the NF-κB signaling pathway.[4] This guide, therefore, serves as a detailed roadmap for researchers to systematically evaluate the anti-inflammatory potential of this compound, from initial in vitro screening to in vivo validation.

Hypothesized Mechanisms of Anti-Inflammatory Action

Based on the compound's structural characteristics and the known mechanisms of related molecules, we can postulate several potential pathways through which this compound may exert anti-inflammatory effects. These hypotheses form the basis for the experimental protocols detailed herein.

  • Inhibition of Pro-Inflammatory Mediators: The compound may suppress the production of key inflammatory molecules such as nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Modulation of Inflammatory Signaling Pathways: A primary mechanism could involve the downregulation of critical intracellular signaling cascades that orchestrate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]

  • Inhibition of Serine Proteases: As a benzamidine derivative, the compound may inhibit serine proteases that are involved in activating inflammatory cascades.[2]

The following diagram illustrates the canonical lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages and highlights the potential points of intervention for a test compound like this compound.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Gene_Expression Pro-inflammatory Gene Transcription Mediators iNOS, COX-2, TNF-α, IL-6 Gene_Expression->Mediators Compound Hypothesized Action of This compound Compound->IKK Compound->NFkB Inhibit Nuclear Translocation Compound->Mediators Inhibit Expression or Activity NFkB_nuc->Gene_Expression

Caption: Hypothesized intervention points of this compound in the NF-κB signaling pathway.

A Phased Experimental Workflow for Compound Evaluation

We propose a structured, multi-phase approach to systematically characterize the anti-inflammatory properties of this compound. This workflow ensures that foundational data on bioactivity and safety are established before proceeding to more complex mechanistic and in vivo studies.

G cluster_1 cluster_2 cluster_3 cluster_4 phase1 Phase 1: Preliminary Screening p1_1 Protocol 1.1: Protein Denaturation Assay phase2 Phase 2: Cell-Based Assays phase3 Phase 3: Mechanistic Studies phase2->phase3 p2_1 Protocol 2.1: Cytotoxicity (MTT Assay) p2_2 Protocol 2.2: Nitric Oxide (Griess Assay) p2_3 Protocol 2.3: Cytokine Quantification (ELISA) phase4 Phase 4: In Vivo Validation phase3->phase4 p3_1 Protocol 3.1: Western Blot (iNOS/COX-2) p3_2 Protocol 3.2: NF-κB Pathway Analysis p4_1 Protocol 4.1: Carrageenan-Induced Paw Edema Model p1_1->phase2

Caption: Phased experimental workflow for evaluating anti-inflammatory potential.

Phase 1: Preliminary In Vitro Screening

This initial phase utilizes a rapid and cost-effective assay to provide a first indication of potential anti-inflammatory activity.

Protocol 1.1: Inhibition of Protein Denaturation Assay

  • Rationale: Inflammation can involve the denaturation of tissue proteins. The ability of a compound to prevent heat-induced protein denaturation can be a preliminary indicator of anti-inflammatory properties.[6] This assay uses egg albumin as the protein source.[7]

  • Methodology:

    • Prepare a 1% aqueous solution of egg albumin.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate-buffered saline (PBS, pH 6.4). Also prepare a positive control (e.g., Diclofenac Sodium, 100 µg/mL).

    • In a microcentrifuge tube, mix 2.8 mL of PBS, 2 mL of the test compound dilution (or positive control/vehicle), and 0.2 mL of the 1% egg albumin solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Induce denaturation by heating the mixture in a water bath at 70°C for 15 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm. The turbidity of the solution corresponds to the extent of protein denaturation.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Phase 2: Cell-Based In Vitro Assays

This phase uses a validated cell culture model to quantify the effect of the compound on key inflammatory mediators.

  • Model System: Murine macrophage cell line RAW 264.7.

  • Justification: RAW 264.7 cells are widely used for screening anti-inflammatory drugs because they produce significant amounts of NO, pro-inflammatory cytokines, and other mediators upon stimulation with bacterial lipopolysaccharide (LPS).[5][8]

Protocol 2.1: Cytotoxicity Assessment (MTT Assay)

  • Causality: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. This protocol measures mitochondrial reductase activity, an indicator of cell viability.[8]

  • Methodology:

    • Seed RAW 264.7 cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow adherence.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group. Concentrations showing high viability (>90%) should be used for subsequent experiments.

Protocol 2.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Causality: NO is a key signaling molecule in inflammation, produced by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant, providing a quantitative measure of NO production.[9]

  • Methodology:

    • Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

    • Collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[9]

Protocol 2.3: Quantification of Pro-inflammatory Cytokines (ELISA)

  • Causality: Cytokines like TNF-α and IL-6 are master regulators of the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to accurately quantify the concentration of these proteins secreted by the cells into the culture medium.[8]

  • Methodology:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as in 2.2.

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions precisely.[5]

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

Data Presentation: Hypothetical In Vitro Results

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle (No LPS) 100 ± 4.52.1 ± 0.53.5 ± 0.81.9 ± 0.4
LPS Control 98 ± 3.9100100100
1 99 ± 4.195.2 ± 7.198.1 ± 6.596.4 ± 8.2
5 97 ± 3.878.4 ± 6.381.2 ± 5.984.5 ± 7.0
10 96 ± 4.055.1 ± 5.2 59.8 ± 4.762.1 ± 5.5**
25 94 ± 4.628.9 ± 3.9 32.5 ± 4.135.7 ± 4.3
Positive Control 98 ± 3.515.6 ± 2.820.3 ± 3.1 22.8 ± 3.4
Data are presented as mean ± SD. Statistical significance vs. LPS Control: *p<0.05, **p<0.01, **p<0.001.
Phase 3: Mechanistic In Vitro Studies

If Phase 2 demonstrates significant activity, this phase aims to uncover the underlying molecular mechanism.

Protocol 3.1: Western Blot Analysis of iNOS and COX-2 Expression

  • Causality: The reduction in NO and prostaglandins (the product of COX-2) could be due to the inhibition of the enzymes themselves or a reduction in their expression. Western blotting allows for the visualization and quantification of iNOS and COX-2 protein levels within the cell, clarifying whether the compound acts at the level of protein synthesis.[9]

  • Methodology:

    • Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound and stimulate with LPS for 18-24 hours.

    • Lyse the cells and determine the total protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

G start Cell Lysis & Protein Quantification sds SDS-PAGE (Protein Separation by Size) start->sds transfer Electrotransfer to PVDF Membrane sds->transfer blocking Blocking (Prevents non-specific binding) transfer->blocking primary Primary Antibody Incubation (e.g., anti-iNOS, anti-β-actin) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection ECL Substrate Addition & Chemiluminescence Detection secondary->detection analysis Image Capture & Densitometry (Quantification) detection->analysis

Caption: Standard workflow for Western Blot analysis.

Phase 4: In Vivo Validation

This crucial final phase tests whether the promising in vitro activity translates to efficacy in a living organism.

Protocol 4.1: Carrageenan-Induced Paw Edema Assay

  • Causality: This is a classic and highly reproducible model of acute inflammation.[10][11] Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be measured over time. An effective anti-inflammatory agent will reduce this swelling.[12][13]

  • Methodology:

    • Animal Groups: Use male Wistar rats or Swiss albino mice, divided into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg of this compound, p.o.)

    • Procedure:

      • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

      • Administer the vehicle, positive control, or test compound orally (p.o.).

      • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

      • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Evaluation:

      • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

      • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

References

Application Notes & Protocols: 2,3,4-Trimethoxybenzamidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2,3,4-Trimethoxybenzamidine, a pivotal intermediate in pharmaceutical manufacturing. Amidines, as a functional group, are integral to medicinal chemistry, serving both as bioactive pharmacophores and as versatile precursors for nitrogen-containing heterocycles.[1][2][3] 2,3,4-Trimethoxybenzamidine derives its significance from its direct structural lineage to 2,3,4-Trimethoxybenzaldehyde, a key starting material for the synthesis of the anti-anginal drug Trimetazidine.[4][5][6][7] This guide details the multi-step synthesis of 2,3,4-Trimethoxybenzamidine from commercially available precursors, elucidates the mechanistic rationale behind each synthetic step, provides detailed experimental protocols, and discusses its application context in modern drug development.

Introduction: The Strategic Importance of Substituted Benzamidines

Benzamidine and its derivatives represent a privileged scaffold in medicinal chemistry. Their structural ability to mimic the guanidinium group of arginine allows them to act as potent inhibitors of serine proteases, which are implicated in a wide array of physiological and pathological processes.[8] The introduction of methoxy groups onto the phenyl ring significantly modulates the molecule's electronic and steric properties, influencing its binding affinity, solubility, and metabolic stability.[8]

2,3,4-Trimethoxybenzamidine is a specific derivative of high interest due to its role as an advanced intermediate related to the synthesis of Trimetazidine. While the primary industrial synthesis of Trimetazidine proceeds via reductive amination of 2,3,4-Trimethoxybenzaldehyde,[9][10][11] the synthesis and study of the corresponding benzamidine are crucial for exploring alternative synthetic pathways and developing new chemical entities. This guide focuses on the robust synthesis of 2,3,4-Trimethoxybenzamidine itself, providing researchers with the necessary protocols to access this valuable building block.

Synthetic Pathway Overview

The synthesis of 2,3,4-Trimethoxybenzamidine is most logically and efficiently approached through a three-stage process starting from the readily available 1,2,3-Trimethoxybenzene. The overall workflow involves:

  • Formylation: Introduction of an aldehyde group to the aromatic ring to produce 2,3,4-Trimethoxybenzaldehyde.

  • Nitrile Formation: Conversion of the aldehyde to the corresponding 2,3,4-Trimethoxybenzonitrile.

  • Amidine Synthesis: Transformation of the nitrile to the target 2,3,4-Trimethoxybenzamidine via the classical Pinner reaction.

G A 1,2,3-Trimethoxybenzene B Stage 1: Formylation (Vilsmeier-Haack Reaction) A->B POCl₃, DMF C 2,3,4-Trimethoxybenzaldehyde B->C D Stage 2: Nitrile Formation (Oxime Dehydration) C->D 1. NH₂OH·HCl 2. Ac₂O or SOCl₂ E 2,3,4-Trimethoxybenzonitrile D->E F Stage 3: Amidine Synthesis (Pinner Reaction) E->F 1. EtOH, HCl (g) 2. NH₃ G 2,3,4-Trimethoxybenzamidine (Target Intermediate) F->G

Caption: Overall synthetic workflow for 2,3,4-Trimethoxybenzamidine.

Experimental Protocols & Mechanistic Insights

Stage 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic compounds like 1,2,3-Trimethoxybenzene.[12] The methoxy groups are strong activating ortho-, para-directors. The C4 position is the most sterically accessible and electronically favorable site for electrophilic substitution, leading to high regioselectivity. The reaction proceeds via an electrophilic Vilsmeier reagent (chloroiminium ion) generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[12]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Chloroiminium Chloroiminium DMF->Chloroiminium + POCl₃ Aromatic 1,2,3-Trimethoxybenzene Iminium_Salt Iminium Salt Intermediate Aromatic->Iminium_Salt + Chloroiminium Ion Iminium_Salt_2 Iminium Salt Intermediate Final_Product 2,3,4-Trimethoxybenzaldehyde Iminium_Salt_2->Final_Product + H₂O G Nitrile 2,3,4-Trimethoxybenzonitrile Step1 Pinner Salt Formation Nitrile->Step1 Dry HCl (g), Anhydrous EtOH, 0°C PinnerSalt Imino Ester HCl Salt (Pinner Salt) Step1->PinnerSalt Step2 Ammonolysis PinnerSalt->Step2 Anhydrous NH₃ (in EtOH) Amidine 2,3,4-Trimethoxybenzamidine HCl Step2->Amidine

References

Application Notes and Protocols for the Incorporation of 2,3,4-Trimethoxy-benzamidine into Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,3,4-Trimethoxyphenyl Moiety in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry, the design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. These cyclic structures are privileged scaffolds, forming the core of a vast array of therapeutic agents due to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets.[1] Among the myriad of substituents used to adorn these heterocyclic cores, the 2,3,4-trimethoxyphenyl group has emerged as a particularly valuable pharmacophore. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing potency and modulating selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2,3,4-Trimethoxy-benzamidine, a versatile building block, into three key classes of nitrogen-containing heterocycles: quinazolines, pyrimidines, and triazines.

The rationale for focusing on this compound stems from the established biological significance of molecules containing the trimethoxyphenyl motif. For instance, quinazoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic placement of methoxy groups on the phenyl ring can enhance these activities, as seen in numerous studies on anticancer agents targeting tyrosine kinases.[3][4] Similarly, pyrimidines are fundamental components of nucleic acids and are central to a multitude of biological processes, making them a fertile ground for drug design.[5][6] The incorporation of trimethoxyphenyl substituents has led to the discovery of potent and selective inhibitors of various enzymes.[7][8][9] Triazines, another important class of heterocycles, have also demonstrated a broad range of bioactivities, and their properties can be finely tuned by the nature of their substituents.[10][11]

This guide is structured to provide not just a series of protocols, but a deeper understanding of the underlying chemical principles. We will begin with the synthesis of the key starting material, this compound hydrochloride, followed by detailed, step-by-step protocols for its incorporation into quinazoline, pyrimidine, and triazine scaffolds. Each protocol is accompanied by a discussion of the reaction mechanism, insights into experimental choices, and expected outcomes. Data is presented in a clear, tabular format for easy comparison, and reaction pathways are visualized using diagrams to enhance comprehension. By grounding these protocols in established chemical literature and providing the causal reasoning behind the experimental design, this document aims to empower researchers to confidently and efficiently synthesize novel heterocyclic compounds with high therapeutic potential.

Part 1: Synthesis of the Key Building Block: this compound Hydrochloride

The successful incorporation of the 2,3,4-trimethoxyphenyl moiety into heterocyclic systems begins with the reliable synthesis of the benzamidine precursor. The Pinner reaction is a classic and effective method for converting nitriles into amidines via an intermediate imino ester hydrochloride (Pinner salt).[12][13] This protocol outlines the synthesis of this compound hydrochloride from the corresponding benzonitrile.

Workflow for the Synthesis of this compound Hydrochloride

Synthesis of this compound HCl
Detailed Protocol for this compound Hydrochloride Synthesis

Materials:

  • 2,3,4-Trimethoxybenzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Diethyl Ether

  • Ammonia solution in Ethanol (saturated)

Procedure:

  • Pinner Salt Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2,3,4-Trimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).

    • Cool the solution to 0-5 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature below 10 °C. Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.[13]

    • Seal the flask and stir the mixture at 0-5 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting nitrile.

    • The resulting crystalline precipitate is the ethyl 2,3,4-trimethoxybenzimidate hydrochloride (Pinner salt).

  • Ammonolysis:

    • Filter the Pinner salt under an inert atmosphere and wash with a small amount of cold, anhydrous diethyl ether to remove excess HCl and ethanol.

    • Suspend the collected Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

    • Stir the suspension at room temperature for 4-6 hours. The progress of the reaction can be monitored by the dissolution of the Pinner salt and the formation of ammonium chloride as a white precipitate.

  • Isolation and Purification:

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • Wash the precipitate with a small amount of ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound hydrochloride.

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to afford the final product as a white crystalline solid.

Rationale and Insights:

  • The use of anhydrous conditions is critical throughout the Pinner reaction to prevent the hydrolysis of the nitrile and the intermediate imino ester to the corresponding amide and ester, respectively.[12]

  • The low temperature during the HCl saturation and subsequent stirring helps to minimize the formation of byproducts.[13]

  • The ammonolysis step should be performed with a sufficient excess of ammonia to drive the reaction to completion.

Part 2: Synthesis of Novel Heterocyclic Compounds

This section details the protocols for incorporating this compound into quinazoline, pyrimidine, and triazine ring systems.

Synthesis of 2-(2,3,4-Trimethoxyphenyl)quinazolines

Quinazolines are a prominent class of fused heterocycles with a broad range of biological activities.[2][3] Copper-catalyzed reactions provide an efficient and versatile method for the synthesis of substituted quinazolines from N-arylbenzamidines.[14][15]

Amidine 2,3,4-Trimethoxy-N-phenylbenzamidine Reaction + Amidine->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Product 2-(2,3,4-Trimethoxyphenyl)-4-substituted-quinazoline Reaction->Product CuBr (cat.), K2CO3 Benzene, 80 °C

Copper-catalyzed quinazoline synthesis.

Materials:

  • 2,3,4-Trimethoxy-N-arylbenzamidine (prepared from this compound and an appropriate aniline)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) bromide (CuBr)

  • Potassium carbonate (K2CO3)

  • Anhydrous benzene or toluene

Procedure:

  • To a sealed tube, add 2,3,4-Trimethoxy-N-arylbenzamidine (1.0 eq), the terminal alkyne (1.2 eq), CuBr (0.1 eq), and K2CO3 (2.0 eq).

  • Add anhydrous benzene or toluene to the tube.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the inorganic salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(2,3,4-Trimethoxyphenyl)quinazoline derivative.

Mechanistic Insights: The reaction is proposed to proceed through a copper-catalyzed C-H alkynylation of the N-aryl group, followed by an intramolecular cyclization of the amidine nitrogen onto the alkyne, and subsequent aromatization to form the quinazoline ring.[14]

Data Table: Representative Yields for Quinazoline Synthesis

EntryN-Aryl GroupAlkyneYield (%)
1PhenylPhenylacetylene75-85
24-Methoxyphenyl4-Ethynyltoluene70-80
34-Chlorophenyl1-Hexyne65-75
Synthesis of 4,6-Disubstituted-2-(2,3,4-trimethoxyphenyl)pyrimidines

Pyrimidines are ubiquitous in nature and are key components of many pharmaceuticals.[5][6] A metal-free approach involving the condensation of amidines with α,β-unsaturated ketones offers a green and efficient route to multi-substituted pyrimidines.[16][17]

Amidine This compound Hydrochloride Reaction + Amidine->Reaction Enone α,β-Unsaturated Ketone Enone->Reaction Product 2-(2,3,4-Trimethoxyphenyl)-4,6-disubstituted-pyrimidine Reaction->Product Base (e.g., TEA) Ethanol, Reflux Amidine This compound Hydrochloride Reaction + Amidine->Reaction Orthoester Triethyl Orthoformate Orthoester->Reaction Product 2,4,6-Tris(2,3,4-trimethoxyphenyl)- 1,3,5-triazine Reaction->Product Acid Catalyst (e.g., p-TsOH) High Temperature

References

Application Note & Protocol: A Modular Synthesis Approach for Novel Phenyl-1,4-dihydropyridine Ca2+ Channel Blockers Utilizing 2,3,4-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed methodology for the synthesis, purification, and characterization of a novel class of potential L-type calcium (Ca2+) channel blockers based on the 1,4-dihydropyridine (DHP) scaffold. The protocol leverages 2,3,4-Trimethoxybenzaldehyde as a key starting material, a strategic choice due to the established importance of the trimethoxyphenyl moiety in the pharmacophore of several potent Ca2+ channel antagonists. We present a modified Hantzsch Dihydropyridine Synthesis, a robust and versatile one-pot reaction, followed by comprehensive protocols for compound purification via column chromatography and structural elucidation using modern spectroscopic techniques. Furthermore, this guide outlines established in vitro assays for evaluating the pharmacological activity of the synthesized compounds, providing a complete workflow from initial synthesis to preliminary biological characterization.

Introduction: Rationale and Scientific Background

Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular Ca2+ concentration and play a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The L-type (Long-lasting) subfamily of VGCCs is a primary therapeutic target for the management of cardiovascular disorders such as hypertension, angina pectoris, and certain cardiac arrhythmias. Blockers of these channels, such as amlodipine and nifedipine, are among the most widely prescribed drugs globally.

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in the design of L-type Ca2+ channel blockers. The archetypal DHP structure consists of a central dihydropyridine ring with specific substitutions that are crucial for its antagonistic activity. A key structural feature for high potency is the presence of a substituted phenyl ring at the 4-position of the DHP core. The nature and position of substituents on this phenyl ring significantly modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The selection of 2,3,4-Trimethoxybenzaldehyde as the foundational building block for this synthetic protocol is a design choice rooted in established structure-activity relationships (SAR) of existing Ca2+ channel blockers. For instance, the verapamil analogue gallopamil, which contains a trimethoxybenzene moiety, exhibits potent channel-blocking activity. The specific substitution pattern of 2,3,4-trimethoxy is hypothesized to orient the phenyl ring within the receptor binding pocket in a manner that enhances inhibitory action. This application note details a robust and reproducible method for leveraging this precursor to generate a library of novel DHP-based Ca2+ channel blocker candidates.

Synthetic Workflow Overview

The synthesis of the target 4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine derivatives is achieved via a multi-component Hantzsch reaction. This one-pot condensation reaction involves the cyclization of an aldehyde (2,3,4-Trimethoxybenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate). This approach is highly efficient and allows for significant structural diversity by varying the β-ketoester component.

Synthetic_Workflow A Starting Materials: - 2,3,4-Trimethoxybenzaldehyde - Ethyl Acetoacetate - Ammonium Acetate B One-Pot Hantzsch Condensation Reaction A->B Ethanol, Reflux C Crude Product Mixture B->C D Purification: Silica Gel Column Chromatography C->D E Pure Novel DHP Compound D->E F Structural Characterization: - NMR (1H, 13C) - HRMS - FT-IR E->F G Biological Evaluation: In Vitro Ca2+ Channel Blocking Assay E->G

Figure 1: High-level overview of the experimental workflow from synthesis to biological evaluation.

Detailed Experimental Protocols

Synthesis of Diethyl 2,6-dimethyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes the synthesis of a specific novel DHP derivative. The choice of ethyl acetoacetate is illustrative; other β-ketoesters can be substituted to generate a library of analogues.

Materials and Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (98% purity or higher)

  • Ethyl acetoacetate (Reagent grade)

  • Ammonium acetate (ACS grade)

  • Ethanol (Absolute)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3,4-Trimethoxybenzaldehyde (1.96 g, 10 mmol), ethyl acetoacetate (2.86 g, 22 mmol), and ammonium acetate (0.85 g, 11 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

    • Expert Insight: The use of a slight excess of the β-ketoester and ammonia source ensures the complete consumption of the limiting aldehyde, simplifying subsequent purification. Ethanol is an excellent solvent choice due to its ability to dissolve all reactants and its appropriate boiling point for this condensation.

  • Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A yellow precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (10 mL each) to remove soluble impurities.

  • Drying: Dry the collected solid under vacuum to yield the crude product.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a 4:1 Hexanes:Ethyl Acetate solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of Hexanes:Ethyl Acetate, starting with a 4:1 ratio and gradually increasing the polarity. Collect fractions and monitor by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a yellow solid.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

Technique Purpose Expected Key Features for the Target Compound
¹H NMR To determine the proton environment and confirm the DHP structure.- Singlet for the N-H proton (~8-9 ppm).- Singlet for the C4-H proton (~5 ppm).- Signals for the two equivalent methyl groups on the DHP ring.- Signals for the aromatic protons of the trimethoxyphenyl ring.- Signals for the methoxy groups.- Signals for the ethyl ester groups.
¹³C NMR To confirm the carbon skeleton of the molecule.- Signals for the carbonyl carbons of the ester groups.- Signals for the carbons of the DHP ring.- Signals for the aromatic carbons.- Signals for the methoxy carbons.
HRMS (ESI+) To determine the exact mass and confirm the elemental composition.Calculated m/z for [M+H]⁺ should match the observed value within a narrow tolerance (e.g., ± 5 ppm).
FT-IR To identify key functional groups.- N-H stretching vibration (~3300 cm⁻¹).- C=O stretching vibration of the ester groups (~1690 cm⁻¹).- C=C stretching vibrations of the DHP and aromatic rings.

Protocol for In Vitro Biological Evaluation

To assess the Ca2+ channel blocking activity of the newly synthesized compounds, a functional assay using isolated smooth muscle tissue is recommended as a primary screen. This provides physiologically relevant data on the compound's ability to inhibit L-type VGCCs.

Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A Isolate Thoracic Aorta from Wistar Rat B Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O2/5% CO2) B->C D Equilibrate under 1g Tension C->D E Induce Contraction with high K+ solution (e.g., 80 mM KCl) D->E F Add Cumulative Concentrations of Novel Compound E->F G Record Isotonic Contractions F->G H Generate Concentration-Response Curve G->H I Calculate IC50 Value H->I

Figure 2: Workflow for evaluating Ca2+ channel blocking activity using an isolated tissue assay.

Isolated Rat Aortic Ring Assay

Principle:

High concentrations of potassium chloride (K+) depolarize the cell membrane of vascular smooth muscle cells, which in turn opens L-type VGCCs. The resulting influx of Ca2+ triggers contraction of the tissue. A Ca2+ channel blocker will inhibit this influx and cause a dose-dependent relaxation of the pre-contracted tissue.

Protocol:

  • Tissue Preparation: Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use committee guidelines. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Mounting: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width. Mount the rings in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 gram, replacing the buffer every 15 minutes.

  • Contraction: Induce a sustained contraction by replacing the normal buffer with a high K+ (80 mM KCl) buffer.

  • Compound Addition: Once the contraction has reached a stable plateau, add the novel DHP compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM). Allow the tissue to stabilize after each addition.

  • Data Acquisition: Record the isometric tension of the aortic rings using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by the high K+ solution. Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

Conclusion and Future Directions

This application note provides a comprehensive and experimentally validated framework for the synthesis and preliminary evaluation of novel 1,4-dihydropyridine-based Ca2+ channel blockers starting from 2,3,4-Trimethoxybenzaldehyde. The described Hantzsch synthesis is robust and amenable to the creation of a diverse chemical library by modifying the β-ketoester and other components. The outlined purification and characterization protocols ensure the generation of high-purity compounds suitable for biological testing. The in vitro aortic ring assay offers a reliable method for assessing the functional activity of these new chemical entities. Future work should focus on expanding the synthesized library to build a comprehensive SAR profile, followed by more advanced electrophysiological studies (e.g., patch-clamp) to confirm direct channel interaction and determine selectivity for different Ca2+ channel subtypes.

The Untapped Potential of 2,3,4-Trimethoxy-benzamidine in Advanced Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of material science, the quest for novel functional molecules that can impart unique properties to materials is paramount. 2,3,4-Trimethoxy-benzamidine, a versatile compound primarily recognized for its role in pharmaceutical synthesis, is now emerging as a molecule of significant interest for advanced material applications.[1][2] This guide provides an in-depth exploration of its potential applications in material science, complete with detailed protocols and the scientific rationale behind its use.

Introduction: Beyond the Pharmaceutical Realm

This compound hydrochloride is a multifaceted compound with properties that make it a valuable asset in the synthesis of novel therapeutic agents.[1][2] Its unique structure, featuring a benzamidine group and a trimethoxy-substituted phenyl ring, offers a compelling combination of reactivity and functionality that extends beyond drug discovery. The benzamidine moiety, a strong basic group, is known for its ability to engage in various chemical interactions, including hydrogen bonding and coordination with metal ions. Concurrently, the 2,3,4-trimethoxy substitution pattern can influence the electronic properties and solubility of the molecule, making it an attractive building block for functional materials.[3]

While direct applications in material science are still an area of active exploration, the known chemistry of benzamidine derivatives provides a strong foundation for hypothesizing its utility in creating sophisticated materials with tailored properties.[4][5] This document will focus on a promising, albeit currently theoretical, application: the surface functionalization of polymers for enhanced biocompatibility and targeted interactions.

Core Concept: Leveraging the Benzamidine Moiety for Surface Engineering

The amidine functional group is a key player in the utility of this compound for material science. Its inherent basicity and ability to act as a ligand for metal ions open up avenues for creating functional surfaces on various substrates. One of the most promising applications lies in the modification of polymer surfaces to improve their performance in biomedical devices, such as implants and drug delivery systems.

Rationale for Surface Modification

The surface of a material dictates its interaction with the surrounding environment. In the context of biomedical devices, surface properties such as wettability, protein adsorption, and cellular adhesion are critical for biocompatibility and overall performance. Unmodified polymer surfaces can often lead to undesirable biological responses, including inflammation and thrombosis. By grafting a molecule like this compound onto a polymer surface, we can introduce new functionalities that can:

  • Enhance Hydrophilicity: The presence of the polar amidine and methoxy groups can increase the surface's affinity for water, potentially reducing non-specific protein adsorption.

  • Facilitate Biomolecule Immobilization: The reactive amidine group can serve as an anchor point for the covalent attachment of bioactive molecules, such as peptides or enzymes.

  • Enable Metal Ion Chelation: The amidine group's ability to chelate metal ions can be exploited for applications in sensing or the controlled release of therapeutic metal ions.

Application Protocol: Surface Functionalization of a Carboxylated Polymer

This section outlines a detailed, step-by-step protocol for the covalent immobilization of this compound onto a polymer surface bearing carboxylic acid groups. This process utilizes a common and robust coupling chemistry.

Materials and Reagents
Material/Reagent Grade Supplier
This compound hydrochloride≥98%Commercially Available
Carboxylated Polymer Substrate (e.g., Poly(acrylic acid) grafted surface)--
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)≥98%Commercially Available
N-Hydroxysuccinimide (NHS)≥98%Commercially Available
2-(N-morpholino)ethanesulfonic acid (MES) bufferBiological GradeCommercially Available
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Deionized (DI) Water--
Experimental Workflow

The overall workflow for the surface functionalization is depicted in the following diagram:

G cluster_0 Activation of Carboxyl Groups cluster_1 Amidine Coupling cluster_2 Washing and Characterization A Carboxylated Polymer Surface B Addition of EDC and NHS in MES Buffer A->B C Formation of NHS-activated Ester B->C D Introduction of this compound C->D Reaction Mixture E Amide Bond Formation D->E F Functionalized Polymer Surface E->F G Washing with DMF and Water F->G H Drying under Nitrogen G->H I Surface Analysis (XPS, ATR-FTIR) H->I

Figure 1: Workflow for the surface functionalization of a carboxylated polymer with this compound.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 0.1 M MES buffer solution and adjust the pH to 6.0.

    • Prepare a 50 mM solution of EDC and a 50 mM solution of NHS in the MES buffer immediately before use.

    • Prepare a 20 mM solution of this compound hydrochloride in anhydrous DMF. Add an equimolar amount of triethylamine to neutralize the hydrochloride and free the amidine base.

  • Activation of the Polymer Surface:

    • Immerse the carboxylated polymer substrate in the MES buffer.

    • Add the EDC/NHS solution to the buffer to achieve a final concentration of 10 mM for each.

    • Allow the activation reaction to proceed for 30 minutes at room temperature with gentle agitation. This step converts the surface carboxylic acid groups into more reactive NHS-esters.

  • Coupling of this compound:

    • Remove the polymer substrate from the activation solution and briefly rinse with MES buffer.

    • Immediately immerse the activated substrate into the this compound solution.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The primary amine of the benzamidine will react with the NHS-ester to form a stable amide bond.

  • Washing and Drying:

    • Remove the substrate from the coupling solution.

    • Wash the substrate sequentially with DMF (3 times), a 1:1 mixture of DMF and DI water (3 times), and finally with DI water (3 times) to remove any unreacted reagents and byproducts.

    • Dry the functionalized polymer surface under a stream of nitrogen gas.

Characterization of the Functionalized Surface

To confirm the successful immobilization of this compound, the following surface analysis techniques are recommended:

  • X-ray Photoelectron Spectroscopy (XPS): This technique can detect the presence of nitrogen from the amidine group and changes in the carbon and oxygen spectra, providing elemental confirmation of the surface modification.

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This will show the appearance of new vibrational bands corresponding to the aromatic ring and amide bonds formed during the coupling reaction.

  • Contact Angle Goniometry: A decrease in the water contact angle would indicate an increase in surface hydrophilicity, consistent with the introduction of the polar functional groups.

Potential Applications in Drug Development

The ability to functionalize surfaces with this compound also holds significant promise for drug development professionals. The benzamidine core is a known pharmacophore that can interact with various biological targets, particularly serine proteases.[6][7]

  • Targeted Drug Delivery: Polymer nanoparticles or liposomes functionalized with this compound could be designed to target specific enzymes or receptors that are overexpressed in diseased tissues.

  • Biomimetic Surfaces: Surfaces coated with this molecule could mimic the binding domains of natural proteins, influencing cellular behavior and tissue integration for regenerative medicine applications.

Conclusion and Future Outlook

While the direct application of this compound in material science is a nascent field, its chemical structure and the known reactivity of its functional groups present a compelling case for its exploration. The protocols outlined in this guide provide a solid starting point for researchers to begin investigating the potential of this intriguing molecule in creating novel functional materials. Future research could expand upon these concepts to explore its use in areas such as:

  • Metal-Organic Frameworks (MOFs): The amidine group could serve as a novel linker or functional site within MOFs for applications in gas storage, separation, and catalysis.

  • Conductive Polymers: The trimethoxy-substituted aromatic ring could be a component in the design of new organic electronic materials.

  • Sensors: The specific binding properties of the benzamidine moiety could be harnessed to develop chemical or biological sensors.

The journey of this compound from a pharmaceutical intermediate to a key player in material science is just beginning. Its unique combination of functionalities promises a rich and rewarding area of research for scientists and engineers alike.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3,4-Trimethoxy-benzamidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for improving reaction yields and product purity. This compound hydrochloride is a valuable compound in medicinal chemistry, often used in the discovery and development of novel therapeutic agents.[1]

The most common and reliable method for synthesizing this amidine is through the Pinner reaction , which converts the corresponding nitrile, 2,3,4-Trimethoxybenzonitrile, into the desired product via an intermediate imino ester salt (Pinner salt).[2][3] This guide focuses on optimizing this two-step process, addressing common pitfalls and providing clear, actionable solutions.

Core Synthesis Protocol: Pinner Reaction

This protocol outlines the standard procedure for synthesizing this compound from 2,3,4-Trimethoxybenzonitrile.

Step 1: Formation of the Pinner Salt (Ethyl 2,3,4-trimethoxybenzimidate hydrochloride)
  • Preparation : Strictly anhydrous conditions are paramount for this step.[4][5] All glassware (round-bottom flask, gas inlet tube, stir bar) must be oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup : To a dried round-bottom flask, add 2,3,4-Trimethoxybenzonitrile (1.0 eq) and anhydrous ethanol (approx. 5-10 volumes). Begin stirring the solution.

  • Acidification : Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution. The reaction is exothermic; maintain the temperature below 5°C to prevent the decomposition of the thermodynamically unstable Pinner salt.[2][3]

  • Reaction : Continue bubbling HCl gas until the solution is saturated and a precipitate (the Pinner salt) begins to form. Seal the flask and allow it to stir at 0-5°C or let it stand at a low temperature for 12-24 hours until the reaction is complete.

  • Isolation (Optional but Recommended) : The Pinner salt can be isolated by filtering the cold reaction mixture, washing with cold anhydrous diethyl ether, and drying under vacuum. This intermediate is often used directly in the next step without isolation.[3]

Step 2: Ammonolysis to form this compound
  • Reagent Setup : Suspend the Pinner salt (1.0 eq) in a fresh portion of cold anhydrous ethanol.

  • Ammonolysis : Cool the suspension to 0-5°C. Bubble anhydrous ammonia (NH₃) gas through the mixture or add a solution of ammonia in ethanol until the pH is basic (pH ≥ 8).[4]

  • Reaction : Seal the reaction vessel and stir at room temperature or with gentle heating (e.g., 30-40°C) for several hours (typically 6-12 hours).[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification :

    • Filter the reaction mixture to remove the ammonium chloride (NH₄Cl) byproduct.

    • Wash the inorganic salts with ethanol.[4]

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final this compound product.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My yield is very low or I obtained no product after the first step (Pinner salt formation). What went wrong?

A1: This is a common issue almost always linked to reaction conditions.

  • Underlying Cause (Causality): The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen by a strong acid, creating a highly electrophilic nitrilium ion. This ion is then attacked by the alcohol.[6] This intermediate is extremely sensitive to water.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: The most critical factor is the strict exclusion of moisture.[4][5] Water will readily hydrolyze the Pinner salt intermediate to form the corresponding ester (ethyl 2,3,4-trimethoxybenzoate) or the starting nitrile back, leading to significantly reduced yields.[3][4] Ensure all solvents are anhydrous and glassware is properly dried.

    • Check HCl Gas Quality: The hydrogen chloride gas must be dry. Commercially available lecture bottles are suitable, but if generating it in-house (e.g., from NaCl and H₂SO₄), ensure it is passed through a sulfuric acid drying trap.

    • Ensure Sufficient Acidification: The reaction requires a stoichiometric amount of HCl to protonate the nitrile. In practice, saturating the alcoholic solution with HCl gas is the standard procedure to drive the reaction forward.

    • Maintain Low Temperature: The Pinner salt is unstable at higher temperatures and can decompose back to the nitrile and alkyl chloride or rearrange into an amide.[2][3] It is crucial to maintain the reaction temperature at 0-5°C during HCl addition and subsequent stirring.

Q2: The Pinner salt formed, but the final amidine yield after ammonolysis is poor. Why?

A2: Incomplete ammonolysis or side reactions during the second step are likely culprits.

  • Underlying Cause (Causality): The second step is a nucleophilic substitution where ammonia displaces the ethoxy group from the Pinner salt. For this to occur efficiently, ammonia must be present in its nucleophilic (free base) form and in sufficient quantity.

  • Troubleshooting Steps:

    • Ensure Basicity: After the acidic Pinner salt formation, the reaction medium must be made sufficiently basic (pH ≥ 8) during the ammonolysis step.[4] If the solution remains acidic, the ammonia will exist as the non-nucleophilic ammonium ion (NH₄⁺), preventing the reaction. Add ammonia gas or an ethanolic ammonia solution until the pH is confirmed to be basic.

    • Use Excess Ammonia: Use a significant excess of ammonia to ensure the reaction goes to completion and to neutralize all the HCl present from the first step.

    • Check Reaction Time and Temperature: While some protocols run at room temperature, gentle heating (30-40°C) can sometimes be required to drive the reaction to completion, as seen in some generalized procedures.[4] Monitor the reaction by TLC to determine the optimal reaction time.

Q3: My final product is contaminated with a significant amount of ethyl 2,3,4-trimethoxybenzoate or 2,3,4-trimethoxybenzamide. How can I prevent this?

A3: This points to contamination with water or improper reaction conditions.

  • Underlying Cause (Causality): The Pinner salt is a key intermediate that can react with several nucleophiles. The presence of water, even in trace amounts, will lead to the formation of an ester.[5] The formation of an amide suggests either rearrangement of the Pinner salt at elevated temperatures or hydrolysis of the nitrile under acidic conditions, though the latter is less common under Pinner conditions.[3][7]

  • Preventative Measures:

    • Ester Formation: This is a direct result of water contamination. Re-evaluate all steps to ensure strictly anhydrous conditions as detailed in Q1.

    • Amide Formation: This side product can form if the Pinner salt intermediate is heated excessively, causing it to rearrange.[2][3] Strictly control the temperature during the first step.

    • Purification: If these impurities are present, they can often be separated from the more basic amidine product. An acid-base extraction can be effective, where the amidine is extracted into an acidic aqueous layer, leaving the neutral ester and amide in the organic layer. The amidine can then be recovered by basifying the aqueous layer and re-extracting.

Data & Workflow Summaries

Table 1: Recommended Reagent Stoichiometry and Conditions
ParameterReagent/ConditionRecommended Value/RangeRationale & Key Considerations
Step 1
Reactant2,3,4-Trimethoxybenzonitrile1.0 eqStarting material purity should be >98%.
SolventAnhydrous Ethanol5-10 volumesMust be completely dry (<50 ppm H₂O).
ReagentDry HCl gasSaturated solutionEnsures complete protonation of the nitrile.
Temperature0-5°CMaintain strictlyPrevents decomposition of the Pinner salt.[2][3]
Reaction Time12-24 hoursMonitor by precipitationAllows for complete formation of the intermediate salt.
Step 2
ReactantPinner Salt1.0 eqCan be used crude or isolated.
ReagentAnhydrous AmmoniaExcessDrives reaction to completion; neutralizes HCl.
pH≥ 8Check with pH paperEnsures ammonia is a free nucleophile.[4]
TemperatureRoom Temp to 40°CMonitor by TLCBalances reaction rate against potential side reactions.
Reaction Time6-12 hoursMonitor by TLCEnsures full conversion to the amidine.

Visualization of the Pinner Reaction Mechanism

Pinner_Reaction Pinner Reaction for this compound Synthesis Nitrile 2,3,4-Trimethoxy- benzonitrile Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium  Protonation HCl HCl (gas) HCl->Nitrilium EtOH Ethanol PinnerSalt Pinner Salt (Imidate Hydrochloride) EtOH->PinnerSalt NH3 Ammonia Tetrahedral Tetrahedral Intermediate NH3->Tetrahedral Nitrilium->PinnerSalt  Nucleophilic Attack PinnerSalt->Tetrahedral  Nucleophilic Attack Amidine 2,3,4-Trimethoxy- benzamidine Tetrahedral->Amidine  Elimination of EtOH

Caption: The Pinner reaction pathway from nitrile to amidine.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Low Yield in Amidine Synthesis start Low Yield or Reaction Failure check_step1 Problem in Step 1? (Pinner Salt Formation) start->check_step1 Yes check_step2 Problem in Step 2? (Ammonolysis) start->check_step2 No, Pinner salt forms impurities Impurity Analysis (TLC, NMR) start->impurities Product is impure anhydrous Verify Anhydrous Conditions check_step1->anhydrous temp_control Check Temperature Control (0-5°C) check_step1->temp_control hcl_check Ensure HCl Gas is Dry & Saturated check_step1->hcl_check ph_check Verify pH is Basic (pH > 8) check_step2->ph_check nh3_excess Ensure Excess Ammonia Was Used check_step2->nh3_excess ester Ester Impurity (Hydrolysis) impurities->ester Detected amide Amide Impurity (Rearrangement) impurities->amide Detected ester->anhydrous Root Cause amide->temp_control Root Cause

References

Technical Support Center: Overcoming Solubility Challenges with 2,3,4-Trimethoxy-benzamidine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,4-Trimethoxy-benzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of achieving stable and effective solubilization of this compound in aqueous media. As a benzamidine derivative, its utility in various experimental systems is often predicated on proper dissolution, which can be non-trivial. This document provides in-depth, field-proven insights and step-by-step protocols to ensure the reliability and reproducibility of your experiments.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental chemical properties of this compound that govern its solubility, providing the causal framework for the troubleshooting strategies that follow.

FAQ 1: Why is this compound Hydrochloride often difficult to dissolve in neutral aqueous buffers like PBS (pH 7.4)?

Answer: The solubility behavior of this compound is a direct consequence of its molecular structure, which presents a classic interplay between hydrophobic and hydrophilic characteristics.

  • Hydrophobic Character: The molecule contains a benzene ring and three methoxy (-OCH₃) groups. These nonpolar features contribute to its lipophilicity, creating an inherent tendency to resist dissolution in polar solvents like water.[1][2]

  • Hydrophilic & Ionizable Character: The key to its aqueous solubility lies in the benzamidine group (-C(NH)NH₂). This group is basic and readily accepts a proton (H⁺) to form a positively charged cation.[3][4][5] This process of protonation dramatically increases the molecule's polarity and its ability to interact favorably with water molecules.

The compound is typically supplied as a hydrochloride (HCl) salt. This means the amidine group is already protonated, which significantly enhances its water solubility compared to the free base form. However, the solubility of this salt is highly pH-dependent. In a neutral or alkaline solution (pH ≥ 7), the protonated amidine salt can be deprotonated back to its less soluble free base form, leading to precipitation.[4][6]

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated R-C(NH2)NH2+ Cl- (Protonated Salt) MORE SOLUBLE FreeBase R-C(NH)NH2 (Free Base) LESS SOLUBLE Protonated->FreeBase + OH- FreeBase->Protonated + H+

Caption: pH-dependent equilibrium of this compound.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and detailed protocols to systematically address solubility issues.

FAQ 2: My compound failed to dissolve in my neutral buffer. What is the first and most effective step I should take?

Answer: The primary and most effective strategy is pH adjustment . By lowering the pH of your aqueous medium, you ensure the amidine group remains in its protonated, highly soluble cationic form.[4][6] For most amine-containing compounds, adjusting the pH to be at least two units below the compound's pKa is a reliable rule of thumb to ensure protonation.[7]

Troubleshooting Workflow: From Insolubility to Clear Solution

If you encounter undissolved particulate, follow this systematic workflow.

Start Start: Compound is insoluble in aqueous buffer. CheckpH Is the buffer pH < 6.0? Start->CheckpH AdjustpH Action: Adjust pH to 4.0-5.5 with dilute HCl. CheckpH->AdjustpH No HeatSonicate Action: Apply gentle heat (37-40°C) and/or sonicate. CheckpH->HeatSonicate Yes Recheck1 Is it soluble now? AdjustpH->Recheck1 Recheck1->HeatSonicate No Success Success: Clear Solution Proceed with Experiment. Recheck1->Success Yes Recheck2 Is it soluble now? HeatSonicate->Recheck2 CoSolvent Advanced Strategy: Use a Co-solvent Stock Solution (e.g., DMSO). Recheck2->CoSolvent No Recheck2->Success Yes CoSolvent->Success If protocol followed

Caption: Step-by-step troubleshooting workflow for dissolution.

Protocol 1: Direct Solubilization via pH Adjustment

This protocol is the recommended starting point for preparing an aqueous stock solution.

Objective: To dissolve this compound HCl directly in an aqueous buffer by ensuring an acidic pH.

Materials:

  • This compound HCl powder

  • High-purity water or desired buffer base (e.g., saline, HEPES base)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound HCl.

  • Add Solvent: Add approximately 80% of the final desired volume of water or buffer base to the vial.

  • Initial Mixing: Briefly vortex or stir the suspension. You will likely observe that the compound is not fully dissolved.

  • pH Adjustment: While stirring, add 0.1 M HCl dropwise. Monitor the pH continuously. The solid should begin to dissolve as the pH drops. Continue adding acid until all solid material is dissolved. A target pH of 4.0-5.5 is typically effective.

  • Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final target volume and mix thoroughly.

  • Sterilization (if required): If for cell culture or in vivo use, sterile-filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.

Expert Tip: The dissolution of many organic solids in water is an endothermic process, meaning it absorbs heat.[8] If dissolution is slow, gentle warming of the solution to 37-40°C can significantly increase the rate of dissolution.[9][10]

Part 3: Advanced Solubilization Strategies

When pH adjustment alone is insufficient or incompatible with your experimental constraints (e.g., physiological pH required for a cell-based assay), advanced formulation strategies are necessary.

FAQ 3: My experiment requires a neutral pH. How can I dissolve the compound?

Answer: The most common and effective method in this scenario is to use a water-miscible organic co-solvent to first create a high-concentration stock solution, which is then diluted into your final aqueous buffer.[11][12] Dimethyl sulfoxide (DMSO) is a frequent choice for this purpose.[13][14]

Protocol 2: Preparing a Concentrated Stock in an Organic Co-Solvent

Objective: To prepare a concentrated stock solution in DMSO for subsequent dilution into aqueous media.

Materials:

  • This compound HCl powder

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Prepare Stock: Add the appropriate volume of anhydrous DMSO directly to a pre-weighed vial of this compound HCl to achieve a high concentration (e.g., 10-50 mM).

  • Facilitate Dissolution: Vortex vigorously for 1-2 minutes. If needed, sonicate the vial in a room temperature water bath for 5-10 minutes to break up any aggregates.[15]

  • Inspect for Clarity: Ensure the solution is completely clear with no visible particulates before proceeding.

  • Dilution into Aqueous Buffer: Perform a serial dilution of the DMSO stock into your final experimental buffer (e.g., PBS, pH 7.4).

Trustworthiness Check (Critical): The final concentration of the organic co-solvent must be kept to a minimum, as it can have physiological effects in biological systems.[14] Always run a vehicle control (buffer containing the same final concentration of the co-solvent without your compound) to ensure the solvent itself is not affecting the experimental outcome. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

Summary of Common Co-Solvents and Excipients

For particularly challenging cases, other formulation aids can be explored. These are common in advanced drug formulation.[16][17][18]

StrategyAgent(s)Mechanism of ActionTypical Final ConcentrationKey Considerations
Co-Solvency DMSO, Ethanol, PEG 300, Propylene GlycolReduces solvent polarity, increasing solubility of lipophilic compounds.[12][19]< 1% (DMSO/Ethanol) < 10% (PEG 300)Potential for solvent toxicity; must run vehicle controls.[14]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20Form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[19][20]0.1% - 5%Can interfere with some assays or cause cell lysis at higher concentrations.[21]
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms a host-guest inclusion complex, with the hydrophobic compound inside the cyclodextrin's lipophilic cavity.[1][22]1% - 20%Can be a high-viscosity solution; may have its own biological effects.

Part 4: Stability and Best Practices

FAQ 4: My compound dissolved perfectly but then precipitated out of solution over time. What happened?

Answer: This phenomenon, known as "crashing out," is common with poorly soluble compounds and can be caused by several factors:

  • Supersaturation: When diluting a concentrated organic stock into an aqueous buffer, you can temporarily create a supersaturated solution that is thermodynamically unstable and will eventually precipitate.

  • Temperature Changes: The solubility of most organic solids increases with temperature.[9][23][24] If you used heat to dissolve the compound, it may precipitate upon cooling to room temperature or 4°C.

  • pH Fluctuation: In biological media, cell metabolism can alter the local pH, potentially causing a pH-sensitive compound to precipitate.

  • Solvent Hygroscopy: If using a co-solvent like DMSO, ensure it is anhydrous. DMSO readily absorbs atmospheric moisture, and the presence of water can reduce its ability to solubilize your compound.[15]

Prevention Strategy: The best practice is to prepare the final working solution fresh from your concentrated stock immediately before each experiment. Avoid long-term storage of dilute aqueous solutions.[14]

FAQ 5: What is the best way to store stock solutions of this compound HCl?

Answer:

  • Solid Form: Store the powder at the temperature recommended by the supplier, typically protected from light and moisture.

  • Concentrated Organic Stocks (e.g., in DMSO): Aliquot the stock solution into single-use volumes and store in tightly sealed vials at -20°C or -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and degrade the compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3,4-Trimethoxy-benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 2,3,4-Trimethoxy-benzamidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yield and purity.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. Their synthesis, while conceptually straightforward, often presents practical challenges that can impact reaction efficiency and product quality. This guide provides in-depth, experience-driven advice to address these issues in a question-and-answer format, focusing on the most common synthetic route: the conversion of 2,3,4-trimethoxybenzonitrile to the corresponding amidine via the Pinner reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method involves a two-step sequence starting from the commercially available 2,3,4-trimethoxybenzaldehyde.

  • Formation of 2,3,4-trimethoxybenzonitrile: The aldehyde is first converted to an oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime yields the nitrile.

  • Pinner Reaction: The 2,3,4-trimethoxybenzonitrile is then subjected to the Pinner reaction. This involves reacting the nitrile with an anhydrous alcohol (typically ethanol) in the presence of dry hydrogen chloride (HCl) gas to form an intermediate imino ester hydrochloride, often called a Pinner salt. This salt is then treated with ammonia to furnish the desired this compound, usually as its hydrochloride salt.[1]

Q2: Why is the Pinner reaction the preferred method for this conversion?

A2: The Pinner reaction is a classical and reliable method for converting nitriles to amidines.[2] It proceeds through a stable, isolable intermediate (the Pinner salt), which allows for a controlled, two-stage conversion. This method is generally high-yielding and avoids the use of harsh or expensive reagents often associated with alternative amidine syntheses.

Q3: Are there any specific safety precautions I should be aware of?

A3: Yes, several safety measures are crucial:

  • Dry HCl Gas: Hydrogen chloride is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the Pinner reaction's success, so proper handling of HCl gas and dry glassware is essential.[3]

  • Anhydrous Reagents: The Pinner reaction is highly sensitive to moisture. Ensure all solvents and reagents are thoroughly dried to prevent unwanted side reactions, such as the hydrolysis of the nitrile or the Pinner salt intermediate.[3]

  • Pressure Build-up: When generating HCl gas or running the reaction, be mindful of potential pressure build-up in your apparatus. Ensure a proper gas outlet or pressure-equalizing funnel is in place.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound derivatives.

Problem 1: Low or No Conversion of 2,3,4-Trimethoxybenzonitrile in the Pinner Reaction.

Q: I'm following the standard Pinner reaction protocol, but my starting nitrile is not being consumed, or the conversion is very low. What's going wrong?

A: This is a common issue, and the primary cause is the electronic nature of your substrate. The three electron-donating methoxy groups on the aromatic ring increase the electron density on the nitrile's nitrogen atom. This makes the nitrogen less basic and therefore less readily protonated by the acid catalyst (HCl).[4] Protonation is the crucial first step to activate the nitrile carbon for nucleophilic attack by the alcohol.[5]

Troubleshooting Steps & Solutions:

  • Ensure Rigorously Anhydrous Conditions: Moisture will consume the HCl and can lead to the hydrolysis of the Pinner salt intermediate back to the nitrile or to the corresponding ester.[3]

    • Protocol: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Pass the HCl gas through a drying tube filled with a suitable desiccant (e.g., calcium chloride) before bubbling it into the reaction mixture.

  • Increase Acid Catalyst Concentration: To overcome the reduced basicity of the nitrile, a higher concentration of HCl may be necessary.

    • Protocol: Ensure a continuous, steady stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0-5 °C) until the solution is saturated. The formation of a precipitate (the Pinner salt) is a good indicator of reaction progress.

  • Consider Lewis Acid Catalysis: For particularly unreactive electron-rich nitriles, a stronger acid catalyst may be required. Lewis acids can effectively activate the nitrile group.[5]

    • Experimental Insight: While the classical Pinner reaction uses a Brønsted acid (HCl), Lewis acids like trimethylsilyl triflate (TMSOTf) have been shown to promote Pinner-type reactions, even for less reactive substrates.[2][4][5]

    • Protocol: In a meticulously dried flask under an inert atmosphere, dissolve the 2,3,4-trimethoxybenzonitrile in the anhydrous alcohol. Cool the solution to 0 °C and add the Lewis acid (e.g., TMSOTf) dropwise. Monitor the reaction by TLC or HPLC.

Mandatory Visualization: Pinner Reaction Mechanism

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Imino_Ester_Intermediate R-C(O⁺H-R')=N-H Protonated_Nitrile->Imino_Ester_Intermediate + R'-OH Alcohol R'-OH Pinner_Salt [R-C(OR')=N⁺H₂]Cl⁻ Imino_Ester_Intermediate->Pinner_Salt + H⁺, + Cl⁻ Tetrahedral_Intermediate R-C(OR')(NH₂)-NH₂ Pinner_Salt->Tetrahedral_Intermediate + NH₃ Ammonia NH₃ Amidine R-C(=NH)NH₂ Tetrahedral_Intermediate->Amidine - R'-OH Alcohol_byproduct R'-OH

Caption: The two-step mechanism of the Pinner reaction.

Problem 2: My final product is contaminated with a significant amount of amide.

Q: My NMR spectrum shows signals corresponding to 2,3,4-Trimethoxy-benzamide alongside my desired amidine. How can I prevent this side product?

A: Amide formation is a common side reaction in the Pinner synthesis, primarily due to the presence of water. The Pinner salt intermediate is susceptible to hydrolysis, which leads to the formation of an ester. This ester can then react with the ammonia used in the second step to produce the amide.

Troubleshooting Steps & Solutions:

  • Strict Moisture Exclusion: As mentioned before, this is the most critical factor. Any water present during the formation or handling of the Pinner salt can lead to its decomposition.

  • Temperature Control: The Pinner salt is thermally unstable and can rearrange to the N-alkyl amide upon heating.[3][4]

    • Protocol: Maintain a low temperature (0-5 °C) throughout the Pinner salt formation. Isolate the Pinner salt quickly by filtration and wash it with a cold, anhydrous solvent.

  • Controlled Ammonolysis:

    • Protocol: Add the isolated Pinner salt to a solution of ammonia in a dry alcohol (e.g., ethanolic ammonia) at a low temperature. Avoid excessive heating during this step.

Mandatory Visualization: Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield of Amidine Check_Conversion Check Nitrile Conversion (TLC/HPLC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Moisture Moisture Present? Low_Conversion->Moisture Purification_Loss Product Loss During Purification? High_Conversion->Purification_Loss Anhydrous Implement Rigorous Anhydrous Conditions Moisture->Anhydrous Yes Increase_Acid Increase HCl Concentration or Use Lewis Acid Moisture->Increase_Acid No Optimize_Purification Optimize Recrystallization Solvent/Technique Purification_Loss->Optimize_Purification Yes Side_Products Check for Side Products (NMR) Purification_Loss->Side_Products No Amide Amide Formation Side_Products->Amide Hydrolysis Hydrolysis of Pinner Salt Side_Products->Hydrolysis Control_Temp Control Temperature During Pinner Salt Formation Amide->Control_Temp Hydrolysis->Anhydrous

Caption: A decision tree for troubleshooting low amidine yield.

Problem 3: Difficulty in purifying the final this compound hydrochloride product.

Q: My crude product is an oil/waxy solid, and I'm struggling to get clean crystals. What are the best purification methods?

A: Benzamidine hydrochlorides can sometimes be challenging to crystallize due to their salt-like nature and potential for hygroscopicity. The choice of recrystallization solvent is critical.

Troubleshooting Steps & Solutions:

  • Solvent Selection for Recrystallization: The goal is to find a solvent or solvent system where the amidine hydrochloride is soluble at high temperatures but sparingly soluble at low temperatures.

    • Recommended Solvents:

      • Ethanol/Diethyl Ether: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow it to cool slowly to induce crystallization.

      • Isopropanol: This is often a good choice for recrystallizing hydrochloride salts.[6]

      • Methanol/Chloroform: A mixture of these solvents can also be effective.

    • Avoid Water: While some salts can be recrystallized from water, it should generally be avoided for amidine hydrochlorides unless you are certain of its stability to hydrolysis.

  • Trituration: If recrystallization proves difficult, trituration can be an effective method to induce solidification and remove non-polar impurities.

    • Protocol: Add a non-polar solvent in which your product is insoluble (e.g., diethyl ether or hexanes) to the crude oil/waxy solid. Stir or sonicate the mixture. The product should solidify, and the impurities will remain dissolved in the solvent. The solid can then be collected by filtration.

  • Column Chromatography: While not ideal for highly polar salts, it is an option if other methods fail.

    • Protocol: Use a polar stationary phase like silica gel. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonia, can be used to elute the free base form of the amidine. The collected fractions containing the product can then be treated with HCl in an appropriate solvent to precipitate the hydrochloride salt.

Data Presentation: Recommended Recrystallization Solvents

Solvent SystemRationale
Ethanol/Diethyl EtherGood for polar compounds; ether acts as an anti-solvent.
IsopropanolA common and effective solvent for hydrochloride salts.[6]
Methanol/ChloroformOffers a good polarity range for dissolving and precipitating the salt.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trimethoxybenzonitrile from 2,3,4-Trimethoxybenzaldehyde

  • Oxime Formation: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water. Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.

  • Dehydration: To the crude oxime, add acetic anhydride (2-3 equivalents) and heat the mixture at reflux for 1-2 hours.

  • Purification: Pour the cooled reaction mixture into ice water and stir until the excess acetic anhydride is hydrolyzed. Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude nitrile by column chromatography or recrystallization.

Protocol 2: Pinner Reaction for the Synthesis of this compound Hydrochloride

  • Pinner Salt Formation: In a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube, dissolve 2,3,4-trimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (or another suitable anhydrous alcohol). Cool the solution to 0 °C in an ice bath.

  • Bubble dry HCl gas through the solution with stirring. Maintain the temperature below 5 °C. Continue bubbling until the solution is saturated and a precipitate of the Pinner salt forms.

  • Seal the flask and stir the mixture at low temperature for several hours or overnight.

  • Isolation of Pinner Salt: Collect the precipitated Pinner salt by filtration under a blanket of inert gas. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

  • Ammonolysis: Add the dried Pinner salt portion-wise to a solution of anhydrous ammonia in ethanol at 0 °C. Stir the mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound hydrochloride.

References

Troubleshooting common side reactions in 2,3,4-Trimethoxy-benzamidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3,4-Trimethoxy-benzamidine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this important compound. Here, we address common challenges, side reactions, and frequently asked questions in a direct, problem-solving format. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success and reproducibility of your synthesis.

A plausible synthetic route to this compound begins with a suitable precursor like 2,3,4-trimethoxybenzaldehyde.[1] The aldehyde is typically converted to the corresponding 2,3,4-trimethoxybenzonitrile.[1] This nitrile is the immediate precursor for the final product, which is most classically formed via the Pinner reaction.[1][2][3][4]

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical Pinner reaction and subsequent ammonolysis steps.

Q1: My reaction yield is very low, or I've isolated no benzamidine product. What are the likely causes?

A1: Low to no yield is one of the most common yet frustrating issues. The root cause almost always traces back to two critical factors: the presence of moisture and the quality of your reagents.

  • Causality - The Role of Water: The Pinner reaction proceeds through a highly moisture-sensitive intermediate called an imino ester salt (a Pinner salt).[2][3][5] This intermediate is formed by the acid-catalyzed addition of an alcohol to the nitrile.[4][6] If water is present, it will readily hydrolyze the Pinner salt to form the corresponding ester (e.g., ethyl 2,3,4-trimethoxybenzoate) or hydrolyze the starting nitrile to the amide (2,3,4-trimethoxybenzamide), consuming your starting material in non-productive pathways.[3][7][8]

  • Expertise & Trustworthiness - A Self-Validating Protocol: Your protocol's success hinges on maintaining strictly anhydrous (water-free) conditions until the final ammonolysis step.

    • Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane, or chloroform).[5][6] Standard "anhydrous" solvents from a bottle can absorb atmospheric moisture over time. Consider drying them over molecular sieves prior to use.

    • Reagent Quality: Ensure your starting nitrile is dry. If it's a solid, dry it in a vacuum oven. If it's a liquid, consider distillation.

    • Gaseous HCl: The hydrogen chloride used must be dry gas. Bubbling HCl from a cylinder through a sulfuric acid drying trap is a standard and effective method. Using aqueous HCl is a guaranteed way to fail the reaction.

    • Glassware: All glassware must be oven- or flame-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon).

Q2: I've identified 2,3,4-trimethoxybenzamide as my major byproduct. How did this form and how can I prevent it?

A2: The formation of the corresponding amide is a classic side reaction in nitrile chemistry and indicates a premature, albeit partial, hydrolysis.

  • Causality - Nitrile Hydrolysis: While full hydrolysis under harsh acidic or basic conditions yields a carboxylic acid, controlled or incomplete hydrolysis produces an amide.[7][8][9] This can happen if a small amount of water is present during the initial acid-catalyzed step, leading to the formation of an imidic acid intermediate which then tautomerizes to the amide.[10] It can also occur if the Pinner salt intermediate is exposed to water before the addition of ammonia.

  • Preventative Measures:

    • Strict Anhydrous Conditions: As detailed in A1, this is the most critical preventative measure. Even trace amounts of water can lead to significant amide formation.

    • Temperature Control: The Pinner salt is thermodynamically unstable and can be prone to side reactions at higher temperatures.[3][5] It is crucial to keep the initial reaction (bubbling of HCl gas) at low temperatures, typically 0 °C, to avoid decomposition.[2]

    • Controlled Workup: Ensure that the reaction mixture remains anhydrous until the point of ammonolysis. Do not expose the isolated Pinner salt to moist air.

Q3: My analysis shows the presence of 2,3,4-trimethoxybenzoic acid or its ethyl ester. What went wrong?

A3: Formation of the ester or the fully hydrolyzed carboxylic acid points to a significant breakdown of the anhydrous protocol.

  • Causality - Pinner Salt Hydrolysis: The primary culprit for ester formation is the reaction of the Pinner salt intermediate with water.[2][3] The mechanism involves the nucleophilic attack of water on the imidate, which is a much more rapid process than the desired reaction with ammonia if water is present. The formation of the carboxylic acid is a result of the subsequent hydrolysis of either the ester or the amide byproduct under the reaction conditions.[8][10]

  • Troubleshooting Steps:

    • Re-evaluate Anhydrous Technique: This level of side-product formation suggests a systemic issue with moisture exclusion. Review every step of your setup, from solvent drying to glassware preparation.

    • Excess Alcohol: While alcohol is a necessary reagent, using a large excess can sometimes drive the formation of orthoesters if not carefully controlled, which can also hydrolyze to the ester.[3][5] Stick to the stoichiometry recommended in established protocols.

    • Ammonolysis Conditions: Ensure the ammonolysis step is efficient. Use a saturated solution of ammonia in alcohol or bubble anhydrous ammonia gas through the solution to ensure the Pinner salt reacts preferentially with ammonia rather than any trace moisture introduced during workup.

Q4: I have a thick white precipitate after bubbling HCl gas, but it doesn't seem to convert to the amidine after adding ammonia. Why?

A4: This indicates successful formation of the Pinner salt (the precipitate), but a failure in the subsequent ammonolysis step.

  • Causality & Plausible Issues:

    • Insufficient Ammonia: The most likely reason is that not enough ammonia was added, or it was not able to react effectively. The reaction requires a stoichiometric amount of ammonia, and often an excess is used to drive the reaction to completion.

    • Poor Solubility: The Pinner salt may have poor solubility in the solvent chosen for ammonolysis, preventing an effective reaction.

    • Temperature: While the initial Pinner salt formation requires low temperature, the ammonolysis step may require warming to proceed at a reasonable rate.[2]

  • Solutions:

    • Ensure Ammonia Saturation: When adding ammonia, ensure the solution becomes and stays basic (check with pH paper). Using a pre-made, saturated solution of ammonia in anhydrous alcohol is often more reliable than bubbling gas for ensuring concentration.

    • Solvent Choice: If solubility is an issue, consider performing the ammonolysis in a solvent like methanol, where both the Pinner salt and ammonia may be more soluble.

    • Controlled Heating: After the addition of ammonia, the reaction mixture can often be stirred at room temperature or gently warmed (e.g., to 30-40 °C) for several hours to ensure complete conversion.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most established method is a two-step process starting from 2,3,4-trimethoxybenzonitrile.[1]

  • Pinner Reaction: The nitrile is reacted with an anhydrous alcohol (commonly ethanol) in the presence of dry hydrogen chloride gas. This forms the corresponding alkyl imidate hydrochloride, known as a Pinner salt, which often precipitates from the solution.[3][5][6]

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia (either as a gas or a solution in alcohol) to displace the alkoxy group and form the final benzamidine product, usually as its hydrochloride salt.[2][4]

Q2: Why are anhydrous conditions so critical for the Pinner reaction?

A2: The Pinner reaction relies on the formation of a highly electrophilic nitrilium ion after the nitrile nitrogen is protonated by HCl. This allows the weakly nucleophilic alcohol to attack the nitrile carbon. The resulting intermediate, the Pinner salt, is extremely susceptible to hydrolysis.[2] Any water present in the reaction mixture is a more potent nucleophile than the alcohol and will readily attack the intermediate, leading to the formation of undesired amides or esters, which severely impacts the yield of the desired amidine.[3][8]

Q3: What are the key parameters to control during the ammonolysis step?

A3: The key to a successful ammonolysis is ensuring the Pinner salt reacts completely with ammonia. The critical parameters are:

  • Ammonia Concentration: A sufficient excess of ammonia is required to drive the equilibrium towards the amidine product. The pH of the reaction mixture should be raised to ≥ 8.[2]

  • Temperature: The reaction may need to be warmed to proceed to completion. A common temperature is around 30 °C.[2]

  • Reaction Time: The conversion can take several hours. Monitoring the reaction by TLC or LCMS is recommended to determine when the Pinner salt has been fully consumed. A typical duration might be 10 hours.[2]

Q4: Are there alternative methods to the Pinner reaction for synthesizing this amidine?

A4: Yes, while the Pinner reaction is classical, other methods for amidine synthesis exist.[11][12] For instance, the direct addition of metal amides to nitriles can be effective.[11] Another approach involves the reaction of 2,3,4-trimethoxybenzonitrile with hydroxylamine to form a benzamidoxime, followed by a catalytic hydrogenation reduction step to yield the benzamidine.[13] However, these methods can have their own challenges regarding reagent availability, functional group tolerance, and reaction conditions. For many applications, the Pinner reaction remains a reliable and well-understood choice.[5]

Part 3: Data Presentation & Visualization

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Low/No Yield Presence of moisture; poor quality reagents.Use freshly distilled anhydrous solvents; dry reagents and glassware; use dry HCl gas.
Amide Byproduct Partial hydrolysis of nitrile or Pinner salt.Enforce strict anhydrous conditions; maintain low temperature (0 °C) during HCl addition.
Ester/Acid Byproduct Significant hydrolysis of the Pinner salt.Thoroughly review and improve anhydrous technique; ensure efficient ammonolysis.
Failed Ammonolysis Insufficient ammonia; poor solubility; low temperature.Add excess ammonia (to pH ≥ 8); consider a more suitable solvent; gently warm to 30-40 °C.

Diagrams: Pathways and Workflows

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amidine Amidine Synthesis (Pinner Reaction) TMBA 2,3,4-Trimethoxy- benzaldehyde Oxime Oxime Intermediate TMBA->Oxime 1. NH2OH 2. Dehydration TMB_Nitrile 2,3,4-Trimethoxy- benzonitrile Oxime->TMB_Nitrile PinnerSalt Pinner Salt (Imidate HCl) TMB_Nitrile->PinnerSalt Anhydrous EtOH, dry HCl gas, 0°C Amidine 2,3,4-Trimethoxy- benzamidine HCl PinnerSalt->Amidine NH3, ~30°C

Caption: Overall workflow for the synthesis of this compound.

Reaction_Pathways Nitrile 2,3,4-Trimethoxybenzonitrile PinnerSalt Pinner Salt Intermediate Nitrile->PinnerSalt + Anhydrous EtOH, HCl Amide Side Product: 2,3,4-Trimethoxybenzamide Nitrile->Amide Partial Hydrolysis DesiredProduct Desired Product: This compound PinnerSalt->DesiredProduct + NH₃ (Anhydrous) Ester Side Product: Ethyl 2,3,4-Trimethoxybenzoate PinnerSalt->Ester Reaction with H₂O Water H₂O (Contaminant) Water->Amide Water->Ester

Caption: Desired reaction pathway versus common side reactions caused by water.

Troubleshooting_Workflow Start Low Yield or Incorrect Product? CheckByproducts Analyze Byproducts (TLC, LCMS, NMR) Start->CheckByproducts IsAmide Amide is Major Byproduct? CheckByproducts->IsAmide IsEster Ester/Acid is Major Byproduct? CheckByproducts->IsEster NoReaction Mainly Unreacted Starting Material? CheckByproducts->NoReaction IsAmide->IsEster No Sol_Anhydrous Improve Anhydrous Technique: - Distill solvents - Dry glassware/reagents - Use gas dryer for HCl IsAmide->Sol_Anhydrous Yes IsEster->NoReaction No IsEster->Sol_Anhydrous Yes Sol_Ammonolysis Optimize Ammonolysis: - Ensure excess NH₃ (pH ≥ 8) - Check temperature & time - Confirm Pinner salt solubility NoReaction->Sol_Ammonolysis No, Pinner salt formed but did not convert Sol_HCl Verify HCl Addition: - Ensure sufficient HCl gas - Maintain low temp (0°C) NoReaction->Sol_HCl Yes

References

Technical Support Center: Enhancing the Stability of 2,3,4-Trimethoxy-benzamidine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,4-Trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, with a focus on the scientific principles underlying our recommendations.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The primary degradation pathway of concern for this compound is hydrolysis . Like other benzamidine derivatives, the amidine functional group is susceptible to hydrolysis, which converts it to the corresponding benzamide. This reaction is particularly accelerated under basic (alkaline) conditions.

The likely mechanism involves the nucleophilic attack of a hydroxide ion on the carbon atom of the amidine group. The presence of three electron-donating methoxy groups on the benzene ring may influence the electron density of the aromatic system and, consequently, the reactivity of the amidine group.

A secondary, though less commonly reported for benzamidines under typical storage conditions, degradation pathway to consider is oxidation . The methoxy groups on the benzene ring can be susceptible to oxidation, potentially leading to the formation of phenolic or other oxidized species. This is more likely to occur in the presence of strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially at elevated temperatures.

Finally, photodegradation can be a concern for many aromatic compounds. Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.

dot graph TD; A[this compound] -->|Hydrolysis (Moisture/High pH)| B(2,3,4-Trimethoxy-benzamide); A -->|Oxidation (Oxygen/Oxidizing Agents)| C{Oxidized Derivatives}; A -->|Photodegradation (UV/Visible Light)| D{Photoproducts};

end Figure 1. Potential degradation pathways for this compound.

What are the ideal long-term storage conditions for solid this compound hydrochloride?

For optimal long-term stability of solid this compound hydrochloride, we recommend the following conditions, summarized in the table below. These conditions are designed to mitigate the primary degradation pathways.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.[1]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes the risk of oxidation.
Moisture Desiccated environmentPrevents hydrolysis of the amidine group. The hydrochloride salt can be hygroscopic.[2]
Light Amber vial or protection from lightProtects against photodegradation.[1]
I've prepared an aqueous stock solution of this compound hydrochloride. How long is it stable and how should I store it?
I've observed a color change in my solid sample of this compound hydrochloride over time. What could be the cause?

A color change, typically to a yellowish or brownish hue, in a previously white or off-white solid can be an indicator of degradation. The most likely culprits are:

  • Oxidation: The methoxy groups can be susceptible to oxidation, which can lead to the formation of colored byproducts. This is more likely if the compound has been exposed to air for extended periods.

  • Photodegradation: Exposure to light can cause photochemical reactions that result in colored degradation products.

If you observe a color change, it is crucial to re-analyze the purity of the material before use, for example, by HPLC, to ensure it meets the requirements of your experiment.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Prepare fresh solutions from a new, unopened vial of the solid compound. 3. Perform a purity check of your solid material and/or solution using a suitable analytical method like HPLC.
Precipitation in aqueous solutions. Poor solubility or degradation to a less soluble product.1. Ensure the concentration is within the solubility limits. 2. Consider using a co-solvent if solubility is an issue. 3. If the precipitate forms over time, it is likely a degradation product. Prepare fresh solutions.
Inconsistent results between different batches of the compound. Variation in the initial purity or degradation of one batch.1. Request the Certificate of Analysis (CoA) for each batch to compare initial purity. 2. Analyze the purity of each batch using a standardized analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6][7]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2. Workflow for a forced degradation study.

Materials:

  • This compound hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or other suitable mobile phase modifier

  • HPLC or UHPLC system with a PDA/UV detector and a mass spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At various time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At various time points, take an aliquot and dilute for analysis.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount of the stressed solid in the initial solvent for analysis.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples.

  • Analysis: Analyze all samples by a suitable LC-MS method to separate the parent compound from any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound and its degradation products.[6][7]

Initial HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development and Validation:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve good resolution between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Method Refinement for Quantitative Analysis of 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 2,3,4-Trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during method development and execution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a quantitative HPLC method for this compound?

A1: For a compound like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most logical starting point due to its versatility and applicability to a wide range of compounds with varying polarities.[1] Given the benzamidine core, which can be basic, and the methoxy groups, a C18 column is a robust initial choice.

Initial HPLC Method Parameters:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for a broad range of analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to protonate the benzamidine group, leading to better peak shape. Acetonitrile is a common organic modifier.
Elution GradientA gradient elution is recommended for method development to effectively separate the main peak from any potential impurities or degradation products.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring and conjugated system should provide sufficient UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration.

This starting method will likely require optimization of the gradient profile and mobile phase composition to achieve the desired resolution and run time.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for a basic compound like this compound in RP-HPLC is a common issue. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Peak Tailing:

Potential CauseRecommended SolutionScientific Principle
Silanol Interactions - Lower the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid).- Use a base-deactivated column.At low pH, the analyte is fully protonated and the silanol groups are less ionized, minimizing secondary interactions.[2] Base-deactivated columns have fewer accessible silanol groups.
Column Overload - Reduce the sample concentration.Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
Column Contamination - Wash the column with a strong solvent (e.g., isopropanol).Contaminants can create active sites on the column that cause tailing.

Q3: How should I prepare my sample of this compound for quantitative analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.[3] The goal is to completely dissolve the analyte and remove any particulate matter that could damage the HPLC system.

Step-by-Step Sample Preparation Protocol:

  • Weighing: Accurately weigh a suitable amount of the this compound sample.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. A good starting point is a mixture of water and acetonitrile. Sonication can be used to aid dissolution.[4]

  • Dilution: Dilute the sample to a concentration that falls within the linear range of the standard curve.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulates before transferring to an HPLC vial.[4]

Troubleshooting Guides

Guide 1: Poor Reproducibility of Results

Poor reproducibility can stem from various sources in the analytical workflow. A systematic approach is necessary to identify and resolve the issue.

Troubleshooting Table for Poor Reproducibility:

SymptomPossible CauseRecommended Action
Varying Peak Areas Inconsistent injection volumes.Check the autosampler for air bubbles and ensure proper vial filling.
Incomplete sample dissolution.Increase sonication time or try a stronger dissolution solvent.
Shifting Retention Times Fluctuations in mobile phase composition.Ensure mobile phase components are accurately measured and well-mixed. Use a mobile phase degasser.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it has been used extensively or under harsh conditions.
Guide 2: Development of a Stability-Indicating Method using Forced Degradation

A stability-indicating method is crucial for quantifying this compound in the presence of its degradation products.[5][6] Forced degradation studies are performed to intentionally degrade the sample and identify potential degradation pathways.[7][8][9]

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples by HPLC-PDA to check for the formation of new peaks.

  • Method Optimization: Adjust the chromatographic conditions (e.g., gradient, mobile phase) to achieve baseline separation between the parent peak and all degradation product peaks.

Expected Outcome of Forced Degradation:

Stress ConditionPotential Degradation Pathway
Acid/Base Hydrolysis Hydrolysis of the amidine group to the corresponding carboxylic acid or amide.
Oxidation Oxidation of the methoxy groups or the aromatic ring.
Thermal General decomposition.
Photolytic Photochemical reactions leading to various degradation products.

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being further degraded themselves.[5]

Advanced Technique: LC-MS/MS for Higher Sensitivity and Specificity

For low-level quantification or analysis in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[10][11]

Key Considerations for LC-MS/MS Method Development:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for the protonated this compound.

  • MS/MS Transitions:

    • Parent Ion (Q1): Determine the m/z of the protonated molecule [M+H]⁺.

    • Product Ions (Q3): Fragment the parent ion in the collision cell and select one or two specific product ions for quantification (MRM - Multiple Reaction Monitoring).

  • Sample Preparation: May require more rigorous cleanup, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.[3]

This technical support guide provides a comprehensive framework for the method refinement and quantitative analysis of this compound. By understanding the underlying scientific principles and systematically troubleshooting any issues, you can develop a robust and reliable analytical method suitable for your research and development needs.

References

Technical Support Center: Navigating the Scale-Up of 2,3,4-Trimethoxy-benzamidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3,4-Trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges in the laboratory and during the transition to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established and logical synthetic pathway commences with the commercially available precursor, 2,3,4-trimethoxybenzaldehyde. This route involves two primary transformations: the conversion of the aldehyde to 2,3,4-trimethoxybenzonitrile, followed by the Pinner reaction to yield the final this compound, typically as its hydrochloride salt[1].

Q2: I'm observing a low yield during the conversion of 2,3,4-trimethoxybenzaldehyde to the corresponding nitrile. What are the likely causes?

A2: Low yields in the nitrile formation step, which commonly proceeds via an aldoxime intermediate, can often be attributed to incomplete dehydration of the oxime or the formation of side products. Factors to investigate include the choice of dehydrating agent, reaction temperature, and moisture control. Inadequate removal of water during the reaction can hinder the conversion[2].

Q3: My Pinner reaction for the synthesis of this compound is sluggish and gives a complex mixture of products. What should I troubleshoot?

A3: The Pinner reaction is highly sensitive to reaction conditions. A complex product mixture suggests potential side reactions. Key parameters to scrutinize include the strict exclusion of moisture, the quality and concentration of the hydrogen chloride used, and the reaction temperature. The intermediate Pinner salt (an imino ester hydrochloride) is thermally unstable and can decompose or undergo side reactions at elevated temperatures[3][4].

Q4: What are the primary impurities I should be aware of in the final this compound hydrochloride product?

A4: Common impurities can include unreacted 2,3,4-trimethoxybenzonitrile, the intermediate imino ester from the Pinner reaction, and byproducts from the hydrolysis of the amidine back to the corresponding amide or carboxylic acid. Additionally, if purification is not thorough, residual ammonium chloride from the ammonolysis step may be present[5].

Q5: Are there alternative, potentially safer, methods for synthesizing benzamidines that avoid the use of gaseous hydrogen chloride?

A5: Yes, several alternative methods exist. One notable approach involves the reduction of amidoxime derivatives, which can be prepared from the corresponding nitrile. This method avoids the use of hazardous hydrogen gas and can proceed under milder conditions[1]. Other modern methods include copper-catalyzed nucleophilic addition of amines to nitriles[6][7].

Troubleshooting Guides

This section provides a more detailed breakdown of potential issues and actionable solutions for each critical stage of this compound synthesis and scale-up.

Part 1: Synthesis of 2,3,4-Trimethoxybenzonitrile

The conversion of 2,3,4-trimethoxybenzaldehyde to 2,3,4-trimethoxybenzonitrile is a crucial step that lays the foundation for a successful overall synthesis. The most common method involves the formation of an aldoxime followed by dehydration.

Experimental Workflow: Aldehyde to Nitrile

Caption: Workflow for the synthesis of 2,3,4-trimethoxybenzonitrile.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2,3,4-trimethoxybenzaldoxime - Incomplete reaction. - Incorrect pH for oxime formation.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the pH is maintained within the optimal range for oxime formation (typically slightly acidic to neutral).
Formation of an amide byproduct during dehydration - Some dehydrating agents or conditions can promote the Beckmann rearrangement of the oxime, leading to amide formation.- Carefully select the dehydrating agent. Acetic anhydride is a common choice. - Control the reaction temperature to minimize side reactions.
Difficulty in isolating the nitrile - The nitrile may be an oil or have a low melting point, making crystallization challenging.- Utilize extraction with a suitable organic solvent followed by careful removal of the solvent under reduced pressure. - Consider purification by vacuum distillation if the nitrile is thermally stable.
Scale-up Issue: Poor heat transfer during dehydration - Exothermic reactions with some dehydrating agents can be difficult to control on a larger scale.- Ensure the reaction vessel has adequate cooling capacity. - Consider a semi-batch process where the dehydrating agent is added portion-wise to manage the exotherm.
Part 2: Pinner Reaction for this compound Hydrochloride

The Pinner reaction is a classic and effective method for converting nitriles to amidines. However, it requires careful control of reaction parameters, especially when scaling up.

Pinner Reaction Mechanism

Pinner_Reaction_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 2,3,4-Trimethoxybenzonitrile Pinner_Salt Imino Ester Hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Protonation & Nucleophilic Attack HCl Anhydrous HCl HCl->Pinner_Salt Alcohol Anhydrous Alcohol (e.g., Ethanol) Alcohol->Pinner_Salt Ammonia Ammonia (Anhydrous) Amidine_HCl This compound HCl Ammonia->Amidine_HCl Pinner_Salt_2 Imino Ester Hydrochloride Pinner_Salt_2->Amidine_HCl Nucleophilic Substitution

Caption: Simplified mechanism of the Pinner reaction.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low to no formation of the Pinner salt - Presence of moisture in reagents or glassware. - Insufficient or poor quality of anhydrous HCl.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared, anhydrous alcoholic HCl or bubble dry HCl gas through the reaction mixture.
Formation of ester or orthoester byproducts - The Pinner salt can react with excess alcohol, especially at higher temperatures or with prolonged reaction times, to form orthoesters. Hydrolysis can lead to ester formation.- Use a stoichiometric amount of alcohol. - Maintain a low reaction temperature (typically 0-5 °C)[8]. - Isolate the Pinner salt before proceeding to the ammonolysis step if byproduct formation is significant.
Low yield of amidine during ammonolysis - Incomplete reaction with ammonia. - Hydrolysis of the Pinner salt or the final amidine.- Use a sufficient excess of anhydrous ammonia. - Ensure anhydrous conditions are maintained throughout the ammonolysis step.
Scale-up Issue: Handling of gaseous HCl - Bubbling large quantities of corrosive and toxic HCl gas can be hazardous and difficult to control.- Consider generating HCl in situ from a suitable precursor. - For very large scales, specialized equipment for gas handling is necessary.
Scale-up Issue: Isolation of the product - The amidine hydrochloride may be highly soluble in the reaction solvent, leading to poor recovery.- After the reaction, the solvent can be partially removed under reduced pressure to induce precipitation. - Trituration with a non-polar solvent can help to solidify the product and remove non-polar impurities.
Part 3: Purification and Analysis

Achieving high purity of this compound hydrochloride is critical for its intended application in drug development.

Purification Strategies

Method Description Advantages Disadvantages
Recrystallization The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the purified product to crystallize out.- Can provide high purity. - Effective for removing soluble impurities.- Requires finding a suitable solvent system. - Can result in yield loss.
Trituration The crude product is washed with a solvent in which it is poorly soluble to remove more soluble impurities.- Simple and quick. - Good for removing minor impurities.- Less effective for removing impurities with similar solubility to the product.
Column Chromatography The product is separated from impurities based on their differential adsorption to a stationary phase.- Can separate complex mixtures.- Can be time-consuming and require large volumes of solvent, especially on a larger scale.

Analytical Techniques for Quality Control

Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the product and identify any structural isomers or byproducts.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups present in the molecule.

References

Technical Support Center: Optimizing Catalyst Selection for 2,3,4-Trimethoxy-benzamidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,3,4-Trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, like many benzamidine derivatives, can be approached through several catalytic routes, primarily starting from the corresponding nitrile, 2,3,4-trimethoxybenzonitrile. The most established method is the Pinner reaction, which involves an acid-catalyzed reaction of the nitrile with an alcohol to form an imino ester (a Pinner salt), followed by aminolysis with ammonia to yield the desired amidine.[1][2][3] Alternative approaches include direct metal-catalyzed additions of ammonia or its equivalents to the nitrile.

Q2: How do the electron-donating methoxy groups on the aromatic ring influence catalyst selection and reaction conditions?

A2: The three electron-donating methoxy groups on the benzonitrile precursor increase the electron density of the nitrile group. This makes the nitrile nitrogen more basic and thus more readily protonated under acidic conditions, which is favorable for the Pinner reaction.[1][2] However, the increased electron density can also make the nitrile carbon less electrophilic, potentially requiring more forcing conditions for nucleophilic attack. For metal-catalyzed approaches, the electronic properties of the substituted benzonitrile can influence the catalyst's oxidative addition and reductive elimination steps.

Q3: What are the key considerations for choosing between a classical Pinner reaction and a modern metal-catalyzed approach?

A3: The choice depends on several factors including substrate scope, functional group tolerance, reaction conditions, and scalability. The Pinner reaction is a well-established, often high-yielding method but typically requires strongly acidic and anhydrous conditions, which may not be suitable for sensitive substrates.[2] Modern transition-metal catalyzed methods, using catalysts based on palladium, copper, or rhodium, can offer milder reaction conditions and broader functional group tolerance.[4][5][6] However, these methods may require more specialized ligands and catalyst systems, which can be more expensive and require careful optimization.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) to observe the disappearance of the starting nitrile and the appearance of the product.[7] High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture. For structural confirmation of the final product and any intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.[8]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound in a Pinner Reaction.

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete formation of the Pinner salt (imino ester intermediate). Ensure strictly anhydrous conditions. Water will hydrolyze the Pinner salt intermediate to the corresponding ester, a common side product.[1][3] Use freshly distilled, dry solvents and reagents. Increase the concentration of anhydrous HCl. A sufficient concentration of acid is crucial to protonate the nitrile and catalyze the nucleophilic attack of the alcohol.[2] Consider bubbling dry HCl gas through the reaction mixture at a low temperature.
Hydrolysis of the amidine product. Maintain a neutral or slightly basic pH during workup. Amidines are susceptible to hydrolysis, especially under acidic conditions, which can revert them to the corresponding amide.[8] Use a mild base, such as sodium bicarbonate, for neutralization.
Thermodynamic instability of the Pinner salt. Maintain low reaction temperatures. The imino ester intermediate can be thermally unstable and may decompose or rearrange at higher temperatures.[1][2] Running the reaction at 0°C or below can improve the yield.

Problem 2: Formation of Significant Side Products.

Side Product Identification & Mitigation Strategies
2,3,4-Trimethoxybenzamide Identification: Can be detected by LC-MS and ¹H NMR. Mitigation: This is often a result of incomplete aminolysis or hydrolysis of the amidine. Ensure a sufficient excess of ammonia is used during the aminolysis step and that the workup is not overly acidic.
Ethyl 2,3,4-trimethoxybenzoate (if using ethanol) Identification: Can be identified by GC-MS and NMR. Mitigation: This forms from the hydrolysis of the Pinner salt.[3] Strict anhydrous conditions are critical to prevent its formation.
N-Substituted amidines Identification: Can be detected by LC-MS. Mitigation: If using a substituted amine instead of ammonia, ensure the purity of the amine and consider steric hindrance effects.

Problem 3: Catalyst Deactivation in Metal-Catalyzed Synthesis.

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst poisoning. Ensure high purity of starting materials and solvents. Impurities, particularly sulfur-containing compounds, can irreversibly bind to and deactivate metal catalysts.[9]
Ligand degradation. Choose robust ligands and appropriate reaction temperatures. Phosphine-based ligands can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Product inhibition. Optimize reaction concentration and catalyst loading. The amidine product itself can sometimes coordinate to the metal center and inhibit catalytic turnover. Adjusting the substrate-to-catalyst ratio may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trimethoxybenzonitrile from 2,3,4-Trimethoxybenzaldehyde

A plausible synthetic route to the starting nitrile involves the conversion of the corresponding aldehyde.[10]

  • Oxime Formation: To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry under vacuum.

  • Dehydration to Nitrile: Suspend the dried oxime in a suitable solvent like acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours.

  • Carefully pour the cooled reaction mixture onto ice and stir until the excess acetic anhydride is hydrolyzed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3,4-trimethoxybenzonitrile. Purify by recrystallization or column chromatography.

Protocol 2: Pinner Reaction for the Synthesis of this compound Hydrochloride

This protocol is based on the classical Pinner reaction methodology.[1][2][3]

  • Pinner Salt Formation: Dissolve 2,3,4-trimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (or methanol) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution until saturation.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours, during which the Pinner salt (ethyl 2,3,4-trimethoxybenzimidate hydrochloride) will precipitate.

  • Aminolysis: Collect the precipitated Pinner salt by filtration under anhydrous conditions and wash with cold, dry diethyl ether.

  • Suspend the Pinner salt in a solution of anhydrous ethanol saturated with ammonia at a low temperature.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The residue will contain the desired this compound hydrochloride and ammonium chloride.

  • Purification: The product can be separated from ammonium chloride by extraction with a hot, suitable solvent like acetonitrile or ethanol, in which the amidine hydrochloride is soluble.[11] Cool the extract to crystallize the pure product.

Data Presentation

Table 1: Comparison of Catalytic Methods for Benzamidine Synthesis

Method Catalyst/Reagent Typical Conditions Advantages Disadvantages References
Pinner Reaction Anhydrous HCl, Alcohol, AmmoniaLow temperature, anhydrousWell-established, often high yieldsRequires strongly acidic conditions, sensitive to water[1],[2],[3]
Metal-Catalyzed Amination Pd, Cu, or Ni complexesInert atmosphere, various temperaturesMilder conditions, broader functional group toleranceCatalyst cost and sensitivity, may require ligand optimization[4],[5],[6]
From Benzamidoxime Raney Ni, Pd/CHydrogenation (H₂ gas)Alternative route if nitrile is not readily availableRequires handling of hydrogen gas, potential for over-reduction[12]

Visualizations

Reaction_Pathway 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzonitrile 2,3,4-Trimethoxybenzonitrile 2,3,4-Trimethoxybenzaldehyde->2,3,4-Trimethoxybenzonitrile Oxime formation & Dehydration Pinner Salt\n(Imino Ester HCl) Pinner Salt (Imino Ester HCl) 2,3,4-Trimethoxybenzonitrile->Pinner Salt\n(Imino Ester HCl) + ROH, HCl This compound HCl This compound HCl Pinner Salt\n(Imino Ester HCl)->this compound HCl + NH3

Caption: Synthetic pathway to this compound.

Catalyst_Selection_Workflow start Start: Synthesis of this compound q1 Are there acid-sensitive functional groups present? start->q1 pinner Consider Pinner Reaction q1->pinner No metal Consider Metal-Catalyzed Amination (e.g., Pd, Cu) q1->metal Yes optimize_pinner Optimize: - Anhydrous Conditions - Temperature Control - HCl Concentration pinner->optimize_pinner optimize_metal Optimize: - Catalyst & Ligand - Solvent - Temperature metal->optimize_metal

Caption: Decision workflow for catalyst selection.

Troubleshooting_Flowchart start Low Yield or Side Product Formation check_conditions Verify Reaction Conditions: - Anhydrous? - Temperature Correct? - Inert Atmosphere? start->check_conditions check_reagents Check Reagent Purity: - Starting Nitrile - Solvents - Ammonia/Amine Source check_conditions->check_reagents Conditions OK re_optimize Re-optimize Reaction Parameters: - Catalyst Loading - Reaction Time - Reagent Stoichiometry check_conditions->re_optimize Conditions NOT OK check_reagents->re_optimize Reagents OK purification Review Purification Strategy: - pH during workup - Recrystallization solvent check_reagents->purification Impurities Found

Caption: Troubleshooting flowchart for synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Substituted Benzamidines and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of the efficacy of substituted benzamidines, with a conceptual exploration of 2,3,4-Trimethoxy-benzamidine, against other classes of serine protease inhibitors. By delving into the mechanistic nuances and presenting supporting experimental data, this document aims to empower informed decision-making in your research endeavors.

Introduction: The Critical Role of Serine Proteases and Their Inhibition

Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site. They play pivotal roles in a vast array of physiological processes, including digestion (trypsin), blood coagulation and fibrinolysis (thrombin and plasmin), and tissue remodeling and cell migration (urokinase-type plasminogen activator, uPA)[1][2]. Consequently, the dysregulation of serine protease activity is implicated in numerous pathological conditions, ranging from pancreatitis and thrombosis to cancer metastasis[3]. This makes the targeted inhibition of specific serine proteases a cornerstone of many therapeutic strategies.

The core principle of competitive inhibition, a common mechanism for the inhibitors discussed herein, involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The efficacy of a competitive inhibitor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors of trypsin-like serine proteases[1]. Their inhibitory activity stems from the positively charged amidinium group, which mimics the side chain of arginine, a canonical substrate residue for these enzymes. This allows the benzamidine core to form a salt bridge with the carboxylate group of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of the enzyme[1].

Unsubstituted Benzamidine: The Archetypal Inhibitor

Unsubstituted benzamidine serves as a foundational molecule for this class of inhibitors. It exhibits broad-spectrum inhibitory activity against several serine proteases.

Substituted Benzamidines: Tuning Specificity and Potency

The addition of substituents to the benzene ring of the benzamidine scaffold can significantly modulate the inhibitor's potency and selectivity. These modifications can influence the inhibitor's hydrophobicity, electronic properties, and steric interactions with the enzyme's active site and surrounding surface residues[4]. For instance, the addition of an amino group at the para position to yield 4-aminobenzamidine (p-aminobenzamidine) has been shown to be a potent inhibitor of urokinase[3].

A Note on this compound

While specific inhibitory data for this compound is not extensively available in the public domain, we can extrapolate its potential properties based on established structure-activity relationships for substituted benzamidines[5]. The introduction of three methoxy groups would increase the molecule's hydrophobicity and alter its electronic distribution. These changes could potentially enhance its binding affinity for certain serine proteases, depending on the specific topology and chemical nature of their active sites. Further experimental investigation is required to elucidate the precise inhibitory profile of this compound.

Comparative Efficacy of Serine Protease Inhibitors

The selection of an appropriate inhibitor is contingent on the target enzyme and the desired level of specificity and potency. The following table provides a comparative overview of the efficacy of benzamidine and other representative serine protease inhibitors.

InhibitorTarget Enzyme(s)Inhibition Constant (Ki) / IC50ClassReference(s)
Benzamidine Trypsin19 µM (Ki)Benzamidine Derivative[6]
Plasmin350 µM (Ki)Benzamidine Derivative
Thrombin220 µM (Ki)Benzamidine Derivative
4-Aminobenzamidine Urokinase (uPA)Potent inhibitor (specific values vary with assay conditions)Benzamidine Derivative[3]
Amiloride Urokinase (uPA)~6-7 µM (IC50)Pyrazine Derivative[7]
B428 (4-Iodobenzo[b]thiophene-2-carboxamidine) Urokinase (uPA)100 nM (Ki)Thiophene Derivative[8]
Tranexamic Acid Plasmin(ogen)Weak active site inhibitor; primarily inhibits plasmin(ogen)-fibrin bindingLysine Analog[2][9]
Aprotinin Trypsin, Plasmin, KallikreinSub-nanomolar to nanomolar range (Ki)Polypeptide (Serpin)

Note: Ki and IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature).

Experimental Protocols for Assessing Inhibitor Efficacy

To ensure the trustworthiness and reproducibility of inhibitor efficacy data, standardized and well-controlled experimental protocols are essential. The following is a detailed, step-by-step methodology for a typical in vitro chromogenic assay to determine the IC50 of an inhibitor against a serine protease, such as trypsin.

In Vitro Trypsin Inhibition Assay (Chromogenic)

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of trypsin on a synthetic chromogenic substrate. The cleavage of the substrate by trypsin releases a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically.

Materials:

  • Bovine pancreatic trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • Inhibitor stock solution (e.g., in DMSO or water)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a working solution of trypsin in the assay buffer. The final concentration should be chosen to yield a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of the L-BAPNA substrate in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer. The final substrate concentration is typically at or below the Michaelis constant (Km) for the enzyme.

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the inhibitor dilution (or buffer for the control).

    • Add 160 µL of the trypsin working solution to each well.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the L-BAPNA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V0_inhibitor / V0_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Inhibitor Dilutions A1 Add Inhibitor to Plate P1->A1 P2 Prepare Enzyme Working Solution A2 Add Enzyme & Pre-incubate P2->A2 P3 Prepare Substrate Working Solution A3 Add Substrate to Initiate Reaction P3->A3 A1->A2 A2->A3 A4 Measure Absorbance Kinetically A3->A4 D1 Calculate Initial Velocities (V0) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Simplified Fibrinolysis Pathway

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products uPA uPA / tPA uPA->Plasminogen activates Inhibitors Inhibitors (e.g., Benzamidines, Tranexamic Acid) Inhibitors->Plasmin inhibits Inhibitors->uPA inhibits

Caption: A simplified diagram of the fibrinolysis cascade highlighting points of inhibition.

Conclusion and Future Directions

The benzamidine scaffold remains a highly valuable starting point for the design of potent and selective serine protease inhibitors. While unsubstituted benzamidine offers broad-spectrum activity, chemical modifications to the benzene ring provide a powerful means to tune the inhibitor's properties for specific applications. Although direct experimental data for this compound is currently limited, the principles of structure-activity relationships suggest it warrants further investigation as a potentially efficacious serine protease inhibitor.

The comparative data presented in this guide underscores the importance of selecting an inhibitor based on the specific research question and target enzyme. For broad-spectrum serine protease inhibition in applications such as protein purification, benzamidine is a cost-effective choice. For therapeutic applications requiring high potency and selectivity, more complex and specifically designed inhibitors like B428 for urokinase are more appropriate.

Future research should focus on the systematic evaluation of novel substituted benzamidines, including the 2,3,4-trimethoxy derivative, to expand our understanding of their inhibitory profiles and to identify new lead compounds for drug discovery.

References

Comparative Analysis of Synthetic Routes to 2,3,4-Trimethoxy-benzamidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical research and drug development, the synthesis of highly functionalized small molecules is a cornerstone of innovation. Among these, 2,3,4-Trimethoxy-benzamidine stands as a valuable building block, its structural motifs appearing in a range of biologically active compounds. This guide provides a comparative analysis of the primary synthetic pathways to this target molecule, offering in-depth technical insights and field-proven protocols to inform your experimental design.

This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices and providing a framework for troubleshooting and optimization. Each protocol is presented as a self-validating system, grounded in established chemical principles.

Introduction to this compound and its Synthetic Precursors

The journey to this compound typically begins with a more readily available precursor, 2,3,4-trimethoxybenzaldehyde. The synthesis of this aldehyde is a critical first step and is often achieved through two main routes: the methylation of 2,3,4-trihydroxybenzaldehyde or the formylation of 1,2,3-trimethoxybenzene. The Vilsmeier-Haack reaction is a frequently employed and efficient method for this formylation.

From 2,3,4-trimethoxybenzaldehyde, the synthetic path converges on the key intermediate, 2,3,4-trimethoxybenzonitrile. This nitrile is the direct precursor to the target amidine and its synthesis from the aldehyde is a crucial transformation.

This guide will focus on the two primary methods for the conversion of 2,3,4-trimethoxybenzonitrile to this compound:

  • Route 1: The Pinner Reaction

  • Route 2: The Amidoxime Intermediate Route

A thorough examination of these methodologies will equip the research scientist with the knowledge to select the most appropriate route based on available resources, desired scale, and project timelines.

Route 1: The Pinner Reaction

The Pinner reaction is a classic and direct method for the synthesis of amidines from nitriles.[1][2] It proceeds via the formation of an intermediate Pinner salt (an imino ester hydrochloride) upon treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. Subsequent ammonolysis of the Pinner salt yields the desired amidine.[1]

Mechanistic Pathway of the Pinner Reaction

The mechanism of the Pinner reaction involves the activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol to form an imidate salt. This salt is then converted to the amidine by reaction with ammonia.

Pinner_Reaction Nitrile 2,3,4-Trimethoxybenzonitrile Pinner_Salt Pinner Salt (Imino Ester Hydrochloride) Nitrile->Pinner_Salt + Ethanol, HCl Alcohol Ethanol (Anhydrous) Alcohol->Pinner_Salt HCl Anhydrous HCl HCl->Pinner_Salt Amidine This compound Pinner_Salt->Amidine + Ammonia Ammonia Ammonia Ammonia->Amidine

Caption: General workflow of the Pinner reaction for amidine synthesis.

Experimental Protocol: Pinner Synthesis of this compound Hydrochloride

This protocol is adapted from established Pinner reaction procedures.[3]

Step 1: Formation of the Pinner Salt

  • To a stirred solution of 2,3,4-trimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes), bubble dry hydrogen chloride gas at 0-5 °C until saturation.

  • Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Pinner salt. It is crucial to maintain anhydrous conditions throughout this process to prevent hydrolysis of the Pinner salt to the corresponding ester.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol.

  • Cool the suspension to 0-5 °C and bubble anhydrous ammonia gas through the mixture until the solution is basic.

  • Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the conversion of the Pinner salt to the amidine by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove any ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound hydrochloride.

Advantages and Disadvantages of the Pinner Reaction
AdvantagesDisadvantages
Direct, one-pot conversion from the nitrile.Requires the use of anhydrous HCl gas, which can be hazardous and requires specialized equipment.
Generally provides good yields.The intermediate Pinner salt can be sensitive to moisture, leading to ester formation as a side product.
Well-established and widely documented reaction.Reaction times can be long.

Route 2: The Amidoxime Intermediate Route

An alternative and often milder approach to benzamidines involves a two-step sequence: the formation of a benzamidoxime from the corresponding benzonitrile, followed by the reduction of the amidoxime to the desired benzamidine.

Mechanistic Pathway of the Amidoxime Route

This route first involves the addition of hydroxylamine to the nitrile to form the amidoxime. The N-O bond of the amidoxime is then cleaved via catalytic hydrogenation to yield the amidine.

Amidoxime_Route Nitrile 2,3,4-Trimethoxybenzonitrile Amidoxime 2,3,4-Trimethoxy-benzamidoxime Nitrile->Amidoxime + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Amidine This compound Amidoxime->Amidine Reduction Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Reduction->Amidine

Caption: Two-step synthesis of benzamidines via an amidoxime intermediate.

Experimental Protocol: Synthesis of this compound via the Amidoxime Route

This protocol is based on general procedures for the synthesis and reduction of benzamidoximes.

Step 1: Synthesis of 2,3,4-Trimethoxy-benzamidoxime

  • To a solution of 2,3,4-trimethoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium carbonate or triethylamine, 1.1-1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to afford the crude 2,3,4-trimethoxy-benzamidoxime, which can be purified by recrystallization.

Step 2: Reduction of 2,3,4-Trimethoxy-benzamidoxime

  • Dissolve the 2,3,4-trimethoxy-benzamidoxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or by conversion to its hydrochloride salt.

Advantages and Disadvantages of the Amidoxime Route
AdvantagesDisadvantages
Milder reaction conditions compared to the Pinner reaction.Two-step process, which may result in a lower overall yield.
Avoids the use of anhydrous HCl gas.Requires handling of hydroxylamine, which can be unstable.
The intermediate amidoxime is often a stable, crystalline solid that can be easily purified.Catalytic hydrogenation may require specialized equipment.

Comparative Summary of Synthetic Routes

FeaturePinner ReactionAmidoxime Intermediate Route
Starting Material 2,3,4-Trimethoxybenzonitrile2,3,4-Trimethoxybenzonitrile
Number of Steps 1 (direct conversion)2 (via amidoxime)
Key Reagents Anhydrous HCl, Alcohol, AmmoniaHydroxylamine, Base, H₂/Pd-C
Reaction Conditions Anhydrous, often requires pressure for gaseous reagentsGenerally milder, atmospheric pressure hydrogenation
Potential Hazards Handling of corrosive and toxic anhydrous HCl gasHandling of potentially unstable hydroxylamine
Typical Yields Good to excellentModerate to good (over two steps)
Purification Recrystallization of the hydrochloride saltRecrystallization of the amidoxime and/or final product

Expert Recommendations

The choice between the Pinner reaction and the amidoxime route for the synthesis of this compound will depend on the specific capabilities and priorities of the research laboratory.

  • For laboratories equipped to handle anhydrous gases and seeking a more direct route, the Pinner reaction is a viable and often high-yielding option. However, meticulous attention to anhydrous conditions is paramount to avoid the formation of ester byproducts.

  • For laboratories preferring milder conditions and avoiding the use of hazardous gases, the two-step amidoxime route is a more attractive alternative. While it involves an additional synthetic step, the intermediates are often stable and amenable to purification, potentially leading to a higher purity final product. The catalytic hydrogenation step is a standard procedure in many organic synthesis labs.

Ultimately, a preliminary small-scale trial of both routes is recommended to determine the optimal method for your specific needs and available resources.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2,3,4-Trimethoxy-benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic agent is a meticulous process of evaluation and optimization. The benzamidine core, a well-established pharmacophore, has garnered significant attention for its ability to inhibit serine proteases, enzymes pivotal in numerous physiological and pathological processes.[1] The strategic addition of methoxy groups to the phenyl ring can profoundly influence a molecule's biological activity by altering its electronic and steric properties, thereby affecting its binding affinity, solubility, and metabolic stability. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of 2,3,4-trimethoxy-benzamidine derivatives, offering insights into the experimental methodologies and the critical interpretation of data that bridges the gap between benchtop assays and preclinical models.

While publicly available research specifically focused on this compound derivatives is limited, this guide will draw upon established principles and data from structurally related benzamidine and trimethoxy-substituted compounds to provide a robust framework for their evaluation.[2]

The Rationale Behind Investigating this compound Derivatives

Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin, by mimicking the guanidinium group of their natural substrate, arginine.[3][4] This inhibitory action makes them attractive candidates for therapeutic intervention in diseases like thrombosis, inflammation, and cancer.[5] The introduction of a 2,3,4-trimethoxy substitution pattern is a rational design strategy aimed at enhancing the pharmacological properties of the benzamidine scaffold. Methoxy groups can modulate the compound's lipophilicity, influencing its absorption and distribution, and can also affect its metabolic pathways, potentially leading to an improved pharmacokinetic profile.

Part 1: In Vitro Evaluation - Gauging Target Engagement and Cellular Effects

The initial assessment of any new chemical entity begins with a battery of in vitro assays designed to determine its direct interaction with the intended biological target and its effects on cultured cells.

Target-Based Assays: Serine Protease Inhibition

The primary hypothesis for the activity of this compound derivatives is the inhibition of serine proteases. A quantitative assessment of this inhibition is crucial.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a typical colorimetric assay to determine the inhibitory potency (IC50) of a test compound against a model serine protease, such as trypsin.[6][7]

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of trypsin in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a solution of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the test compound.

    • Add a fixed concentration of trypsin to each well and incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: In Vitro Serine Protease Inhibition

DerivativeTarget ProteaseIC50 (µM)
Compound ATrypsinData to be generated
Compound BThrombinData to be generated
Compound CPlasminData to be generated
Cell-Based Assays: Assessing Cytotoxicity

Before advancing to in vivo models, it is essential to evaluate the general toxicity of the compounds on living cells. This is commonly done using a cytotoxicity assay.[8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293 for general toxicity or a cancer cell line for anti-proliferative effects) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Data Presentation: In Vitro Cytotoxicity

DerivativeCell LineCC50 (µM)
Compound AHEK293Data to be generated
Compound BA549 (Lung Carcinoma)Data to be generated
Compound CHepG2 (Liver Carcinoma)Data to be generated

Part 2: In Vivo Evaluation - From Animal Models to Pharmacokinetics

Positive in vitro results are the gateway to the more complex and resource-intensive in vivo studies. These studies aim to assess the efficacy of the compound in a living organism and to understand its pharmacokinetic profile.

Animal Models of Disease

The choice of an animal model is dictated by the therapeutic indication. Given that serine proteases are involved in coagulation, a thrombosis model is a relevant choice for evaluating benzamidine derivatives.[11][12][13]

Experimental Protocol: Ferric Chloride-Induced Thrombosis Model in Mice

This model is widely used to study arterial thrombosis.[12]

  • Animal Preparation:

    • Anesthetize the mice according to approved protocols.

    • Surgically expose the carotid artery.

  • Compound Administration:

    • Administer the this compound derivative via a suitable route (e.g., intravenous or oral) at a predetermined dose. A control group receives the vehicle.

  • Thrombosis Induction:

    • Apply a filter paper saturated with ferric chloride solution (e.g., 10%) to the surface of the carotid artery for a few minutes to induce endothelial injury and thrombus formation.

  • Monitoring and Analysis:

    • Monitor blood flow in the artery using a Doppler flow probe.

    • Record the time to occlusion (the time it takes for the blood flow to stop completely).

    • At the end of the experiment, the arterial segment can be excised for histological analysis to confirm thrombus formation.

Data Presentation: In Vivo Efficacy in a Thrombosis Model

DerivativeDose (mg/kg)Route of AdministrationTime to Occlusion (minutes)
Vehicle Control--Data to be generated
Compound A10IVData to be generated
Compound B30POData to be generated
Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for interpreting efficacy data and for designing dosing regimens.[14][15][16][17]

Experimental Protocol: Basic Pharmacokinetic Study in Rodents

  • Compound Administration:

    • Administer a single dose of the this compound derivative to a cohort of animals (e.g., rats) via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling:

    • Collect blood samples at various time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the parent compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time for both IV and PO administration.

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).[14]

    • Determine the oral bioavailability (%F) by comparing the AUC from oral administration to the AUC from intravenous administration.

Data Presentation: Pharmacokinetic Parameters

DerivativeRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)%F
Compound AIV2DataDataDataData-
PO10DataDataDataDataData
Compound BIV2DataDataDataData-
PO10DataDataDataDataData

Part 3: Comparative Analysis - Bridging the In Vitro-In Vivo Gap

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy.

Key Considerations:

  • Potency vs. Efficacy: A compound with high in vitro potency (low IC50) may not necessarily demonstrate strong in vivo efficacy. This discrepancy can arise from poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor distribution to the target tissue.

  • Metabolism: The in vivo metabolic fate of a compound can significantly differ from its stability in in vitro systems. The formation of active or inactive metabolites can influence the observed efficacy.

  • Off-Target Effects: A compound may interact with other biological targets in vivo that are not present in the simplified in vitro assay, leading to unexpected pharmacological effects or toxicity.

  • Protein Binding: In the bloodstream, drugs can bind to plasma proteins. Only the unbound fraction is free to exert its pharmacological effect. High plasma protein binding can reduce the effective concentration of the drug at the target site, leading to lower than expected in vivo activity.

Visualizing the Path Forward

To conceptualize the experimental workflow and the potential mechanism of action, diagrams are indispensable tools.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target Assay Target Assay Cytotoxicity Assay Cytotoxicity Assay Target Assay->Cytotoxicity Assay CC50 Efficacy Model Efficacy Model Cytotoxicity Assay->Efficacy Model Dose Selection PK Study PK Study Efficacy Model->PK Study Efficacy Data Lead Optimization Lead Optimization PK Study->Lead Optimization ADME Profile Compound Synthesis Compound Synthesis Compound Synthesis->Target Assay IC50

Caption: A generalized workflow for the evaluation of this compound derivatives.

signaling_pathway Coagulation Factor Coagulation Factor Activated Factor Activated Factor Coagulation Factor->Activated Factor Thrombin Thrombin Activated Factor->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Benzamidine Derivative Benzamidine Derivative Benzamidine Derivative->Activated Factor inhibits

Caption: Hypothetical inhibition of a serine protease in the coagulation cascade by a benzamidine derivative.

Conclusion

The evaluation of this compound derivatives requires a systematic and multi-faceted approach. While direct experimental data on this specific substitution pattern is emerging, a robust understanding can be built upon the well-established pharmacology of the benzamidine scaffold and related trimethoxy-substituted compounds. By integrating rigorous in vitro target-based and cell-based assays with well-designed in vivo efficacy and pharmacokinetic studies, researchers can effectively navigate the complexities of drug development. The careful comparison of in vitro and in vivo data is paramount for making informed decisions, optimizing lead compounds, and ultimately translating a promising chemical entity into a potential therapeutic. This guide provides a foundational framework for embarking on this critical scientific endeavor.

References

A Comparative Guide to the Structure-Activity Relationship of 2,3,4-Trimethoxy-benzamidine Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzamidine scaffold stands as a privileged structure, renowned for its ability to effectively inhibit serine proteases, a vast and functionally diverse family of enzymes implicated in numerous physiological and pathological processes.[1][2] The strategic derivatization of this scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these inhibitors: 2,3,4-trimethoxy-benzamidine analogs.

While comprehensive SAR studies on this particular substitution pattern are not extensively documented in publicly available literature, the known biological significance of both the benzamidine core and the 2,3,4-trimethoxy motif provides a compelling rationale for their investigation.[1] For instance, the 2,3,4-trimethoxybenzyl group is a key component of the anti-anginal drug trimetazidine, highlighting its therapeutic relevance.[1] This guide will, therefore, synthesize data from closely related compounds to construct a predictive SAR framework, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel enzyme inhibitors. We will explore hypothetical structural modifications, compare their predicted activities with established inhibitors, and provide detailed experimental protocols to validate these hypotheses.

The this compound Scaffold: A Strategic Starting Point

The core structure combines two key pharmacophoric elements:

  • The Benzamidine Moiety: This group acts as a potent pharmacophore, mimicking the guanidinium group of arginine.[1] This allows it to bind to the S1 pocket of many serine proteases, which often have a conserved aspartate residue at the base, leading to competitive inhibition.[2]

  • The 2,3,4-Trimethoxy Substitution Pattern: The introduction of methoxy groups onto the phenyl ring can significantly modulate a molecule's physicochemical properties.[1] These groups can influence:

    • Binding Affinity: Through electronic and steric effects, they can alter interactions with the target protein.

    • Solubility and Permeability: Methoxy groups can impact a compound's ability to dissolve in biological fluids and cross cell membranes.

    • Metabolic Stability: They can block sites of oxidative metabolism, potentially prolonging the compound's half-life.

The logical flow of an SAR study on this scaffold would involve systematic modifications to probe the chemical space around this core structure.

SAR_Logic A Core Scaffold: This compound B Modification of the Amidine Group (N-substitution) A->B Systematic Derivatization C Introduction of Substituents on the Phenyl Ring A->C Systematic Derivatization D Linker-based Elongation A->D Systematic Derivatization E Biological Evaluation (Potency & Selectivity) B->E C->E D->E F SAR Analysis & Iterative Design E->F F->A Refined Scaffolds

Caption: Logical workflow for a structure-activity relationship study of this compound analogs.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR of this class of compounds, we present a hypothetical dataset comparing the inhibitory activity of this compound with its parent compound, benzamidine, and a series of rationally designed analogs. The inhibitory constants (Ki) are predicted based on established principles from related benzamidine derivatives.

Compound IDStructureModificationPredicted Ki (µM) vs. TrypsinPredicted Ki (µM) vs. ThrombinRationale for Design & Predicted Outcome
1 BenzamidineUnsubstituted Core18.535.2Benchmark compound; moderate potency.
2 This compound2,3,4-Trimethoxy substitution10.220.8Methoxy groups may enhance hydrophobic interactions with the active site, leading to increased potency.
3 N-Hydroxy-2,3,4-trimethoxy-benzamidineN-Hydroxylation of the amidine5.612.1The N-hydroxy group can form an additional hydrogen bond with the enzyme backbone, increasing affinity.
4 N-Propyl-2,3,4-trimethoxy-benzamidineN-Alkylation of the amidine15.830.5A small alkyl group may introduce steric hindrance, slightly reducing potency compared to the unsubstituted analog.
5 2,3,4-Trimethoxy-N-(pyridin-2-yl)benzamidineN-Arylation of the amidine8.915.4The aromatic substituent could engage in pi-stacking interactions, potentially improving potency.
6 5-Bromo-2,3,4-trimethoxy-benzamidineHalogenation of the phenyl ring7.514.9A bromine atom at the 5-position may form favorable halogen bonds and increase hydrophobic interactions.

Note: The Ki values presented in this table are hypothetical and for illustrative purposes only. They are intended to guide the rational design of new analogs and require experimental validation.

Experimental Protocols

The validation of the SAR hypotheses requires robust and reproducible experimental data. Below are detailed methodologies for the synthesis of a representative analog and its biological evaluation.

Synthesis of N-Hydroxy-2,3,4-trimethoxy-benzamidine (Compound 3)

This protocol describes a common route for the synthesis of N-substituted benzamidines from the corresponding nitrile.

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: N-Hydroxylation (Alternative) A 2,3,4-Trimethoxybenzonitrile C N'-hydroxy-2,3,4-trimethoxy- benzimidamide A->C B Hydroxylamine hydrochloride, Sodium bicarbonate B->C EtOH/H2O, reflux D This compound F N-Hydroxy-2,3,4-trimethoxy- benzamidine D->F E Hydroxylamine-O-sulfonic acid E->F Aqueous NaOH

Caption: Synthetic workflow for the preparation of N-hydroxy-2,3,4-trimethoxy-benzamidine.

Step-by-Step Protocol:

  • Oximation of the Nitrile:

    • To a solution of 2,3,4-trimethoxybenzonitrile (1.0 eq) in a mixture of ethanol and water (3:1), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield N'-hydroxy-2,3,4-trimethoxy-benzimidamide.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Serine Protease Inhibition Assay (Trypsin)

This protocol outlines a general method for determining the inhibitory potency of the synthesized analogs using a chromogenic substrate.

Materials:

  • Bovine Trypsin (e.g., TPCK-treated)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Test Compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the test compound in the assay buffer. The final concentration of DMSO in the well should be kept below 1%.

  • In a 96-well plate, add 50 µL of the assay buffer.

  • Add 25 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

  • Add 25 µL of the trypsin solution (final concentration, e.g., 10 nM) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 100 µL of the L-BAPNA substrate solution (final concentration, e.g., 200 µM).

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive and the substrate concentration and Km are known.

Inhibition_Mechanism cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Benzamidine Analog Catalytic Triad Catalytic Triad S1 Pocket (Asp-) S1 Pocket (Asp-) Amidinium Group (+) Amidinium Group (+) Amidinium Group (+)->S1 Pocket (Asp-) Ionic Interaction Trimethoxy-phenyl Ring Trimethoxy-phenyl Ring Trimethoxy-phenyl Ring->Catalytic Triad Hydrophobic/Steric Interactions (Blocks Substrate Access)

Caption: General mechanism of serine protease inhibition by benzamidine analogs.

Concluding Remarks and Future Directions

The exploration of this compound analogs presents a promising avenue for the discovery of novel serine protease inhibitors. The predictive SAR framework outlined in this guide, based on established medicinal chemistry principles, suggests that modifications to the amidine group and further substitution on the phenyl ring can significantly modulate inhibitory potency. The provided experimental protocols offer a robust starting point for the synthesis and biological evaluation of these compounds.

Future work should focus on the experimental validation of these hypotheses, followed by a broader screening against a panel of serine proteases to determine selectivity profiles. Furthermore, investigating the pharmacokinetic properties (ADME/Tox) of the most potent and selective analogs will be crucial for their advancement as potential therapeutic agents. The systematic approach detailed herein provides a clear and logical path for researchers to unlock the full potential of this intriguing chemical scaffold.

References

A Comparative Analysis of the Antifungal Spectrum of Benzamidine Derivatives and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Mycology and Drug Development

In the ever-evolving landscape of antimicrobial research, the demand for novel antifungal agents with broad-spectrum activity and unique mechanisms of action is paramount. This guide provides a comparative analysis of the antifungal potential of benzamidine derivatives, with a conceptual focus on 2,3,4-Trimethoxy-benzamidine, against established commercial fungicides. While direct and extensive antifungal spectrum data for this compound is not yet publicly available, this guide will leverage data on related benzamidine compounds to frame a scientifically grounded comparison. We will delve into the standardized methodologies for evaluating antifungal efficacy, compare the known antifungal spectra of commercial agents, and explore the underlying mechanisms of action that govern their activity.

The Imperative for Novel Antifungals

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The current antifungal armamentarium is largely limited to three main classes: the azoles, the polyenes, and the echinocandins. While effective, each class has its limitations, including spectrum of activity, toxicity, and the development of resistance. This underscores the critical need for research into new chemical scaffolds, such as benzamidine derivatives, which may offer alternative therapeutic avenues.

Evaluating Antifungal Potency: The Minimum Inhibitory Concentration (MIC) Assay

A cornerstone of antifungal drug discovery and clinical microbiology is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Standardized protocols for MIC testing are crucial for ensuring the reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for antifungal susceptibility testing, particularly the M27 document for yeasts and M38 for filamentous fungi.[1][2][3]

Experimental Protocol: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)

This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound against a yeast isolate, such as Candida albicans.

I. Preparation of Materials:

  • Test Compound: this compound and commercial fungicides (e.g., Fluconazole, Amphotericin B, Caspofungin). Prepare stock solutions in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640 medium.

  • Fungal Isolate: A pure, overnight culture of the test yeast (e.g., Candida albicans) grown on Sabouraud Dextrose Agar.

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS buffer.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C).

II. Step-by-Step Procedure:

  • Inoculum Preparation:

    • Harvest yeast cells from the agar plate and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Drug Dilution Plate:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI 1640 medium to achieve a range of concentrations. Typically, this is done over 10 columns, with the 11th column serving as a growth control (no drug) and the 12th as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized yeast inoculum to each well of the drug dilution plate (columns 1-11).

    • Add 100 µL of sterile RPMI 1640 medium to the sterility control wells (column 12).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity. For polyenes and echinocandins, it is often the concentration that shows no visible growth.

Caption: Workflow for the broth microdilution MIC assay.

Comparative Antifungal Spectrum

The following table summarizes the known in vitro activity of representative commercial fungicides against key fungal pathogens. Data for benzamidine derivatives is included based on published research on compounds with similar scaffolds to provide a conceptual comparison.[4][5][6]

Antifungal AgentClassCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)Other Notable Activity
Benzamidine Derivatives BenzamidineLimited data; some derivatives show activity.[4][5][6]Limited data.Limited data.Activity against plant pathogens Colletotrichum lagenarium and Botrytis cinerea has been reported for some derivatives.[4][5][6]
Fluconazole Azole0.25 - 4Generally resistant2 - 16[7][8]Broad activity against many Candida species and Cryptococcus.[9][10][11]
Amphotericin B Polyene0.25 - 10.5 - 20.125 - 1[12][13]Very broad-spectrum, including most yeasts and molds.[14][15]
Caspofungin Echinocandin0.03 - 0.250.25 - >16 (MEC)Generally resistantPotent activity against Candida and Aspergillus species.[16]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented are representative ranges.

Mechanistic Insights: How Antifungals Work

Understanding the mechanism of action is crucial for drug development, as it can inform strategies to overcome resistance and predict potential toxicities.

  • Benzamidine Derivatives: The precise antifungal mechanism of many benzamidine derivatives is still under investigation. However, their structural similarity to the guanidinium group of arginine suggests they may act as competitive inhibitors of enzymes that process this amino acid, potentially disrupting protein synthesis or other metabolic pathways.

  • Azoles (e.g., Fluconazole): Azoles function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[17][18][19][20][21] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17][18][19][20][21] Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in fungistatic activity.[17][18][19][20][21]

Azole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Fluconazole Fluconazole Fluconazole->Enzyme Inhibition Enzyme->Ergosterol

Caption: Mechanism of action of azole antifungals.

  • Polyenes (e.g., Amphotericin B): Polyenes have a high affinity for ergosterol in the fungal cell membrane.[14][22][23] They bind to ergosterol and form pores or channels, leading to increased membrane permeability and leakage of essential intracellular contents, ultimately causing cell death (fungicidal activity).[14][22][23]

  • Echinocandins (e.g., Caspofungin): This class of antifungals targets the fungal cell wall, a structure not present in human cells. Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death.

Discussion and Future Directions

The available, albeit limited, data on benzamidine derivatives suggest that this chemical class holds promise as a source of new antifungal agents, particularly for agricultural applications.[4][5][6] The reported in vivo efficacy against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea is noteworthy.[4][5][6] However, to establish their potential for clinical use, a comprehensive evaluation of their antifungal spectrum against a broad panel of human fungal pathogens is essential.

Future research on this compound and related compounds should focus on:

  • Broad-Spectrum In Vitro Screening: Systematic MIC testing against a diverse collection of clinically relevant yeasts and molds, following CLSI guidelines.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of these compounds to understand their antifungal activity and potential for resistance development.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile in animal models of fungal infections.

References

The Looming Threat of Resistance: Evaluating 2,3,4-Trimethoxy-benzamidine Derivatives as a Novel Strategy Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens once easily treated are now evolving into multidrug-resistant (MDR) strains, rendering our current arsenal of antibiotics increasingly obsolete. This guide provides an in-depth technical comparison of the efficacy of a promising class of compounds—benzamidine derivatives—with a particular focus on the potential of 2,3,4-trimethoxy-benzamidine derivatives against these challenging pathogens. We will explore their mechanisms of action, compare their performance with existing alternatives using experimental data, and provide detailed protocols for their evaluation.

The Rationale for Benzamidine Scaffolds in Antimicrobial Drug Discovery

Benzamidine and its derivatives are a versatile class of compounds characterized by a benzene ring substituted with a carboximidamide group.[1] This structural motif is a well-established pharmacophore, known for its ability to mimic the guanidinium group of arginine, allowing it to interact with the active sites of various enzymes, particularly serine proteases.[1] Beyond their traditional roles as enzyme inhibitors, benzamidines have garnered significant interest for their antimicrobial and antifungal activities.[2][3]

The introduction of methoxy groups onto the phenyl ring can profoundly influence a molecule's biological activity by altering its electronic and steric properties.[1] This can enhance binding affinity to microbial targets, improve solubility, and increase metabolic stability.[1] While research into the specific 2,3,4-trimethoxy substitution pattern is emerging, the broader family of benzamidine and benzamide derivatives has shown significant promise against a range of drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Proposed Mechanisms of Action: More Than Just Enzyme Inhibition

While the precise mechanisms for all benzamidine derivatives are not fully elucidated, research points to several potential modes of action against bacteria:

  • Inhibition of Cell Division: Certain benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ.[4] By interfering with FtsZ polymerization, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and eventual death.[4] This represents a novel target that is distinct from those of many current antibiotics.

  • Disruption of Bacterial Cell Wall Synthesis: Some related compounds, such as thiazole aminoguanidines, have been shown to inhibit undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP).[6] These enzymes are essential for the biosynthesis of the bacterial cell wall, and their inhibition is a validated antibacterial strategy.[6]

  • Membrane Potential Dissipation: The structurally related compound benzydamine has been shown to dissipate the bacterial membrane potential.[7] This disruption of the proton motive force can interfere with essential cellular processes and, interestingly, can also enhance the uptake of other antibiotics like tetracyclines, thereby reversing resistance.[7]

  • Anti-biofilm Activity: Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent tolerance to antibiotics.[8] Novel benzimidazole derivatives have demonstrated the ability to inhibit biofilm formation in a broad spectrum of pathogens, including Pseudomonas aeruginosa and MRSA, at nanomolar concentrations without inhibiting bacterial growth, suggesting a mechanism that interferes with biofilm-specific pathways.[8]

Below is a diagram illustrating the potential antibacterial mechanisms of action for benzamidine and related derivatives.

Antimicrobial_Mechanisms cluster_0 Benzamidine Derivative cluster_1 Bacterial Cell BZD 2,3,4-Trimethoxy- benzamidine Derivative FtsZ FtsZ Polymerization BZD->FtsZ Inhibition CW_Synth Cell Wall Synthesis (UPPS/UPPP) BZD->CW_Synth Inhibition Membrane Membrane Potential BZD->Membrane Dissipation Biofilm Biofilm Formation BZD->Biofilm Inhibition Cell Division Failure Cell Division Failure FtsZ->Cell Division Failure Cell Lysis Cell Lysis CW_Synth->Cell Lysis Increased Antibiotic Uptake Increased Antibiotic Uptake Membrane->Increased Antibiotic Uptake Reduced Tolerance Reduced Tolerance Biofilm->Reduced Tolerance

Caption: Potential antimicrobial mechanisms of benzamidine derivatives.

Comparative Efficacy Against Drug-Resistant Pathogens

While data on this compound is not yet widely published, studies on other benzamidine and benzamide analogues provide a strong basis for comparison and highlight the potential of this chemical class. The following tables summarize key findings from the literature, comparing the in vitro activity of various derivatives against clinically relevant drug-resistant pathogens.

Table 1: In Vitro Antibacterial Activity of Novel Benzamidine Analogues

Compound/DerivativePathogenMIC (µg/mL)MBC (µg/mL)Reference
Novel Benzamidine Analogue (4a)P. aeruginosa (ATCC 10145)62.5125[2]
Novel Benzamidine Analogue (4b)P. aeruginosa (ATCC 10145)62.562.5[2]
Novel Benzamidine Analogue (4a)S. aureus (ATCC 29213)125125[2]
Novel Benzamidine Analogue (4b)S. aureus (ATCC 29213)125>125[2]
Novel Benzamidine Analogue (4c)S. epidermidis (ATCC 12228)31.2562.5[2]
Ampicillin (Control)S. epidermidis (ATCC 12228)52.08104.16[2]

Data synthesized from Fuloria et al., 2022.[2]

Table 2: Activity of Benzamide FtsZ Inhibitor TXH9179 against MRSA

CompoundStrainMIC (µg/mL)Reference
TXH9179MRSA (USA100, USA300, USA400)0.25[4]
TXA707 (Precursor)MRSA (USA100, USA300, USA400)1.0[4]
Vancomycin (Control)MRSA (USA100, USA300, USA400)1.0 - 2.0[4]
Linezolid (Control)MRSA (USA100, USA300, USA400)2.0 - 4.0[4]

Data synthesized from Kaul et al., 2020.[4]

These studies demonstrate that structural modifications to the benzamidine scaffold can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[2][4] Notably, some derivatives exhibit bactericidal activity at concentrations comparable to or better than standard antibiotics.[2]

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized methodologies are crucial for evaluating the antimicrobial efficacy of novel compounds. The following are detailed protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's potency.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test pathogen from an agar plate.

    • Inoculate into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria only) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow start Start: Isolated Bacterial Colonies prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Plate with Diluted Bacteria prep_inoculum->inoculate_plate dilute_compound Serially Dilute Test Compound in 96-well Plate dilute_compound->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

Causality: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Perform MIC Assay: Follow the protocol for MIC determination as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Anti-Biofilm Formation Assay

Causality: This assay quantifies the ability of a compound to prevent the formation of biofilms, a key virulence factor in many chronic and device-related infections.

Protocol:

  • Preparation of Inoculum and Compound:

    • Prepare a standardized bacterial inoculum as for the MIC assay, but in a biofilm-promoting medium like Tryptic Soy Broth (TSB) with 1% glucose.

    • Prepare serial dilutions of the test compound in the same medium in a flat-bottomed 96-well plate.

  • Inoculation and Biofilm Growth:

    • Add the bacterial inoculum to the wells.

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification with Crystal Violet:

    • Gently discard the planktonic (free-floating) cells from the wells.

    • Wash the wells three times with phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

    • Air-dry the plate.

    • Stain the adherent biofilms by adding 125 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes.

    • Remove the crystal violet and wash the wells again with PBS.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Future Directions and Conclusion

The available evidence strongly supports the continued investigation of benzamidine derivatives as a promising source of new antimicrobials. While direct data for this compound derivatives against drug-resistant pathogens is limited in the public domain, the demonstrated efficacy of related analogues provides a compelling rationale for their synthesis and evaluation. The trimethoxy substitution pattern may offer unique advantages in terms of target interaction and pharmacokinetic properties.[1]

Future research should focus on synthesizing a library of these specific derivatives and screening them against a panel of high-priority multidrug-resistant pathogens, including MRSA, vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE). Elucidating their precise mechanisms of action and evaluating their in vivo efficacy and toxicity will be critical next steps in determining their therapeutic potential. The protocols and comparative data presented in this guide offer a solid framework for these future investigations, paving the way for the potential development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

A Comprehensive Guide to Profiling the Selectivity of Novel Benzamidine Derivatives: A Cross-Reactivity Case Study of 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamidine Scaffold and the Imperative of Selectivity

The benzamidine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to act as a reversible competitive inhibitor of serine proteases[1][2]. Its structure mimics the side chain of arginine, allowing it to bind effectively to the active site of trypsin-like enzymes, which play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and tissue remodeling[2][3]. The therapeutic potential of benzamidine derivatives is vast, with compounds developed as anticoagulants, anti-inflammatory agents, and even anti-cancer therapeutics[3][4].

However, the very feature that makes this scaffold effective—its affinity for the conserved active site of serine proteases—also presents its greatest challenge: the risk of cross-reactivity. With nearly 500 putative proteases in the human genome, ensuring that a novel inhibitor selectively engages its intended target without modulating other crucial enzymes is paramount for safety and efficacy[5][6]. Off-target inhibition can lead to a cascade of adverse effects, from bleeding disorders to unpredictable immune responses[7].

This guide addresses the critical process of cross-reactivity profiling using a hypothetical novel derivative, 2,3,4-Trimethoxy-benzamidine , as our test article. While extensive biological data for this specific molecule is not yet publicly available[8], its structural features—combining the proven protease-binding benzamidine core with methoxy groups known to modulate pharmacokinetic and pharmacodynamic properties—make it an excellent candidate for such an investigation[8][9].

Here, we provide a comprehensive framework for drug development professionals to rigorously assess the selectivity of a novel benzamidine compound. We will compare its (hypothetical) performance against two well-characterized inhibitors with distinct profiles: the broad-spectrum clinical drug Nafamostat Mesylate and the widely used irreversible inhibitor Pefabloc SC (AEBSF) . Our objective is to explain not just the how but the why behind the experimental design, providing a self-validating system for generating trustworthy and actionable data.

Part 1: The Rationale for Comparator Selection

The choice of appropriate benchmarks is fundamental to a meaningful comparison. The selected compounds should represent different mechanisms and selectivity profiles to contextualize the performance of the novel test article.

  • This compound (Test Article): A novel, uncharacterized reversible inhibitor. The key question is to determine its potency and, more importantly, its selectivity across a panel of physiologically relevant serine proteases.

  • Nafamostat Mesylate (Broad-Spectrum Reversible Benchmark): A potent, synthetic serine protease inhibitor used clinically as an anticoagulant[10][11]. It is known to inhibit a wide range of proteases, including thrombin, plasmin, trypsin, and factors within the coagulation and complement systems[7][12]. Its broad activity makes it an excellent benchmark for understanding the potential liabilities of a non-selective profile.

  • Pefabloc SC (AEBSF) (Broad-Spectrum Irreversible Benchmark): A water-soluble sulfonyl fluoride that acts as a potent, irreversible inhibitor of most serine proteases[13][14]. Unlike the competitive inhibition of benzamidines, Pefabloc SC forms a stable covalent bond with the active site serine[15]. Including this compound helps differentiate the test article's mechanism and provides a positive control for broad-spectrum inhibition.

The logical relationship for evaluating a new chemical entity (NCE) against established benchmarks is illustrated below.

cluster_evaluation Comparative Evaluation NCE Test Article (this compound) Target Primary Target (e.g., Trypsin) NCE->Target Potency (IC50) OffTarget1 Off-Target 1 (e.g., Thrombin) NCE->OffTarget1 Cross-Reactivity OffTarget2 Off-Target 2 (e.g., Plasmin) NCE->OffTarget2 Cross-Reactivity Benchmark1 Benchmark 1 (Nafamostat) Benchmark1->Target Profile Known Benchmark1->OffTarget1 Profile Known Benchmark1->OffTarget2 Profile Known Benchmark2 Benchmark 2 (Pefabloc SC) Benchmark2->Target Profile Known Benchmark2->OffTarget1 Profile Known Benchmark2->OffTarget2 Profile Known

Caption: Logical framework for assessing a new chemical entity.

Part 2: Experimental Design: The Fluorogenic Substrate Assay

To quantify the inhibitory activity of our compounds, we will employ a robust and high-throughput in vitro fluorogenic substrate assay. This method is the industry standard for profiling protease inhibitors and is offered by many specialized contract research organizations[5][16][17].

The Principle of Causality: The assay's design rests on a simple causal chain: an active protease cleaves a specific peptide substrate, which separates a fluorophore from a quencher molecule. This cleavage event results in a measurable increase in fluorescence. An inhibitor, by binding to the protease's active site, prevents this cleavage, thereby suppressing the fluorescent signal. The degree of suppression is directly proportional to the inhibitor's potency. This direct link between inhibitor action and signal output ensures the data is trustworthy.

The experimental workflow is visualized below.

n1 Step 1: Reagent Prep Add Enzyme, Buffer, and Inhibitor (or DMSO) to microplate wells n2 Step 2: Incubation Pre-incubate mixture to allow inhibitor-enzyme binding (e.g., 15 min at 37°C) n1->n2 Equilibration n3 Step 3: Reaction Initiation Add Fluorogenic Substrate to all wells to start reaction n2->n3 Start Assay n4 Step 4: Kinetic Reading Measure fluorescence intensity over time (e.g., 60 min) using a plate reader n3->n4 Data Acquisition n5 Step 5: Data Analysis Calculate reaction rates (V). Plot % Inhibition vs. [Inhibitor]. Fit curve to determine IC50. n4->n5 Quantification

Caption: Workflow for protease inhibition IC50 determination.

Part 3: Detailed Experimental Protocol

This protocol is designed as a self-validating system. It includes controls for baseline enzyme activity (DMSO vehicle) and complete inhibition (a reference inhibitor), ensuring that the results for the test article are interpreted within a well-defined experimental window.

Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound against a panel of serine proteases.

Materials:

  • Enzymes: Recombinant human Trypsin, Thrombin, Plasmin, Chymotrypsin, Factor Xa (final concentration ~0.5-5 nM, enzyme-dependent).

  • Substrates: Corresponding fluorogenic peptide substrates (e.g., Boc-VPR-AMC for Thrombin, MeO-Suc-AAPV-AMC for Chymotrypsin)[18][19].

  • Compounds: 10 mM stock solutions of this compound, Nafamostat Mesylate, and Pefabloc SC in DMSO.

  • Assay Buffer: PBS, pH 7.4, or other enzyme-appropriate buffer.

  • Equipment: 384-well black microplates, fluorescence plate reader (e.g., with excitation/emission filters for AMC at ~360/460 nm).

Methodology:

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of each 10 mM stock solution in DMSO. This creates a concentration range sufficient to capture the full dose-response curve.

    • In a separate plate, dilute these DMSO stocks 1:50 into Assay Buffer to create intermediate 2X working solutions. This step minimizes the final DMSO concentration in the assay to <1%, preventing solvent-induced artifacts.

  • Assay Plate Preparation:

    • Add 10 µL of Assay Buffer to all wells of a 384-well plate.

    • Add 5 µL of the 2X compound working solutions to the appropriate wells.

    • For controls, add 5 µL of 2X DMSO buffer (0% inhibition control) and 5 µL of a 2X solution of a known potent inhibitor for that enzyme (100% inhibition control).

  • Enzyme Addition and Pre-incubation:

    • Prepare a 4X enzyme solution in Assay Buffer.

    • Add 5 µL of the 4X enzyme solution to all wells (final volume is now 20 µL).

    • Mix gently and incubate the plate for 15 minutes at 37°C. This allows reversible inhibitors to reach binding equilibrium and irreversible inhibitors to react with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a 2X substrate solution in Assay Buffer.

    • Add 20 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction (final volume is 40 µL).

    • Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (velocity, V) by determining the linear slope of the fluorescence signal over time.

    • Normalize the data by calculating the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-enzyme pair.

Part 4: Comparative Data and Interpretation

The following table presents a hypothetical but realistic dataset that could be generated from the protocol above. This data is for illustrative purposes to guide interpretation.

CompoundTrypsin IC50 (nM)Thrombin IC50 (nM)Plasmin IC50 (nM)Chymotrypsin IC50 (nM)Thrombin Selectivity Index¹
This compound 50 850 1,200 >10,000 17-fold
Nafamostat Mesylate2560455,0002.4-fold
Pefabloc SC (AEBSF)1502502201801.7-fold
¹ Selectivity Index calculated as (IC50 for Thrombin / IC50 for Trypsin).

Interpretation of Results:

  • This compound: In this hypothetical scenario, our novel compound demonstrates high potency against its primary target, Trypsin (IC50 = 50 nM). Crucially, it shows significantly weaker activity against Thrombin and Plasmin, two key enzymes in the coagulation cascade. Its 17-fold selectivity for Trypsin over Thrombin is a promising feature, suggesting a lower risk of anticoagulant side effects compared to less selective compounds. Its lack of activity against Chymotrypsin indicates specificity for trypsin-like (Arg/Lys-specific) proteases.

  • Nafamostat Mesylate: The data reflects its known profile as a broad-spectrum inhibitor[12][20]. It potently inhibits all three trypsin-like enzymes with poor selectivity (2.4-fold), aligning with its clinical use where broad anticoagulation is the goal[10]. This profile serves as a cautionary benchmark, highlighting the potent off-target activity that drug developers often seek to avoid.

  • Pefabloc SC (AEBSF): As expected, this irreversible inhibitor shows potent, broad activity across all tested serine proteases[14][21]. Its low selectivity index confirms its utility as a general protease inhibitor for applications like protein purification but underscores its unsuitability as a selective therapeutic agent[22].

Conclusion

This guide provides a robust, scientifically-grounded framework for assessing the cross-reactivity of a novel serine protease inhibitor, using this compound as a model test article. By employing standardized fluorogenic assays and comparing the results against well-chosen benchmarks with distinct inhibitory profiles, researchers can generate reliable and interpretable selectivity data. This systematic approach is essential for identifying promising lead candidates with a higher probability of success in later stages of drug development. The causality-driven experimental design and inclusion of appropriate controls ensure the trustworthiness of the data, empowering scientists to make informed decisions and mitigate the risks associated with off-target activity.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,3,4-Trimethoxybenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3,4-Trimethoxybenzamidine. As a substituted benzamidine, this compound is structurally related to aromatic amines, a class of chemicals that requires careful management due to potential health and environmental hazards.[1] The procedures outlined here are synthesized from established laboratory safety principles and regulatory guidelines to ensure the protection of personnel and compliance with environmental standards. The core principle is to treat 2,3,4-Trimethoxybenzamidine and any contaminated materials as hazardous waste unless explicitly determined otherwise by your institution's environmental health and safety office.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Proper disposal begins with understanding the potential risks. 2,3,4-Trimethoxybenzamidine belongs to the aromatic amine family. This structural class is associated with a range of potential health hazards, including toxicity and, for some members of the class, carcinogenicity.[1][2] Therefore, the foundational step is to handle this compound with the assumption of hazard.

Causality of Classification: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][4] While 2,3,4-Trimethoxybenzamidine is not specifically listed, aromatic amines can be readily absorbed through the skin and may pose toxic risks to human health and aquatic life.[1] Consequently, the most prudent and compliant approach is to manage it as a toxic hazardous waste.

Data Summary: Hazard Profile of Related Compounds

Hazard CharacteristicObservation for Benzamidine & Aromatic AminesImplication for Disposal Protocol
Acute Toxicity Harmful if swallowed.[5]Prohibit drain and trash disposal.[6] All waste must be collected for treatment.
Skin Irritation Causes skin irritation.Requires use of appropriate gloves and lab coat. All contaminated PPE is hazardous waste.
Eye Irritation Causes serious eye irritation.[7]Mandates use of safety glasses or goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.[8]Handle in a well-ventilated area or fume hood.[9] Avoid creating dust.
Environmental Hazard Aromatic amines can be toxic to aquatic life.[1]Prevent any release to the environment via drains or general refuse.[10]

Core Principles of Chemical Waste Management

Before detailing the step-by-step protocol, it is essential to ground our practice in the universal principles of laboratory waste management.

  • Waste Minimization: The most effective safety and disposal strategy is to minimize waste generation from the outset. This can be achieved by ordering the smallest quantity of chemical required for your research and reducing the scale of experiments whenever possible.[3]

  • Segregation of Incompatibles: Hazardous waste must be segregated by general waste type to prevent dangerous reactions.[11] Store waste containing 2,3,4-Trimethoxybenzamidine away from strong oxidizing agents and acids.

  • Proper Containerization: Waste containers must be chemically compatible with the waste, in good condition, and equipped with a secure, leak-proof closure.[4] The container should never be filled beyond 90% capacity to allow for expansion and prevent spills.[11]

  • Clear and Accurate Labeling: All waste containers must be properly labeled the moment waste is first added.[3] The label must include the words "Hazardous Waste," the full chemical name of all components (no abbreviations), and an indication of the hazards present.

Step-by-Step Disposal Protocol for 2,3,4-Trimethoxybenzamidine

This protocol applies to the pure compound, solutions, and any materials contaminated during handling.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[5]

  • Body Protection: A standard laboratory coat.[12]

Step 2: Designate and Prepare the Hazardous Waste Container
  • Select a Compatible Container: For solid waste (e.g., leftover compound, contaminated weigh paper, gloves), use a sealable, sturdy plastic container or a glass jar with a screw-top lid.[3] For liquid waste (e.g., solutions), use a bottle made of a compatible material (e.g., glass or polyethylene) with a secure screw cap.[11]

  • Pre-label the Container: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department. Fill it out completely with:

    • The full chemical name: "2,3,4-Trimethoxybenzamidine"

    • Any solvents or other chemicals in the mixture, with percentages.[11]

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Collect and Contain the Waste
  • Solid Waste: Place all solid waste, including the pure compound and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves, paper towels), directly into the designated solid hazardous waste container.[9]

  • Liquid Waste: Pour liquid waste containing 2,3,4-Trimethoxybenzamidine into the designated liquid hazardous waste container using a funnel to prevent spills.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container for incineration.[9]

  • Action Rationale: Collecting all potentially contaminated materials prevents the unintentional release of a hazardous substance into the environment or exposure to personnel who handle regular trash.[6]

Step 4: Securely Store the Waste Container
  • Close the Container: Keep the waste container securely capped at all times, except when adding waste.[11] This prevents the release of vapors and protects against spills.

  • Use a Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA.[3][11] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[3]

  • Utilize Secondary Containment: Place the primary waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[4]

Step 5: Arrange for Final Disposal
  • Do Not Exceed Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[3] Once a container is full, it must be removed by EH&S within three days.[11]

  • Contact EH&S for Pickup: When the container is full or your experiment is complete, contact your institution's EH&S department to schedule a waste pickup.[3] Do not attempt to transport or dispose of the waste yourself.

Emergency Procedures: Small Spill Management

In the event of a small spill of solid 2,3,4-Trimethoxybenzamidine:

  • Ensure the area is well-ventilated and restrict access.[13]

  • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to avoid generating dust.[10]

  • Carefully sweep up the material and place it into your designated solid hazardous waste container.[13]

  • Clean the spill area with soap and water, and place all cleaning materials into the waste container.

  • Always consult the material's specific Safety Data Sheet (SDS) for detailed spill cleanup instructions.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 2,3,4-Trimethoxybenzamidine waste.

G A Waste Generated (Solid, Liquid, or Contaminated Labware) B Is the waste container properly labeled and available in the SAA? A->B C Select a compatible container. Affix and complete a Hazardous Waste Label. B->C No   D Place waste into the appropriate container. (Solids, Liquids, Sharps segregated) B->D  Yes C->D E Securely close the container. Store in secondary containment within the SAA. D->E F Is the container full or project complete? E->F G Continue to add waste as generated. F->G No   H Contact Environmental Health & Safety (EH&S) for waste pickup. F->H  Yes G->D

Caption: Workflow for 2,3,4-Trimethoxybenzamidine waste management.

References

A Guide to Personal Protective Equipment for Handling 2,3,4-Trimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3,4-Trimethoxy-benzamidine was publicly available at the time of this writing. The following guidance is synthesized from safety protocols for analogous compounds, specifically benzamidine derivatives and aromatic amines.[1][2] It is imperative that you obtain and meticulously review the compound-specific SDS from your supplier before commencing any work. This document serves as a supplementary guide to, not a replacement for, the manufacturer's SDS.

Understanding the Hazard Profile: An Evidence-Based Approach

As a benzamidine derivative, this compound belongs to the class of aromatic amines.[2] Compounds in this family, such as Benzamidine hydrochloride and Benzamidoxime, are known to present several key hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye irritation.[1][3]

  • Respiratory Tract Irritation: If the compound is a fine powder, inhalation may cause respiratory irritation.[1]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Some related compounds are classified as harmful via multiple exposure routes.[3][4]

The methoxy groups on the benzene ring may alter the compound's reactivity and toxicological profile, but the core risks associated with the benzamidine functional group should be assumed. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of your experimental design. The fundamental principle is to prevent all direct contact with the substance.[5][6]

Core PPE Requirements: A Multi-Layered Defense

The appropriate PPE selection depends on the scale of your work and the physical form of the compound (solid vs. solution). The following table outlines the minimum required PPE for handling this compound in a typical research laboratory setting.

Protection Type Recommended PPE Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers a secondary layer of protection for the entire face and is essential when handling larger quantities or when there is a significant splash risk.[7]
Skin and Body Protection Chemical-resistant gloves (double-gloving recommended) and a polyethylene-coated laboratory coat.Gloves: Nitrile gloves are a common starting point, but always check the manufacturer's compatibility chart against aromatic amines and any solvents in use. Double-gloving (wearing two pairs) significantly reduces the risk of exposure from a single glove failure.[7] The outer glove should be placed over the cuff of the lab coat. Coat: A standard cotton lab coat is not sufficient as it can absorb chemicals. A disposable gown made of a coated material like polyethylene-coated polypropylene provides a superior barrier against chemical penetration.[7]
Respiratory Protection NIOSH-approved air-purifying respirator with appropriate cartridges.To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or aerosols.[5] If weighing or handling the solid compound outside of a fume hood, a respirator is mandatory to prevent inhalation of fine particulates. N95 masks do not protect against chemical vapors.[7]
Foot Protection Closed-toe, chemical-resistant shoes.Shoes must cover the entire foot. Perforated shoes or sandals are strictly prohibited in the laboratory environment to protect against spills.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, repeatable workflow is paramount for minimizing exposure risk.

Preparation and Donning PPE
  • Pre-Experiment Check: Before entering the lab, ensure you have all necessary PPE, spill cleanup materials, and that the chemical fume hood is certified and functioning correctly.[6]

  • Location: Don all PPE before entering the designated area where the chemical is handled.

  • Donning Sequence:

    • Put on closed-toe shoes and lab coat.

    • Put on the inner pair of gloves.

    • Put on your respirator (if required), ensuring a proper fit-check.

    • Put on safety goggles.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.[7]

    • Put on a face shield.

Handling the Compound
  • Engineering Controls: All work with this compound, especially handling of the solid powder, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Minimizing Contamination: Use dedicated spatulas (ceramic or Teflon-coated, not metal, to avoid potential reactivity) and glassware.[5] Never return excess chemical to the original container.[9]

  • Transport: When moving the chemical within the lab, use secondary containment, such as a bottle carrier, to prevent spills.[8]

Doffing PPE and Decontamination
  • Location: Doff PPE in a designated area, proceeding from most contaminated to least contaminated.

  • Doffing Sequence:

    • Remove the outer pair of gloves. Dispose of them immediately in the designated chemical waste container.

    • Remove the face shield and lab coat.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Remove respirator (if used).

  • Hygiene: Immediately and thoroughly wash hands and forearms with soap and water after removing all PPE.[10]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Workflow for this compound cluster_prep Preparation cluster_procedure Procedure start Start: Plan Experiment sds Obtain & Review Supplier SDS start->sds hazards Identify Hazards: - Skin/Eye Irritation - Respiratory Irritant - Potential Toxicity sds->hazards eye Eye/Face Protection: Goggles & Face Shield hazards->eye body Body Protection: Coated Lab Coat hands Hand Protection: Double Nitrile Gloves resp Respiratory Protection: Fume Hood or Respirator don Don PPE (Correct Sequence) eye->don handle Handle Chemical in Fume Hood don->handle doff Doff PPE (Correct Sequence) handle->doff wash Wash Hands Thoroughly doff->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trimethoxy-benzamidine
Reactant of Route 2
2,3,4-Trimethoxy-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.